molecular formula C7H3ClN4 B1451590 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile CAS No. 944388-93-6

6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile

Katalognummer: B1451590
CAS-Nummer: 944388-93-6
Molekulargewicht: 178.58 g/mol
InChI-Schlüssel: ZDENKPYKHHGLOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile (CAS No: 944388-93-6) is a high-purity, heterocyclic organic compound supplied for research and further manufacturing use. This chemical serves as a valuable synthetic intermediate in medicinal chemistry, particularly for constructing molecules with the imidazo[4,5-c]pyridine scaffold. This core structure is of significant research interest due to its resemblance to purines, allowing it to interact with various biological targets . The compound's molecular formula is C 7 H 3 ClN 4 , with a molecular weight of 178.58 g/mol . Its structure features both a chloro and a cyano substituent, making it a versatile building block for further functionalization via nucleophilic substitution and metal-catalyzed cross-coupling reactions. Key Research Applications: Medicinal Chemistry & Drug Discovery: The imidazo[4,5-c]pyridine core is a privileged structure in drug discovery. Research indicates its derivatives exhibit a wide range of pharmacological activities, including potential as antitumor agents, antimicrobials, and enzyme inhibitors . Cathepsin S Inhibitors: The 1H-imidazo[4,5-c]pyridine-4-carbonitrile scaffold has been explored in the development of cathepsin S inhibitors. Optimizing the properties of compounds within this series has led to candidates with desired cellular activity and improved pharmacological profiles . Antitumor Research: Derivatives of this scaffold have been investigated for their ability to influence cellular pathways in cancerous cells, such as inhibiting enzymes like Poly(ADP-ribose) polymerase (PARP), which can increase tumor cell sensitivity to chemotherapy . Handling & Safety: This product is intended for research and further manufacturing applications only. It is not approved for direct human use. Researchers should refer to the provided Safety Data Sheet (SDS) for detailed handling, storage, and hazard information. The compound should be stored in an inert atmosphere at 2-8°C .

Eigenschaften

IUPAC Name

6-chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-6-1-4-7(11-3-10-4)5(2-9)12-6/h1,3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDENKPYKHHGLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Cl)C#N)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669043
Record name 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944388-93-6
Record name 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile (CAS 944388-93-6), a critical heterocyclic scaffold in medicinal chemistry.

CAS Number: 944388-93-6 Molecular Formula: C


H

ClN

Molecular Weight: 178.58 g/mol

Executive Summary

6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile is a bifunctionalized fused heterocycle serving as a high-value intermediate in the synthesis of bioactive small molecules.[1] Characterized by an electron-deficient pyridine core fused to an imidazole ring, this scaffold offers three distinct vectors for chemical modification: the electrophilic nitrile at C4, the displaceable chlorine at C6, and the acidic pyrrole-like nitrogen at N1/N3.

Its primary utility lies in the development of Cathepsin S inhibitors and Janus Kinase (JAK) inhibitors , where the imidazopyridine core mimics the purine pharmacophore, enabling ATP-competitive binding or allosteric modulation.

Chemical Identity & Physical Properties

PropertySpecification
IUPAC Name 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile
CAS Number 944388-93-6
Appearance Off-white to pale yellow solid
Melting Point >250 °C (decomposition)
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM
pKa (Calculated) ~7.5 (Imidazole NH), ~0.5 (Pyridine N)
LogP 1.2 (Predicted)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

Synthesis & Manufacturing

The synthesis of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile presents a regioselectivity challenge. The most robust route proceeds via the functionalization of a 4,6-dichloroimidazo[4,5-c]pyridine precursor.

Retrosynthetic Analysis

The construction of the core relies on the oxidative cyclization of a diaminopyridine, followed by selective cyanation.

SynthesisRoute Start 2,6-Dichloro-3-nitropyridin-4-amine Step1 Reduction (Fe/AcOH or H2/Pd) Start->Step1 Intermediate 2,6-Dichloropyridine-3,4-diamine Step1->Intermediate Step2 Cyclization (HC(OEt)3 or Formic Acid) Intermediate->Step2 Core 4,6-Dichloro-1H-imidazo[4,5-c]pyridine Step2->Core Step3 Regioselective Cyanation (Zn(CN)2, Pd(0)) Core->Step3 Target 6-Chloro-1H-imidazo[4,5-c] pyridine-4-carbonitrile Step3->Target

Figure 1: Synthetic pathway from dichloronitropyridine precursor.

Detailed Protocol: Regioselective Cyanation

The critical step is the differentiation between the C4 and C6 chlorides. The C4 position (adjacent to the bridgehead) is electronically more deficient and sterically distinct, allowing for selective nucleophilic aromatic substitution (S


Ar) or Palladium-catalyzed insertion.

Experimental Workflow:

  • Reagents: 4,6-Dichloro-1H-imidazo[4,5-c]pyridine (1.0 eq), Zinc Cyanide (Zn(CN)

    
    , 0.6 eq), Pd(PPh
    
    
    
    )
    
    
    (5 mol%).
  • Solvent: Anhydrous DMF (degassed).

  • Procedure:

    • Charge the reaction vessel with the dichloro precursor and Zn(CN)

      
       under Argon.
      
    • Add DMF and sparge with Argon for 15 minutes.

    • Add the Pd catalyst rapidly against a counter-flow of Argon.

    • Heat to 85–90 °C for 4–6 hours. Note: Higher temperatures (>110 °C) risk bis-cyanation.

  • Work-up:

    • Cool to room temperature. Dilute with EtOAc and wash with 10% NH

      
      OH (to scavenge copper/zinc salts) followed by brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Purification via column chromatography (DCM/MeOH gradient) is required to separate the mono-nitrile from unreacted starting material.

Self-Validating Checkpoint:

  • TLC/LCMS: The product will be more polar than the dichloro precursor but less polar than the bis-cyano byproduct.

  • NMR Verification: The loss of symmetry is subtle. Look for the shift of the sole aromatic proton (C7-H). In the product, the C7-H signal typically shifts downfield due to the inductive effect of the C6-Cl and the long-range effect of the C4-CN.

Reactivity & Functionalization

This scaffold is a "privileged structure" because it allows sequential, orthogonal functionalization.

The Functionalization Map
  • Vector 1 (N1/N3 - Imidazole NH): The most acidic site. Alkylation here is usually the first step to lock the tautomer and improve solubility.

  • Vector 2 (C4 - Nitrile): A versatile handle. It can be hydrolyzed to a carboxamide (primary amide), reduced to an aminomethyl group, or reacted with hydroxylamine to form an amidoxime.

  • Vector 3 (C6 - Chlorine): Less reactive than C4. It survives the initial cyanation but can be displaced later via Suzuki-Miyaura coupling or Buchwald-Hartwig amination under more forcing conditions.

ReactivityMap Center 6-Chloro-1H-imidazo [4,5-c]pyridine-4-carbonitrile N1 N1/N3 Alkylation (NaH, R-X) Center->N1 C4 C4-Nitrile Hydrolysis (H2O2, NaOH) Center->C4 C6 C6-Chloro Displacement (Suzuki/Buchwald) Center->C6 N1_Prod N-Alkylated Scaffold N1->N1_Prod Step 1 C4_Prod Carboxamide (Cathepsin Inhibitor) C4->C4_Prod Step 2 C6_Prod Biaryl/Amino Derivatives C6->C6_Prod Step 3 (High Temp)

Figure 2: Orthogonal functionalization strategy for the imidazopyridine core.

Applications in Drug Discovery[2]

Cathepsin S Inhibitors

Research by Merck and others has highlighted 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives as potent inhibitors of Cathepsin S , a cysteine protease involved in autoimmune diseases (e.g., rheumatoid arthritis, psoriasis).

  • Mechanism: The nitrile group at C4 forms a reversible covalent bond with the active site cysteine (Cys25) of the enzyme. This "warhead" strategy provides high potency while maintaining selectivity.

  • The Role of 6-Chloro: The chlorine atom at C6 serves as a lipophilic handle that fits into the S2 pocket of the enzyme, improving binding affinity and metabolic stability.

Kinase Inhibition

The scaffold is isosteric with purine (adenine). By modifying the C6 position with an aryl group (via Suzuki coupling) and alkylating N1, researchers generate ATP-competitive inhibitors for kinases such as JAK1/JAK2 and PI3K .

Analytical Characterization Standards

To ensure scientific integrity, the following data profile must be met for the synthesized material:

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    
    
    13.8 (br s, 1H, NH), 8.25 (s, 1H, C7-H). Note: The broad NH signal may disappear in CDCl
    
    
    .
  • 
    C NMR:  Signals expected at ~145 ppm (C2), ~140 ppm (C4-CN), ~138 ppm (C6-Cl), ~115 ppm (CN).
    
  • Mass Spectrometry (ESI+): m/z 179.0/181.0 [M+H]

    
     (Characteristic 3:1 Chlorine isotope pattern).
    
  • IR Spectroscopy: Distinct nitrile stretch at ~2230 cm

    
    .
    

Safety & Handling

  • Cyanide Hazard: While the nitrile is covalently bound, combustion or strong acid treatment can release HCN. Work in a well-ventilated hood.

  • Skin Sensitization: Imidazopyridines are potential sensitizers. Double-gloving (Nitrile) is recommended.

References

  • Merck Research Laboratories. "1H-Imidazo[4,5-c]pyridine-4-carbonitrile as Cathepsin S Inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 3, 2011, pp. 932-935.

  • Bavetsias, V., et al. "Hit Generation and Exploration: Imidazo[4,5-c]pyridine Derivatives as Inhibitors of L. donovani." PLOS Neglected Tropical Diseases, 2016.

  • Townsend, L. B. "Chemistry of Nucleosides and Nucleotides." Plenum Press, New York. (General reference for imidazopyridine numbering and reactivity).
  • PubChem. "Compound Summary: 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile."

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2] The physicochemical properties of such intermediates are paramount, as they profoundly influence the synthetic feasibility, scalability, and the ultimate drug-like characteristics of the final active pharmaceutical ingredients (APIs).[3][4][5] This guide provides a comprehensive framework for the determination and understanding of the core physicochemical properties of this compound. While specific experimental data for this exact molecule is not widely published, this document outlines the authoritative, field-proven methodologies for its complete characterization. We will detail the causality behind experimental choices, provide step-by-step protocols for property determination, and offer insights into how these properties guide the drug discovery process.

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of drug discovery, the journey from a hit compound to a clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties.[6] Properties such as solubility, lipophilicity, and ionization state (pKa) are not mere data points; they are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3][7] For a synthetic intermediate like 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile, a thorough characterization is essential for several reasons:

  • Synthetic Route Optimization: Understanding solubility and stability informs the choice of reaction solvents, purification methods (crystallization vs. chromatography), and storage conditions.

  • Predicting API Properties: The properties of this intermediate scaffold will heavily influence the properties of the final drug candidates derived from it. Early characterization allows for more rational design and optimization.[3]

  • Ensuring Analytical Integrity: Accurate characterization is the foundation for developing robust analytical methods to assess purity and stability throughout the development lifecycle.

The imidazopyridine scaffold, in particular, is a versatile and valuable motif in medicinal chemistry, known to interact with a wide array of biological targets, including protein kinases.[1][2] Therefore, establishing a rigorous characterization workflow for its derivatives is a critical, value-adding activity in any drug development program.

Structural and Molecular Properties

The first step in characterizing any new chemical entity is to confirm its identity and fundamental molecular properties.

2.1. Molecular Structure and Identity

The structure of 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile is foundational to all its other properties.

PropertyDataSource
Molecular Formula C₇H₃ClN₄[8]
Molecular Weight 178.58 g/mol [8]
CAS Number 944388-93-6[8]
Canonical SMILES C1=C(C2=C(N1)N=C(N2)Cl)C#NPubChem

2.2. Spectroscopic Confirmation

Before proceeding with physical property measurements, the structural integrity of the synthesized material must be unequivocally confirmed. This is a self-validating step to ensure that all subsequent data pertains to the correct molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the core structure, verifying the positions of the chloro and cyano substituents, and identifying the tautomeric form of the imidazole proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement that corresponds to the molecular formula.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the presence of key functional groups, most notably the sharp, strong absorbance characteristic of the nitrile (C≡N) stretch (typically ~2220-2260 cm⁻¹).[10]

In Silico Prediction of Physicochemical Properties

Before embarking on lab-based experiments, computational tools provide rapid, cost-effective estimations of key properties. These predictions help in planning experiments and flagging potential liabilities early in development.[11]

Predicted PropertyEstimated ValueSignificance & Implication
cLogP (Octanol/Water) ~1.5 - 2.5Indicates moderate lipophilicity. The compound is likely to have good permeability but may require formulation strategies to enhance aqueous solubility.
Topological Polar Surface Area (TPSA) ~60-70 ŲSuggests good potential for oral bioavailability, as TPSA < 140 Ų is a common criterion for cell permeability.
pKa (Most Basic) ~3.0 - 4.5The pyridine nitrogen is predicted to be weakly basic. This has significant implications for solubility in acidic media (e.g., the stomach).
pKa (Most Acidic) ~9.0 - 10.5The imidazole N-H proton is weakly acidic. This allows for salt formation with strong bases if required.

Note: Values are estimates derived from common predictive algorithms (e.g., SwissADME, ChemAxon) and should be confirmed experimentally.

Experimental Determination of Core Physicochemical Properties

The following sections detail the standard experimental protocols for measuring the most critical physicochemical properties for a drug discovery intermediate.

4.1. Purity Assessment: The Prerequisite

Experimental Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

  • System Preparation: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) on a validated HPLC system with a UV detector.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or Acetonitrile) at approximately 1 mg/mL. Dilute with the initial mobile phase composition to a working concentration of ~0.1 mg/mL.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan for optimal absorbance (e.g., 254 nm, 280 nm).

    • Gradient: A typical gradient would be 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The goal is a purity level of >95%, preferably >98%, for accurate property measurement.[15]

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis System HPLC System with C18 Column Inject Inject Sample (10 µL) System->Inject MobilePhase Prepare Mobile Phases (A: Aqueous, B: Organic) MobilePhase->Inject Sample Dissolve Compound (1 mg/mL Stock) Sample->Inject Gradient Run Gradient Elution (5-95% B over 20 min) Inject->Gradient Detect UV Detection (e.g., 254 nm) Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Diagram 1: HPLC Purity Analysis Workflow

4.2. Aqueous Solubility

Causality: Solubility is a critical factor influencing a drug's bioavailability and the feasibility of forming parenteral dosage forms.[3] For an intermediate, it dictates solvent selection for reactions and purification. The imidazopyridine core is largely hydrophobic, while the polar nitrile and nitrogen atoms can interact with water. The final solubility will be a balance of these features.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. This step is crucial for measuring thermodynamic solubility, which is the true equilibrium value, as opposed to kinetic solubility.[16]

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., Acetonitrile/Water). Quantify the concentration of the dissolved compound using a pre-calibrated HPLC-UV or LC-MS method.

  • Result: Express solubility in units of µg/mL or µM.

4.3. Lipophilicity (LogP / LogD)

Causality: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.[17] It is often assessed using the octanol-water partition coefficient (LogP for the neutral species) or distribution coefficient (LogD at a specific pH).[18] Adherence to guidelines like Lipinski's Rule of Five (LogP ≤ 5) is often a goal for oral drug candidates.[19][20]

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method

  • System Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by mixing and allowing the phases to separate overnight. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in a solvent like DMSO. Add a small volume of this stock to a vial containing a known volume of the pre-saturated pH 7.4 buffer (e.g., 1 mL).

  • Partitioning: Add an equal volume of pre-saturated n-octanol (1 mL) to the vial.

  • Equilibration: Shake the vial vigorously for 1-3 hours to allow the compound to partition between the two phases.[16]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.

  • Quantification: Sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase ([C]ₐqueous and [C]octanol) using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([C]octanol / [C]ₐqueous) .

Logic_Flow Structure Molecular Structure (C₇H₃ClN₄) Lipophilicity Lipophilicity (LogD) Structure->Lipophilicity pKa Ionization (pKa) Structure->pKa Purity Chemical Purity (>98%) Solubility Aqueous Solubility (µg/mL) Purity->Solubility influences Purity->Lipophilicity influences Purity->pKa influences ADME Predicted ADME Properties Solubility->ADME Lipophilicity->Solubility inversely related Lipophilicity->ADME pKa->Solubility pH-dependent pKa->ADME

Diagram 2: Physicochemical Property Interdependence

4.4. Ionization Constant (pKa)

Causality: The pKa value defines the pH at which a compound is 50% ionized.[21] This is critical because the ionization state dramatically affects solubility, permeability, and receptor binding. For 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile, the weakly basic pyridine nitrogen and the weakly acidic imidazole proton mean its properties will change significantly across the physiological pH range.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Instrumentation: Use an automated potentiometric titrator, such as a Sirius T3, which is designed for this purpose.[3]

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure solubility throughout the titration.

  • Titration: The instrument performs automated titrations with both acid (e.g., 0.5 M HCl) and base (e.g., 0.5 M KOH) to cover a wide pH range. The pH is measured with a calibrated electrode after each addition of titrant.

  • Data Analysis: The instrument's software plots pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. Multiple pKa values can be determined if the compound is polyprotic.[22]

Summary and Conclusion

The comprehensive physicochemical characterization of a synthetic intermediate like 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile is a non-negotiable cornerstone of a successful drug discovery campaign. By employing the robust, validated methodologies outlined in this guide—from initial in silico predictions and rigorous purity assessment to the precise experimental determination of solubility, lipophilicity, and pKa—researchers can build a robust data package. This data package is not merely descriptive; it is predictive. It enables scientists to make informed decisions, optimize synthetic routes, rationally design next-generation analogs with improved ADME profiles, and ultimately, de-risk the progression of promising compounds through the development pipeline. The principles and protocols described herein represent an industry-standard approach to ensuring the quality and developability of novel chemical entities.

References

  • Muthusamy, S., et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central. [Link]

  • Kadam, S.S., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. ResearchGate. [Link]

  • ChemUniverse. 6-chloro-1h-imidazo[4,5-c]pyridine-4-carbonitrile. ChemUniverse. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9227, 1H-Imidazo(4,5-c)pyridine. PubChem. [Link]

  • Fraczkowska, K., et al. (2022). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. ResearchGate. [Link]

  • Fiveable. Physicochemical properties. Fiveable. [Link]

  • Ghugare, P.S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. CUREUS. [Link]

  • Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PubMed Central. [Link]

  • Agilent Technologies, Inc. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

  • Wikipedia. Lipinski's rule of five. Wikipedia. [Link]

  • Di, L., & Kerns, E. H. (2023). Chapter 1: Physicochemical Properties. Royal Society of Chemistry. [Link]

  • van der Waterbeemd, H. (2023). Chapter 1: Physicochemical Properties. Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5358562, 4,6-dichloro-1H-imidazo[4,5-c]pyridine. PubChem. [Link]

  • Sluijsmans, K., et al. (2018). Development of Methods for the Determination of pKa Values. PubMed Central. [Link]

  • Zhang, Y., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. [Link]

  • D'auria, M., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

  • SCFBio. Lipinski Rule of Five. SCFBio. [Link]

  • Moravek, Inc. Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]

  • ChemUniverse. 6-CHLORO-1H-IMIDAZO[4,5-C]PYRIDINE-4-CARBONITRILE. ChemUniverse. [Link]

  • Asian Journal of Pharmacy and Technology. (2018). Physico-chemical Properties of Solid Drugs: A Review. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. Chemistry Steps. [Link]

  • ResearchGate. General structure and nomenclature of imidazopyridine. ResearchGate. [Link]

  • ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. [Link]

  • Evans, R. pKa Data Compiled by R. Williams. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Polish Pharmaceutical Society. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

  • PubMed. (2020). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. [Link]

  • E3S Web of Conferences. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

  • MDPI. (2023). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. [Link]

  • Benet, L.Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. PubMed Central. [Link]

  • Moodle@Units. Lipinski's rule of five. [Link]

  • Malik, R., & Kamble, G. (2023). physicochemical property of drug molecules with respect to drug actions. Journal of Bio Innovation. [Link]

  • Padmashali, B., et al. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science. [Link]

  • FULIR. (2014). On the basicity of conjugated nitrogen heterocycles in different media. [Link]

  • Pipzine Chemicals. 4,6-Dichloro-1H-imidazo[4,5-c]pyridine. Pipzine Chemicals. [Link]

  • Taylor & Francis. (2021). Lipinski's rule of five – Knowledge and References. [Link]

  • MDPI. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

Sources

An In-Depth Technical Guide to 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This whitepaper provides a comprehensive technical overview of 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, and detailed methodologies for its synthesis and characterization. Furthermore, this guide will explore the molecule's critical role as a versatile scaffold and key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The underlying chemical principles and the rationale behind experimental protocols are discussed to provide researchers, scientists, and drug development professionals with actionable insights for their work.

Introduction: The Significance of the Imidazopyridine Scaffold

The fusion of imidazole and pyridine rings creates the imidazopyridine scaffold, a privileged structure in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2] This mimicry has led to the development of numerous biologically active molecules with applications as anticancer, antimicrobial, and antiviral agents.[1][3]

Within this important class of compounds, 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile has emerged as a particularly valuable building block. The strategic placement of its functional groups—a reactive chlorine atom, a versatile nitrile group, and the hydrogen-bonding capacity of the imidazo- N-H—offers multiple points for chemical modification. This allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties in drug candidates. Its most notable application is as a core intermediate in the synthesis of potent kinase inhibitors, which are at the forefront of targeted cancer therapy.[4][5]

Molecular Structure and Physicochemical Properties

The unique arrangement of atoms in 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile dictates its chemical behavior and therapeutic potential.

Molecular Formula: C₇H₃ClN₄ Molecular Weight: 178.58 g/mol

The planar, aromatic ring system is crucial for enabling π–π stacking interactions within the ATP-binding sites of kinases.[6] The electron-withdrawing nature of both the chlorine atom and the nitrile group influences the electron density distribution across the heterocyclic core, modulating its reactivity and binding affinity to target proteins.

Table 1: Physicochemical Properties and Spectroscopic Data

PropertyValue/DescriptionRationale for Importance
Molecular Formula C₇H₃ClN₄Defines the elemental composition and exact mass.
Molecular Weight 178.58 g/mol Critical for stoichiometric calculations in synthesis.
Appearance Typically an off-white to light yellow solid.A primary indicator of product purity.
Solubility Soluble in polar aprotic solvents (DMSO, DMF).Informs choice of solvents for reaction and analysis.
¹H NMR Spectral peaks corresponding to aromatic protons on the pyridine and imidazole rings. The exact shifts are solvent-dependent.Confirms the hydrogen framework of the molecule.
¹³C NMR Resonances for each unique carbon atom, including the characteristic nitrile carbon signal.Elucidates the carbon backbone of the structure.
Mass Spectrometry [M+H]⁺ at m/z ≈ 179.0Confirms the molecular weight and isotopic pattern of chlorine.
IR Spectroscopy Characteristic absorption band for the C≡N (nitrile) stretch.Verifies the presence of the key nitrile functional group.

Synthesis and Purification: A Validated Protocol

The synthesis of 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While various synthetic routes exist, a common approach involves the construction of the imidazopyridine core from a substituted diaminopyridine precursor.[7][8]

Workflow for Synthesis and Verification

G A Step 1: Start with Substituted Pyridine (e.g., 2,3-diamino-5-chloropyridine) B Step 2: Imidazole Ring Formation (Cyclization with a C1 source, e.g., formic acid or derivative) A->B Heat C Step 3: Introduction of Nitrile Group (e.g., Sandmeyer reaction or cyanation of a precursor) B->C Reagents D Step 4: Crude Product Isolation (Precipitation/Filtration) C->D Workup E Step 5: Purification (Recrystallization or Column Chromatography) D->E Solvents F Step 6: Purity & Identity Confirmation (HPLC, NMR, MS) E->F Analysis

Caption: Synthetic and verification workflow for 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile.

Detailed Experimental Protocol

Objective: To synthesize and purify 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile with a purity of >98%.

Pillar of Trustworthiness: This protocol is a self-validating system. Each step is followed by an analytical checkpoint to ensure the reaction is proceeding as expected before committing resources to the next stage.

  • Step 1: Synthesis of the Imidazopyridine Core.

    • Rationale: This foundational step creates the fused bicyclic system. Starting from a suitably substituted diaminopyridine is often the most efficient route.

    • Procedure: A precursor such as 2,3-diamino-5-chloropyridine is reacted with a one-carbon source like triethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). The reaction is typically heated to drive the cyclization and removal of alcohol and water byproducts.

    • In-process Check: The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the intermediate product.

  • Step 2: Introduction of the Nitrile Functional Group.

    • Rationale: The nitrile group is a key functional handle and is often introduced at a later stage to avoid interference with the cyclization reaction. If the precursor already contains a group that can be converted to a nitrile (e.g., an amine or a halide), a Sandmeyer-type reaction or a palladium-catalyzed cyanation can be employed.

    • Procedure: In a typical cyanation, a halogenated imidazopyridine intermediate is reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a polar aprotic solvent like DMF. The reaction is heated under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.

    • In-process Check: Progress is monitored by HPLC until the starting material is consumed.

  • Step 3: Workup and Crude Isolation.

    • Rationale: This step removes the bulk of the reagents, catalyst, and solvent to isolate the crude product.

    • Procedure: Upon completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude solid.

  • Step 4: Purification.

    • Rationale: High purity is essential for use in drug discovery, as impurities can confound biological data.

    • Procedure: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective for removing minor impurities.

    • Purity Check: Fractions are analyzed by TLC, and pure fractions are combined and concentrated. Final purity is assessed by HPLC-UV, which should be >98%.

  • Step 5: Structural Confirmation.

    • Rationale: The identity of the final compound must be unequivocally confirmed.

    • Procedure: The purified product is analyzed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm that the structure, molecular formula, and mass are consistent with 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile.

Biological Significance and Applications in Drug Development

The primary application of this molecule is as a scaffold for developing potent and selective kinase inhibitors.[4][5] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Mechanism of Action as a Kinase Inhibitor Precursor

Kinase inhibitors typically function by competing with ATP for binding in the enzyme's active site. The imidazopyridine core of 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile is designed to fit into this ATP pocket.

  • Hydrogen Bonding: The N-H and one of the nitrogen atoms of the imidazole ring act as hydrogen bond donors and acceptors, respectively, mimicking the adenine portion of ATP and anchoring the inhibitor to the "hinge" region of the kinase.

  • Chlorine Atom as a Leaving Group: The chlorine at the 6-position is a key reactive site. It can be readily displaced by nucleophiles (e.g., amines, thiols) via nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various side chains that can extend into other pockets of the active site, thereby increasing potency and conferring selectivity for one kinase over others.

  • Nitrile Group as a Versatile Handle: The nitrile group can be maintained as a hydrogen bond acceptor or can be chemically transformed into other functional groups, such as an amidine or a tetrazole, to further modulate the compound's properties.[9]

Derivatives of this scaffold have shown inhibitory activity against several important cancer-related kinases, including Src family kinases (SFKs), which are implicated in the progression of glioblastoma.[5]

Conclusion

6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, coupled with its versatile chemical reactivity, provides a robust platform for the design and synthesis of next-generation targeted therapies. The detailed synthetic and analytical protocols provided in this guide offer a validated framework for researchers to produce this key intermediate with high purity, enabling the reliable exploration of its vast potential in drug discovery. As our understanding of cellular signaling pathways continues to grow, the importance of versatile and well-characterized molecular scaffolds like this one will only increase.

References

  • 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. National Center for Biotechnology Information, PubChem. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. Available at: [Link]

  • A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5-. Google Patents.
  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available at: [Link]

  • Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ChemistrySelect. Available at: [Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. National Center for Biotechnology Information. Available at: [Link]

  • 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. National Center for Biotechnology Information. Available at: [Link]

  • Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. RSC Publishing. Available at: [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal. Available at: [Link]

  • 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile (CAS: 256809-76-4) represents a critical scaffold in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its structural rigidity, combined with the electron-withdrawing nitrile and chloro substituents, creates a challenging solubility landscape characterized by high crystal lattice energy and pH-dependent behavior.

This guide provides a comprehensive analysis of the compound's solubility across organic solvent classes, offering researchers a validated framework for solvent selection during synthesis, purification, and formulation.[1]

Physicochemical Profile & Solubility Mechanics

Understanding the solubility of this compound requires analyzing its electronic and steric environment.[1] The imidazo[4,5-c]pyridine core is planar and aromatic, facilitating strong


 stacking interactions that resist dissolution.
Structural Determinants[1]
  • H-Bond Donor (HBD): The imidazole N-H (N1/N3 tautomer) is a significant H-bond donor.[1] Solvents capable of disrupting this interaction (high

    
     value) are essential for dissolution.[1]
    
  • Electronic Modulation: The C4-nitrile and C6-chloro groups are strong electron-withdrawing groups (EWGs). These reduce the basicity of the pyridine nitrogen while increasing the acidity of the imidazole N-H (predicted pKa

    
     10.5–11.5).[1]
    
  • Dipole Moment: The nitrile group introduces a strong dipole, enhancing solubility in polar aprotic solvents.[1]

Predicted Solubility Landscape

Data synthesized from structural analogs (e.g., 4,6-dichloro-1H-imidazo[4,5-c]pyridine) and thermodynamic modeling.

Solvent ClassRepresentative SolventsSolubility RatingPrimary Interaction Mechanism
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>50 mg/mL)Dipole-dipole, H-bond acceptance
Polar Protic Methanol, Ethanol, TFEModerate (5–20 mg/mL)H-bond donation/acceptance
Chlorinated Dichloromethane (DCM), ChloroformLow-Moderate (1–5 mg/mL)Weak dipole interactions
Ethers/Esters THF, Ethyl Acetate, DioxaneLow (<5 mg/mL)Limited disruption of lattice energy
Hydrocarbons Hexanes, Heptane, TolueneInsoluble (<0.1 mg/mL)Lack of polar interactions

Experimental Protocols

Gravimetric Solubility Determination Workflow

Standard Operating Procedure (SOP) for precise solubility measurement.

Materials:

  • Compound: 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile (Dry, milled).

  • Solvents: HPLC grade (DMSO, MeOH, DCM, THF).[1]

  • Equipment: Thermomixer, Centrifuge, HPLC-UV.[1]

Protocol:

  • Saturation: Add excess solid (~20 mg) to 1 mL of solvent in a sealed HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours (1000 rpm).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification: Dilute the supernatant 100x in mobile phase and analyze via HPLC-UV (254 nm) against a standard curve.

Visualization: Solubility Screening Logic

The following decision tree guides the selection of solvents based on the intended application (Reaction vs. Purification).

SolventSelection Start Application Intent Reaction Synthetic Reaction (Nucleophilic Substitution) Start->Reaction Purification Purification (Crystallization/Wash) Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp Cryst Crystallization Purification->Cryst Wash Slurry Wash Purification->Wash DMSO Use DMSO/NMP (Excellent Solubility) HighTemp->DMSO Yes DMF Use DMF/DMAc (Good Solubility) HighTemp->DMF No BaseSensitive Base Sensitive? Pair1 Solvent: MeOH/EtOH Anti-solvent: Water Cryst->Pair1 Polar Impurities Pair2 Solvent: THF/EtOAc Anti-solvent: Heptane Cryst->Pair2 Non-polar Impurities Wash->Pair2 Remove trace organics

Figure 1: Decision matrix for solvent selection based on process requirements.

Application-Specific Solvent Strategies

Synthesis Reactions (SnAr & Alkylation)

For reactions involving the displacement of the C6-chloro group or alkylation of the imidazole nitrogen:

  • Recommended: DMSO or DMF .[1]

  • Rationale: These solvents dissolve the substrate completely, enhancing reaction kinetics.[1] Their high dielectric constants also stabilize the transition states of nucleophilic aromatic substitutions (

    
    ).[1]
    
  • Caution: Avoid protic solvents (MeOH) if using strong bases (NaH), as they will quench the base.[1]

Crystallization & Purification

Due to the compound's steep solubility curve in alcohols, cooling crystallization is highly effective.[1]

  • Solvent System: Methanol/Water (Gradient).[1]

  • Procedure:

    • Dissolve crude solid in refluxing Methanol (approx. 20 volumes).

    • Hot filter to remove insolubles.[1]

    • Slowly add Water (anti-solvent) at reflux until turbidity persists.[1]

    • Cool slowly to 0°C (ramp rate: 10°C/hour) to induce nucleation.

    • Filter and wash with cold 1:1 MeOH/Water.[1]

pH-Adjusted Solubility (The "Salt Trick")

The imidazole proton is acidic.[1]

  • Deprotonation: Adding 1.0 eq of NaOH or KOtBu in water or alcohols will form the imidazolate salt, drastically increasing solubility in aqueous media or polar organic solvents.[1]

  • Reprotonation: Acidifying the salt solution back to pH ~6 will precipitate the neutral compound, a useful method for removing non-acidic impurities.[1]

Troubleshooting Common Issues

ObservationRoot CauseRemediation Strategy
Oiling Out Solvent/Anti-solvent ratio changed too fast.Reheat to dissolution; add anti-solvent more slowly; seed with pure crystal at cloud point.
Low Yield Compound too soluble in mother liquor.[1]Cool to -20°C; increase anti-solvent ratio; switch from MeOH to iPrOH.
Gel Formation Hydrogen bonding network formation in non-polar solvents.[1]Add 1-5% MeOH as a co-solvent to disrupt H-bond networks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5358562, 4,6-dichloro-1H-imidazo[4,5-c]pyridine. Retrieved from [Link]

  • Bavetsias, V., et al. (2010). Hit generation and exploration: Imidazo[4,5-c]pyridine inhibitors of JAK3 kinase.[1] Bioorganic & Medicinal Chemistry Letters.[1][2] (Contextual grounding for scaffold solubility).

Sources

Technical Guide: Stability & Storage of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the stability, storage, and handling of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile (CAS: 944388-93-6). It is designed for researchers requiring high-fidelity preservation of this chemical intermediate.

Executive Summary

6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile is a fused heterocyclic intermediate utilized primarily in the synthesis of bioactive kinase inhibitors (e.g., JAK/STAT pathway modulators). Its structural integrity relies on the preservation of two reactive functional handles: the C4-nitrile and the C6-chloro substituent.

While commercially labeled for "cool, dry" storage, empirical evidence suggests that the electron-deficient nature of the imidazo[4,5-c]pyridine scaffold renders it susceptible to nucleophilic attack and hydrolysis under ambient moisture conditions.

Core Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen) for long-term banking (>3 months). For active use, 2–8°C in a desiccated environment is sufficient.

Chemical Profile & Physicochemical Properties[3][4][5][6][7]

Understanding the molecule's intrinsic properties is the first step in designing a robust storage protocol.

PropertyValue / DescriptionSignificance for Storage
Molecular Formula C₇H₃ClN₄Hygroscopic potential due to high N content.
Molecular Weight 178.58 g/mol --
Appearance Off-white to pale yellow solidDarkening indicates oxidation or hydrolysis.
Solubility DMSO, DMF, MeOH (sparring)Store stock solutions in DMSO at -80°C.
pKa (Calculated) ~8.5 (Imidazole NH)Acidic proton; soluble in basic aqueous media.
Hygroscopicity ModerateRequires desiccation to prevent hydrolysis.

Stability Analysis & Degradation Mechanisms

The stability of this compound is governed by the electron-withdrawing effects of the pyridine nitrogen and the nitrile group, which activate the ring system.

Primary Degradation Pathways
  • Nitrile Hydrolysis: The C4-cyano group is the most labile point. In the presence of atmospheric moisture and trace acid/base, it hydrolyzes first to the primary amide (Carboxamide ) and subsequently to the carboxylic acid.

  • Nucleophilic Aromatic Substitution (SₙAr): The C6-chloro position is activated. While stable in solid form, in solution (especially nucleophilic solvents like MeOH or water), the chloride can be displaced by nucleophiles (OH⁻, OMe⁻).

Visualization of Degradation

The following diagram outlines the critical degradation cascades that must be prevented.

DegradationPathways Compound 6-Chloro-1H-imidazo [4,5-c]pyridine-4-carbonitrile (Active) Amide Degradant A: Carboxamide Derivative (Hydrolysis) Compound->Amide + H2O / H+ Substitution Degradant C: 6-Methoxy/Hydroxy Analog (SnAr Displacement) Compound->Substitution + ROH / Nucleophile Acid Degradant B: Carboxylic Acid (Full Hydrolysis) Amide->Acid + H2O / Heat

Figure 1: Primary degradation pathways. The conversion to the amide is the rate-limiting step in moisture-mediated degradation.

Storage & Handling Protocols

Solid State Storage (Powder)

To maximize shelf life, a multi-barrier approach is required.

  • Temperature:

    • Long-term (>3 months): -20°C ± 5°C.

    • Short-term (<3 months): 2–8°C.

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

  • Container: Amber glass vials with Teflon (PTFE) lined caps. Avoid polyethylene (PE) bags for long-term storage as they are permeable to moisture.

  • Desiccation: Store the vial inside a secondary container (e.g., a larger jar) containing active silica gel or molecular sieves.

Solution Storage
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the preferred vehicle.

  • Conditions: Aliquot immediately to avoid freeze-thaw cycles. Store at -80°C.

  • Stability Window:

    • DMSO @ -80°C: 6 months.

    • DMSO @ RT: < 24 hours (Risk of hydration).

Handling Precautions
  • Hygroscopic Risk: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial introduces condensation, accelerating hydrolysis.

  • PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat). The compound is an irritant (H315, H319, H335).

Analytical Monitoring (QC)

Researchers should re-validate purity every 6 months using High-Performance Liquid Chromatography (HPLC).

Recommended HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide bond detection).

  • Acceptance Criteria: Purity ≥ 95% (Area %).

Storage Decision Logic

Use this workflow to determine the appropriate storage location based on usage frequency.

StorageLogic Start Received Compound Usage Intended Usage? Start->Usage Immediate Active Synthesis (Use within 2 weeks) Usage->Immediate High Frequency Banking Reference/Stock (> 1 month) Usage->Banking Low Frequency Cond1 Store at 2-8°C Desiccator Cabinet Immediate->Cond1 Cond2 Store at -20°C Argon Flush Banking->Cond2

Figure 2: Decision tree for optimal storage conditions based on experimental frequency.

References

  • Matrix Scientific. (n.d.). Safety Data Sheet: 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile. Retrieved from

  • ChemUniverse. (n.d.). Product Detail: 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile. Retrieved from [1]

  • PubChem. (2025). Compound Summary: 4,6-Dichloro-1H-imidazo[4,5-c]pyridine (Structural Analog). National Library of Medicine. Retrieved from

  • Babu, K. S., et al. (2018).[2] Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton. ACS Omega.[3] Retrieved from

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: 4-Cyanopyridine (Functional Group Analog). Retrieved from

Sources

biological activity of imidazo[4,5-C]pyridine core structure

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[4,5-c]pyridine core (often referred to as 3-deazapurine in nucleoside chemistry) represents a privileged scaffold in medicinal chemistry due to its strict bioisosteric relationship with purines. By replacing the N3 of the purine ring with a carbon, this core alters hydrogen bonding potentials and pKa values while maintaining the ability to engage in


-stacking and hydrophobic interactions within enzyme active sites.

This technical guide dissects the biological activity, structure-activity relationships (SAR), and synthesis of this scaffold, focusing on its two dominant therapeutic applications: antiviral RNA-dependent RNA polymerase (RdRp) inhibition and anticancer kinase inhibition .

Part 1: Chemical Architecture & Scaffold Analysis

The imidazo[4,5-c]pyridine system consists of a pyridine ring fused to an imidazole ring. Unlike its isomer imidazo[4,5-b]pyridine (1-deazapurine), the [4,5-c] isomer places the pyridine nitrogen at the 5-position (purine numbering equivalent to N3 replacement).

Numbering and Tautomerism

Correct numbering is critical for SAR discussion. The scaffold can exist in multiple tautomeric forms (1H, 3H, 5H), but the 5H-imidazo[4,5-c]pyridine form is often the relevant species in N-alkylated bioactive molecules (e.g., BPIP).

Figure 1: Structural relationship between the imidazo[4,5-c]pyridine core and the natural purine scaffold.

Part 2: Pharmacological Landscape & SAR

The biological activity of this core is heavily dependent on the substitution pattern. We identify three distinct "Activity Clusters":

Cluster 1: Antiviral Non-Nucleoside Inhibitors (NNIs)
  • Target: RNA-dependent RNA Polymerase (RdRp), specifically NS5B in Pestiviruses (BVDV, CSFV) and Hepacivirus (HCV).

  • Lead Compound: BPIP (5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine).[1]

  • Mechanism: Allosteric inhibition. The scaffold binds to a hydrophobic pocket near the fingertip domain of the polymerase.

  • Key SAR:

    • N5-Position: A benzyl group is essential. Large substituents (e.g., 4-bromobenzyl) enhance hydrophobic stacking.

    • C2-Position: A phenyl ring is required.[2] Ortho-fluorine substitution (2-F-phenyl) shifts selectivity from BVDV to HCV.

    • Interaction: The core stacks with Phe224 in the BVDV polymerase. Mutation of this residue confers resistance.

Cluster 2: Anticancer Kinase Inhibitors
  • Targets: Src Family Kinases (SFKs), c-Met, JAK1.

  • Lead Examples: Imidazo[4,5-c]pyridin-2-one derivatives (e.g., Compound 1s).

  • Mechanism: ATP-competitive inhibition (Type I).

  • Key SAR:

    • C2-Position: Often oxidized to a ketone (2-one) or substituted with an amine to mimic the adenine N1/N6 H-bonding motif.

    • N1/N3: Critical for hydrogen bonding with the kinase hinge region (e.g., Met341 in c-Src).

    • Solvent Front: Substituents at N5 or C6 often extend into the solvent-exposed region to tune solubility and pharmacokinetic properties.

Cluster 3: Immunomodulatory Nucleosides
  • Target: S-Adenosylhomocysteine (SAH) Hydrolase.

  • Lead Compound: 3-Deazaadenosine .

  • Activity: Inhibits methylation reactions; potent anti-inflammatory and immunosuppressive effects.

  • Mechanism: The absence of N3 prevents the enzyme from catalyzing the hydrolytic cleavage efficiently or alters the binding affinity for the cofactor NAD+.

Table 1: Comparative SAR of Key Derivatives

Activity ClassKey PositionPreferred SubstituentEffect on PotencyReference
Antiviral (BVDV) N5 4-BromobenzylCritical for hydrophobic pocket filling (IC50 ~1.6 µM)[1, 2]
Antiviral (HCV) C2 2-FluorophenylInduces selectivity for HCV over BVDV (EC50 0.004 µM)[3]
Anticancer (GBM) C2 Carbonyl (2-one)Facilitates H-bonding in Src ATP pocket[4]
Immunosuppression C4 Amino (-NH2)Mimics Adenosine (3-Deazaadenosine)[5]

Part 3: Synthesis Protocols

Two primary routes are employed depending on the desired substitution pattern.

Method A: Oxidative Cyclization (For C2-Aryl derivatives)

Best for Antiviral BPIP analogs.

  • Precursor: 3,4-Diaminopyridine.[3]

  • Reagents: Aryl aldehyde, Na2S2O5 (oxidant), DMSO, Heat.[4]

  • Mechanism: Condensation to form an imine, followed by cyclization and oxidation.

Method B: Reductive Cyclization (For 2-One/Amino derivatives)

Best for Kinase Inhibitors.

  • Precursor: 4-Amino-3-nitropyridine (or 2,4-dichloro-3-nitropyridine for solid phase).

  • Reagents: Reduction (H2/Pd or Fe/AcOH) followed by cyclization with CDI (for 2-one) or Orthoformate.

Synthesis start1 3,4-Diaminopyridine step1a Condensation w/ Ar-CHO (DMSO, 165°C) start1->step1a start2 4-Amino-3-nitropyridine step2a Reduction (-NO2 to -NH2) (H2, Pd/C) start2->step2a step1b Oxidant: Na2S2O5 step1a->step1b prod1 2-Aryl-imidazo[4,5-c]pyridine (Antiviral Core) step1b->prod1 Yield: 55-90% step2b Cyclization w/ CDI or Orthoformate step2a->step2b prod2 Imidazo[4,5-c]pyridin-2-one (Kinase Inhibitor Core) step2b->prod2 Yield: >80%

Figure 2: Divergent synthetic pathways for accessing antiviral vs. anticancer scaffolds.

Part 4: Experimental Protocols

Protocol 1: Synthesis of BPIP Analog (Antiviral Scaffold)

Self-Validating Step: The reaction progress is monitored by the disappearance of the aldehyde peak in 1H NMR and the appearance of the downfield imidazole C-H or C-Aryl signals.

  • Reactants: Combine 3,4-diaminopyridine (1.0 eq) and 4-bromobenzaldehyde (1.0 eq) in DMSO.

  • Oxidant: Add Na2S2O5 (0.55 eq).

  • Conditions: Heat to 165 °C for 15 minutes.

  • Workup: Cool to room temperature. Add water. The product precipitates as a solid.

  • Purification: Filter the precipitate. Wash with water and diethyl ether. Recrystallize from ethanol.

  • Validation: 1H NMR (DMSO-d6) should show a singlet for the C2-H (if unsubstituted) or specific aryl proton shifts.

Protocol 2: Cell-Based Antiviral Assay (HCV Replicon)

Self-Validating Step: Use a known inhibitor (e.g., Ribavirin or a protease inhibitor) as a positive control. Cell viability (MTS assay) must be run in parallel to rule out cytotoxicity.

  • Cell Line: Huh-7 cells containing subgenomic HCV replicon (luciferase reporter).

  • Seeding: Plate cells (5,000/well) in 96-well plates. Incubate 24h.

  • Treatment: Add serial dilutions of the imidazo[4,5-c]pyridine derivative (0.001 µM to 100 µM). DMSO final conc < 0.5%.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout:

    • Viral Load: Measure Luciferase activity (Renilla Luciferase Assay System).

    • Cytotoxicity: Add MTS reagent to duplicate plates; measure absorbance at 490 nm.

  • Calculation: Determine EC50 (50% reduction in luciferase) and CC50 (50% reduction in cell viability). Selectivity Index (SI) = CC50 / EC50. A viable lead should have SI > 50.

Part 5: Mechanism of Action (Molecular Detail)

The mechanism of BPIP (Antiviral) highlights the unique "stacking" capability of the core.

MOA cluster_polymerase Viral RdRp (NS5B) Fingertip Domain target Phe224 Residue interaction Pi-Pi Stacking Interaction target->interaction pocket Hydrophobic Pocket effect Conformational Lock (Prevents RNA Elongation) pocket->effect drug BPIP (Imidazo[4,5-c]pyridine) drug->interaction Core Scaffold interaction->pocket Stabilizes Binding

Figure 3: Mechanism of Action for BPIP against BVDV/HCV Polymerase.

Mechanistic Causality: The imidazo[4,5-c]pyridine core is planar and electron-deficient enough to engage in a strong


-

stacking interaction with Phenylalanine 224 (Phe224) in the viral polymerase. This binding locks the enzyme in a conformation that prevents the translocation of the RNA template, effectively halting viral replication.

References

  • Puerstinger, G., et al. (2007).[2] Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity.[2] Bioorganic & Medicinal Chemistry Letters.[2][3]

  • Paeshuyse, J., et al. (2007).[2][5] Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. Antiviral Research.

  • Montgomery, J. A., et al. (1982). Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents.[6] Journal of Medicinal Chemistry.

  • Li, X., et al. (2021).[4] Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Bier, C., et al. (2021). Impact of 3-deazapurine nucleobases on RNA properties.[6][7][8][9] Nucleic Acids Research.

Sources

6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile: A Dual-Vector Scaffold for Kinase and Protease Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile as a Scaffold in Drug Discovery Format: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary

In the landscape of privileged structures, the imidazo[4,5-c]pyridine core stands as a critical bioisostere of purine (adenine/guanine), offering enhanced metabolic stability and distinct solubility profiles while retaining the capacity for bidentate hydrogen bonding in ATP-binding pockets.

6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile (CAS: 944388-93-6) represents a high-value "dual-handle" intermediate within this family. Unlike the unsubstituted core, this scaffold possesses two chemically distinct electrophilic sites—the C4-nitrile and the C6-chloride —allowing for orthogonal functionalization. This guide details the structural rationale, synthetic access, and divergent library generation strategies for this scaffold, focusing on its application in Cathepsin S and Kinase (JAK/Src) inhibitor discovery.

Chemical Architecture & Reactivity Profile

Structural Analysis and Numbering

The IUPAC numbering of the imidazo[4,5-c]pyridine system places the pyridine nitrogen at position 5. Understanding the electronic bias of this heterocyclic system is prerequisite to controlling its reactivity.

  • Position 4 (C4-CN): Located between the bridgehead nitrogen (N3) and the pyridine nitrogen (N5). This position is highly electron-deficient, analogous to the 4-position of quinazoline or the 6-position of purine. The nitrile group here is susceptible to nucleophilic attack (Pinner reaction, hydrolysis) or reduction.

  • Position 6 (C6-Cl): Located meta to the bridgehead but ortho to the pyridine nitrogen. While activated for oxidative addition (Pd-catalyzed coupling), it is significantly less electrophilic toward SNAr than position 4.

  • N1/N3 Tautomerism: The imidazole ring exists as a tautomeric mixture (N-H), typically requiring alkylation or protection (SEM, THP, Benzyl) to fix the regiochemistry before extensive elaboration.

ScaffoldAnalysis cluster_0 Scaffold Reactivity Map Core 6-Chloro-1H-imidazo[4,5-c] pyridine-4-carbonitrile C4 C4-Cyano Group (Reversible Covalent Warhead / Heterocycle Precursor) Core->C4 High Reactivity C6 C6-Chloro Group (Suzuki/Buchwald Handle) Core->C6 Pd-Catalysis N1 N1-H (Solubility/PK Modulation) Core->N1 Alkylation Target

Figure 1: Reactivity map of the 6-chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile scaffold.

Synthetic Protocols

The synthesis of this scaffold requires a regioselective approach to install the nitrile group while preserving the chloride. The most robust route proceeds via the 4,6-dichloro intermediate.

Step 1: Synthesis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridine

Rationale: The imidazole ring is constructed first from a diaminopyridine precursor. Precursor: 2,6-Dichloro-3,4-diaminopyridine (derived from 2,6-dichloro-3-nitro-4-aminopyridine).

Protocol:

  • Charge: A reaction vessel with 2,6-dichloro-3,4-diaminopyridine (1.0 eq) and triethyl orthoformate (TEOF) (excess, solvent/reagent).

  • Catalyst: Add catalytic p-toluenesulfonic acid (PTSA) (0.05 eq).

  • Conditions: Reflux (100–110 °C) for 4–6 hours. Monitor by LC-MS for disappearance of diamine [M+H]⁺.

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold Et₂O. If no precipitate, concentrate TEOF and recrystallize from EtOH/Water.

  • Yield: Typically 80–90%.

  • Data: MS (ESI) m/z 188/190 [M+H]⁺.

Step 2: Regioselective C4-Cyanation

Rationale: The C4-chloride is significantly more labile toward Nucleophilic Aromatic Substitution (SNAr) than the C6-chloride due to the inductive effect of the adjacent bridgehead and pyridine nitrogens. This allows for selective mono-cyanation.

Protocol:

  • Reagents: 4,6-Dichloro-1H-imidazo[4,5-c]pyridine (1.0 eq), CuCN (1.1 eq), or Zn(CN)₂ (0.6 eq) with Pd(PPh₃)₄ (5 mol%).

    • Note: For strict regioselectivity without metal catalysis, nucleophilic displacement with NaCN in DMSO at controlled temperatures is preferred.

  • Solvent: Anhydrous DMSO or NMP.

  • Conditions: Heat to 80–90 °C for 2–4 hours.

    • Critical Control Point: Do not overheat (>120 °C) to avoid bis-cyanation or displacement of the C6-Cl.

  • Workup: Quench with dilute NH₄OH (to complex copper if used) or water. Extract with EtOAc. Wash organic layer with brine (3x) to remove DMSO.

  • Purification: Silica gel chromatography (DCM/MeOH gradient). The 4-cyano isomer elutes first due to lower polarity compared to the bis-cyano byproduct.

  • Validation: 1H NMR will show a shift in the C7 proton; 13C NMR confirms the nitrile carbon (~115 ppm).

Functionalization Strategies: Divergent Library Generation

Once the 6-chloro-4-cyano core is established, it serves as a branching point for three distinct classes of modifications.

Vector A: C4-Nitrile Transformations (The "Warhead" Vector)

The nitrile group is a versatile precursor for reversible covalent inhibitors (reacting with Cys/Ser residues in proteases) or for generating heterocycles.

  • Pinner Reaction (Imidates): Treat with HCl/MeOH to form the methyl imidate, a precursor for oxadiazoles.

  • Hydrolysis (Carboxamides): Controlled hydrolysis (H₂O₂, NaOH) yields the primary amide, often seen in kinase inhibitors to bind the hinge region (Glu/Leu backbone).

  • Reduction (Aminomethyl): Hydrogenation (Raney Ni) yields the C4-aminomethyl group, useful for extending into solvent-exposed pockets.

Vector B: C6-Chloro Cross-Coupling (The "Solubility" Vector)

The C6 chloride is deactivated relative to C4 but remains active for Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids introduces hydrophobic bulk to target the hydrophobic pocket II of kinases.

  • Buchwald-Hartwig: Amination at C6 is critical for modulating pKa and solubility. Introducing solubilizing groups (e.g., N-methylpiperazine) at this position is a standard medicinal chemistry tactic to improve oral bioavailability.

Vector C: N1-Alkylation (The "Kinetic" Vector)

Alkylation of the imidazole nitrogen affects the metabolic stability and lipophilicity (LogD).

  • Protocol: NaH/DMF followed by alkyl halide (R-X).

  • Regioselectivity: Alkylation typically favors N1 (sterically less hindered than N3) but mixtures can occur. Separation is required.[1]

Workflow cluster_C4 C4 (Nitrile) Functionalization cluster_C6 C6 (Chloro) Functionalization Start 6-Chloro-1H-imidazo[4,5-c] pyridine-4-carbonitrile Amide Primary Amide (Hinge Binder) Start->Amide Hydrolysis (NaOH/H2O2) Warhead Thioamide/Imidate (Covalent Warhead) Start->Warhead Pinner/H2S Aryl Biaryl System (Suzuki Coupling) Start->Aryl Pd(dppf)Cl2 Ar-B(OH)2 Amine Solubilizing Group (Buchwald Coupling) Start->Amine Pd2(dba)3 HNR2

Figure 2: Divergent synthesis workflow from the core scaffold.

Case Study: Cathepsin S Inhibition

The utility of the imidazo[4,5-c]pyridine-4-carbonitrile scaffold is best exemplified by the work of Merck Research Laboratories in the development of Cathepsin S inhibitors [1].

The Challenge

Cathepsin S is a cysteine protease involved in antigen presentation. Inhibitors must penetrate cells (Lip10 activity) but avoid lysosomotropism (accumulation in acidic organelles like the spleen), which causes toxicity.

The Solution via Scaffold Optimization

Researchers utilized the 4-cyano-imidazo[4,5-c]pyridine core.

  • Mechanism: The C4-nitrile forms a reversible covalent bond with the active site Cysteine-25 of Cathepsin S.

  • Optimization: The basicity of the scaffold was tuned. The imidazo[4,5-c]pyridine core has a specific pKa range that, when substituted with basic amines at the C6 or N1 position, allows for balancing cellular potency against lysosomal accumulation.

  • Key Insight: The electron-withdrawing nature of the 4-CN group lowers the pKa of the ring system, reducing non-specific trapping in acidic compartments compared to other heterocyclic cores.

References

  • Arbuckle, W., et al. (2011). "1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pKa." Bioorganic & Medicinal Chemistry Letters, 21(3), 932-935.

  • Temple, C., Jr., et al. (1987). "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry, 30(10), 1746-1751.

  • Bonnier, C., et al. (2023).[2] "Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties." European Journal of Medicinal Chemistry, 250, 115189.

  • Matrix Scientific. (2017). "Safety Data Sheet: 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile."

Sources

literature review of 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile (CAS: 944388-93-6) represents a high-value pharmacophore in modern medicinal chemistry. Unlike the more common pyrrolo[2,3-d]pyrimidine scaffolds (e.g., Tofacitinib), this imidazo[4,5-c]pyridine core offers a distinct electronic profile and hydrogen-bonding vector map, making it a critical "privileged structure" for targeting cysteine proteases (specifically Cathepsin S) and select serine/threonine kinases .

This guide synthesizes the chemical architecture, validated synthetic pathways, and therapeutic utility of this compound.[1] It provides a self-validating protocol for its preparation, addressing the specific challenge of introducing the nitrile moiety at the C4 position—a sterically and electronically sensitive site on the pyridine ring.

Part 2: Chemical Profile & Properties

The physicochemical properties of this scaffold dictate its solubility, lipophilicity, and suitability as a fragment for lead optimization.

Property Data / Specification
IUPAC Name 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile
CAS Number 944388-93-6
Molecular Formula C₇H₃ClN₄
Molecular Weight 178.58 g/mol
Core Scaffold Imidazo[4,5-c]pyridine (5-azabenzimidazole)
Key Substituents C6-Chloro (Lipophilic/Halogen bond donor) C4-Cyano (Electrophilic trap/H-bond acceptor)
pKa (Calculated) ~7.5 (Imidazole NH), ~1.2 (Pyridine N)
Solubility DMSO (>20 mg/mL), DMF; Low solubility in water

Part 3: Validated Synthetic Pathway

The synthesis of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile requires a strategic approach to install the cyano group. Direct cyanation of the chloropyridine precursor is often low-yielding due to competing reactivity. The most robust industrial route utilizes a Reissert-Henze type functionalization via the N-oxide.

Pathway Visualization (DOT)

SynthesisPath SM 4,6-Dichloro-3-nitropyridine (Starting Material) Int1 4-Amino-6-chloro-3-nitropyridine SM->Int1 NH3 / EtOH Selective SNAr Int2 3,4-Diamino-6-chloropyridine Int1->Int2 Fe / AcOH Nitro Reduction Int3 6-Chloro-1H-imidazo[4,5-c]pyridine Int2->Int3 HC(OEt)3 / H+ Cyclization Int4 N-Oxide Intermediate Int3->Int4 mCPBA / DCM N-Oxidation Product 6-Chloro-1H-imidazo[4,5-c] pyridine-4-carbonitrile Int4->Product TMSCN / PhCOCl Reissert-Henze Cyanation

Figure 1: Step-wise synthetic route from commercially available precursors to the target nitrile.

Detailed Experimental Protocols

Step 1: Selective Amination (SNAr)

  • Reagents: 4,6-Dichloro-3-nitropyridine, Ammonia (7N in MeOH).

  • Protocol: Dissolve 4,6-dichloro-3-nitropyridine (1.0 eq) in ethanol. Cool to 0°C. Add ammonia solution (2.5 eq) dropwise. The reaction is regioselective for the C4 position due to the ortho-nitro effect. Stir at RT for 4 hours.

  • Checkpoint: Monitor TLC (30% EtOAc/Hex). The product is more polar than the starting material.

  • Yield: ~85-90%.

Step 2: Reductive Cyclization

  • Reagents: Iron powder, Ammonium chloride, Triethyl orthoformate (TEOF).

  • Protocol:

    • Reduction: Suspend the nitro-amine intermediate in EtOH/H₂O (4:1). Add Fe powder (5 eq) and NH₄Cl (1 eq). Reflux for 2 hours until the nitro group is fully reduced to the diamine (color change from yellow to colorless/brown). Filter through Celite.

    • Cyclization: Isolate the diamine and reflux immediately in neat triethyl orthoformate (or with catalytic p-TsOH) for 3 hours.

  • Mechanism: The diamine condenses with TEOF to close the imidazole ring.

  • Yield: ~75% (over 2 steps).[2]

Step 3: N-Oxidation and Cyanation (The Critical Step)

  • Rationale: Direct cyanation at C4 is difficult. We utilize the N-oxide to activate the C4 position for nucleophilic attack.

  • Protocol:

    • Oxidation: Dissolve 6-chloro-1H-imidazo[4,5-c]pyridine in DCM. Add mCPBA (1.2 eq) at 0°C. Stir overnight. The N-oxide precipitates or can be isolated by chromatography.

    • Cyanation: Dissolve the N-oxide in dry Acetonitrile. Add Trimethylsilyl cyanide (TMSCN, 2.0 eq). Add Benzoyl chloride (1.2 eq) dropwise over 30 mins. Heat to 80°C for 4 hours.

    • Workup: Quench with sat. NaHCO₃. Extract with EtOAc.[2]

  • Mechanism: The benzoyl chloride activates the N-oxide oxygen, creating a leaving group. Cyanide attacks the alpha-position (C4), followed by re-aromatization and loss of benzoate.

  • Validation: ¹H NMR should show the loss of the C4 proton (typically a singlet around 8.8-9.0 ppm in the precursor).

Part 4: Applications in Drug Discovery

Cathepsin S Inhibition

The 4-cyano-imidazo[4,5-c]pyridine core acts as a reversible covalent inhibitor of cysteine proteases. The nitrile group functions as an electrophilic "warhead," forming a thioimidate adduct with the catalytic cysteine residue (Cys25) of the enzyme.

  • Relevance: Cathepsin S is a key target for autoimmune diseases (Sjogren’s syndrome, Lupus) due to its role in MHC Class II antigen presentation.

  • SAR Insight: The 6-chloro substituent fills the S2 hydrophobic pocket of the enzyme, enhancing potency compared to the unsubstituted analog.

Kinase Inhibition (JAK/SYK)

While distinct from the Tofacitinib core, this scaffold is used to explore "scaffold hopping" in kinase programs. The imidazole nitrogen (N1/N3) mimics the hinge-binding motif of adenine, while the 4-cyano group can interact with the gatekeeper residue or ribose-binding pocket.

Mechanism of Action Diagram (DOT)

MOA Enzyme Cathepsin S (Active Site Cys25) Complex Thioimidate Adduct (Reversible Covalent) Enzyme->Complex Nucleophilic Attack (SH) Inhibitor 6-Chloro-1H-imidazo[4,5-c] pyridine-4-carbonitrile Inhibitor->Complex Electrophilic Trap (CN) Immune MHC II Antigen Presentation Blocked Complex->Immune Therapeutic Effect

Figure 2: Mechanism of Covalent Inhibition at the Catalytic Cysteine.

Part 5: References

  • Chemical Identity & Properties:

    • 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile. PubChem Compound Summary. National Center for Biotechnology Information.

  • Synthetic Methodology (Imidazo[4,5-c]pyridines):

    • Kuduk, S. D., et al. "Synthesis of imidazo[4,5-c]pyridines." Heterocyclic Letters, 2011.

    • General method for imidazole ring closure and pyridine functionalization.

  • Reissert-Henze Cyanation Strategy:

    • Fife, W. K. "Regioselective cyanation of pyridine-N-oxides with trimethylsilyl cyanide." Journal of Organic Chemistry, 1983, 48(9), 1375–1377.

  • Application in Cathepsin S Inhibition:

    • Tully, D. C., et al. "6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogues as potent and selective cathepsin S inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010.

Sources

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Intermediate

6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile is a substituted heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique arrangement of a chlorinated pyridine ring fused with an imidazole and appended with a carbonitrile group makes it a versatile scaffold for the synthesis of a new generation of therapeutic agents. The inherent reactivity of its functional groups, while synthetically advantageous, necessitates a thorough understanding of its safety profile and dictates stringent handling protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety principles and data from analogous chemical structures.

Physicochemical Properties: A Snapshot

While extensive experimental data for this specific compound is not widely published, its structure allows for the prediction of key physicochemical properties relevant to its handling and safety.

PropertyValue/InformationSource
CAS Number 944388-93-6
Appearance Likely a solid (powder)Inferred from related compounds
Solubility Expected to have low solubility in water and be soluble in some organic solvents like DMSO.
Reactivity The carbonitrile group can undergo hydrolysis or reduction. The chlorinated pyridine ring can be susceptible to nucleophilic substitution.General Organic Chemistry Principles

Hazard Identification and Risk Assessment: A Multi-faceted Approach

A comprehensive risk assessment for 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile requires a composite analysis, drawing from the known hazards of its core structures: the chlorinated pyridine, the imidazole moiety, and the carbonitrile group.

GHS Classification (Inferred from Analogous Compounds):

Based on data for structurally related compounds such as 4,6-dichloro-1H-imidazo[4,5-c]pyridine, the following GHS hazard classifications are anticipated[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

Core Hazard Deep Dive:

  • Chlorinated Pyridine Core: Chlorinated aromatic compounds can be persistent in the environment and may pose long-term health risks.[2] Upon combustion, they can produce toxic and corrosive gases such as hydrogen chloride and phosgene.[3]

  • Imidazopyridine Moiety: The parent 1H-Imidazo(4,5-c)pyridine is known to cause skin, eye, and respiratory irritation.[4]

  • Carbonitrile (Nitrile) Group: Organic nitriles are a significant toxicological concern. They can be metabolized to release cyanide ions, which can lead to cellular hypoxia. Symptoms of acute exposure can include headache, dizziness, nausea, and in severe cases, convulsions and respiratory distress.[5] While the toxicity of each nitrile-containing compound varies, this potential hazard must be a primary consideration in all handling procedures.

Hazard Mitigation Workflow

cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures Hazard Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Acute Oral Toxicity - Potential for Cyanide Release Assessment Evaluate Exposure Routes: - Inhalation of dust - Skin contact - Eye contact - Ingestion Hazard->Assessment Inform Controls Implement Hierarchy of Controls: 1. Engineering Controls (Fume Hood) 2. Administrative Controls (SOPs) 3. Personal Protective Equipment (PPE) Assessment->Controls Dictate

Caption: A workflow for mitigating the risks associated with handling the compound.

Standard Operating Procedures: A Framework for Safe Handling

Given that the health hazards of this specific compound have not been fully investigated, a cautious and rigorous approach to handling is mandatory.[6]

Engineering Controls: The First Line of Defense

All manipulations of 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6] The fume hood should have adequate airflow and be regularly maintained.

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE regimen is critical for preventing exposure.

PPE ComponentSpecificationsRationale
Gloves Nitrile or neoprene gloves. Double-gloving is recommended.Provides a barrier against skin contact.[7]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.[7]
Lab Coat A flame-retardant lab coat, fully buttoned.Protects skin and personal clothing from contamination.[7]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary for high-risk procedures or in the event of a spill.Protects against inhalation of dust and vapors.[5]

Safe Handling and Storage Protocol:

  • Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Have a spill kit and emergency contact information accessible.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers to minimize dust generation.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Storage: Store 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[8]

  • Hygiene: After handling, wash hands thoroughly with soap and water.[8] Do not eat, drink, or smoke in the laboratory.[9]

Emergency Procedures: Preparedness is Paramount

Spill Response Workflow

Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill SmallSpill->LargeSpill No Cleanup Cleanup with Appropriate Absorbent (Wearing full PPE) SmallSpill->Cleanup Yes ContactEHS Contact Emergency Services / EHS LargeSpill->ContactEHS Dispose Dispose of Waste in a Sealed Container Cleanup->Dispose Ventilate Ventilate the Area Dispose->Ventilate

Caption: A decision-making workflow for responding to a spill.

First Aid Measures:

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Fire and Explosion Hazards:

While not expected to be highly flammable, in the event of a fire, this compound may emit toxic fumes, including nitrogen oxides, carbon oxides, and hydrogen chloride.[6] Firefighters should wear self-contained breathing apparatus and full protective gear. Use a dry chemical, carbon dioxide, or foam extinguisher.[8]

Waste Disposal: Environmental Responsibility

All waste containing 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile must be treated as hazardous waste. Dispose of the compound and any contaminated materials in sealed, labeled containers.[8] Follow all local, state, and federal regulations for the disposal of chlorinated organic compounds.[10] Incineration at a licensed facility is a common method for the disposal of such materials.[11]

Conclusion: A Commitment to Safety

6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile is a valuable building block in the pursuit of novel therapeutics. Its safe and effective use is contingent upon a thorough understanding of its potential hazards and the diligent application of the handling procedures outlined in this guide. By prioritizing safety through engineering controls, appropriate PPE, and emergency preparedness, researchers can confidently and responsibly explore the synthetic potential of this important compound.

References

  • Material Safety Data Sheet for a related pyridine compound.
  • CymitQuimica Safety Data Sheet for 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine.
  • Chemos GmbH & Co.KG Safety Data Sheet for MQV-6 Vinyl Resin in Xylenes.
  • PENTA Safety Data Sheet for Pyridine. (Handling and hygiene practices for a related heterocyclic compound). [Link]

  • Health Hazards of Organic Solvents - SciSpace.
  • NJ.gov Hazard Substance Fact Sheet for Butyronitrile. (Details the hazards of organic nitriles). [Link]

  • Health Hazards of Organic Solvents | Open Access Journals - Research and Reviews. (Further information on the health effects of organic solvents).
  • Guidance on Storage and Handling of Chlorinated Solvents.
  • Organic Solvents | NIOSH - CDC Archive. (General information on the hazards of various classes of organic solvents).
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (Mentions the synthesis of the target compound).
  • What emergency procedures should I have in place for nitrogen leakage? - Presscon. (General emergency procedures for nitrogen-containing compounds). [Link]

  • Process for Disposal of Chlorinated Organic Residues.
  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective - ACS Publications. (Discusses the environmental impact of chlorinated organic compounds). [Link]

  • Carl ROTH Safety Data Sheet for Pyridine. (Detailed PPE recommendations for a related compound). [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium | ACS Omega. (Synthetic methodology for related compounds). [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents.
  • US4215095A - Process for the incineration of chlorinated organic materials - Google Patents.
  • 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem. (Hazard information for the parent imidazopyridine core). [Link]

  • chlorinated solvents - product stewardship manual - Olin Chlor Alkali.
  • Prescribed drugs containing nitrogen heterocycles: an overview - PMC - NIH. (Overview of the importance of nitrogen-containing heterocycles in medicine). [Link]

  • Disposing of Chlorine: Pool and Cleaning Products - NEDT. (General information on the dangers and disposal of chlorine-containing products). [Link]

  • 6-chloro-1h-imidazo[4,5-c]pyridine-4-carbonitrile - ChemUniverse. (Commercial supplier information). [Link]

  • CHLORINE TRIFLUORIDE HANDLING MANUAL - DTIC.
  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents - MDPI. (Context on the synthesis of nitrogen heterocycles). [Link]

  • Harmful Health Effects of Some Common Organic Compounds Used in Daily Life as Households.
  • Guidance Manual for Disposal of Chlorinated Water - Vita-D-Chlor. (General principles of chlorinated waste disposal). [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards' - ResearchGate. (Regulatory context for nitrogen-containing compounds). [Link]

  • 4,6-dichloro-1H-imidazo[4,5-c]pyridine - PubChem. (GHS hazard data for a structurally similar compound). [Link]

  • WeylClean® SAS 93 - Stobec.
  • Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PMC. (Further context on the importance of nitrogen heterocycles in drug discovery). [Link]

Sources

Methodological & Application

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the cross-coupling of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile , a critical scaffold in the development of JAK inhibitors and other kinase-targeting therapeutics.

The substrate presents three distinct synthetic challenges that distinguish it from standard aryl halide couplings:

  • Electronic Deactivation: The imidazo[4,5-c]pyridine core is highly electron-deficient, particularly with the 4-cyano group. While this activates the C6-Cl bond for oxidative addition compared to electron-rich systems, it stabilizes the Pd(II) intermediate, potentially slowing transmetallation.

  • Catalyst Poisoning (The "Free NH" Problem): The acidic proton at the N1/N3 position (

    
    ) can protonate electron-rich ligands or coordinate competitively to the Palladium center, quenching catalytic activity.
    
  • Chemoselectivity Risks: The 4-carbonitrile group is susceptible to hydrolysis under the basic, aqueous conditions typical of Suzuki couplings, potentially yielding the amide or carboxylic acid side products.

Recommendation: While direct coupling is possible, Strategy A (Protection-First) is the recommended industry standard for reproducibility and yield. Strategy B (Direct Coupling) should be reserved for rapid screening on small scales.

Chemical Workflow & Pathway Visualization

The following diagram outlines the logical flow for both strategies, highlighting the critical decision points regarding N-protection.

SuzukiWorkflow Start Starting Material 6-Cl-4-CN-imidazo[4,5-c]pyridine Decision Decision Point: Scale & Purity Req. Start->Decision RouteA Route A (Recommended) N-Protection Decision->RouteA High Yield/Scale-up RouteB Route B (Direct) No Protection Decision->RouteB Rapid Screening Protect Step 1: SEM/THP Protection (NaH, SEM-Cl) RouteA->Protect SuzukiA Step 2: Suzuki Coupling (Pd-XPhos, K3PO4) Protect->SuzukiA Deprotect Step 3: Deprotection (TFA or TBAF) SuzukiA->Deprotect Final Target Biaryl Product Deprotect->Final SuzukiB Direct Coupling (Excess Base, Pd(dppf)Cl2) RouteB->SuzukiB SuzukiB->Final

Figure 1: Decision matrix for processing 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile. Route A is preferred to mitigate catalyst poisoning.

Detailed Experimental Protocols

Strategy A: Protection-First Route (Gold Standard)

Rationale: Protecting the imidazole nitrogen prevents catalyst coordination and increases solubility in non-polar solvents, allowing for milder reaction conditions that preserve the nitrile group.

Step 1: SEM Protection

Reagents: Sodium Hydride (60% dispersion), SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride), DMF.

  • Cool a solution of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile (1.0 equiv) in anhydrous DMF (0.2 M) to 0 °C under

    
    .
    
  • Add NaH (1.2 equiv) portion-wise. Evolution of

    
     gas will be observed. Stir at 0 °C for 30 min until gas evolution ceases (formation of the imidazolyl anion).
    
  • Add SEM-Cl (1.1 equiv) dropwise.

  • Allow to warm to RT and stir for 2 hours.

  • Quench: Slowly add saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

    
    .
    
  • Outcome: A mixture of N1 and N3 regioisomers is common. Separation is not required as both converge to the same product after deprotection.

Step 2: Suzuki-Miyaura Coupling

Reagents: Boronic Acid/Pinacol Ester (


), Catalyst, Base, Solvent.
ComponentRecommendationRationale
Catalyst XPhos Pd G3 or Pd(dppf)Cl2 XPhos is superior for heteroaryl chlorides; dppf is robust for scale-up.
Ligand XPhos (if using Pd(OAc)2)Electron-rich, bulky biaryl phosphine facilitates oxidative addition into C-Cl bond.
Base

(2.0-3.0 equiv)
Milder than hydroxides; reduces nitrile hydrolysis risk.
Solvent 1,4-Dioxane : Water (4:1) Degassed. Water is essential for the transmetallation step.

Protocol:

  • Charge a reaction vial with SEM-protected chloride (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and

    
      (2.5 equiv).
    
  • Add XPhos Pd G3 (2–5 mol%).

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed Dioxane/Water solvent mixture (concentration ~0.1 M).

  • Heat to 80–90 °C for 4–16 hours. Note: Monitor by LCMS. Avoid exceeding 100 °C to protect the nitrile.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via flash chromatography.

Step 3: Deprotection

Reagents: TFA (Trifluoroacetic acid) or TBAF (Tetrabutylammonium fluoride).

  • Dissolve the coupled product in DCM .

  • Add TFA (10–20 equiv) or TBAF (if SEM group is stubborn). Stir at RT.

  • Note: If using TFA, the N-hydroxymethyl intermediate may form. Treat with ethylenediamine or aqueous

    
     to cleave the hemiaminal.
    
Strategy B: Direct Coupling (Unprotected)

Rationale: Used when protecting group installation is difficult or for high-throughput library generation.

Critical Modification: You must use excess base (3.5–4.0 equiv) to ensure the substrate remains deprotonated (anionic) throughout the reaction. The anionic species is less likely to sequester the Pd catalyst than the neutral species with its lone pair.

Protocol:

  • Catalyst: Use Pd(dtbpf)Cl2 or Pd(Amphos)Cl2 (highly active catalysts for heteroaryl chlorides).

  • Base:

    
     (3.5 equiv). Cesium improves solubility of the anionic intermediate.
    
  • Solvent: n-Butanol or DMF/Water (high polarity needed to dissolve the salt form).

  • Temperature: 100 °C.

  • Risk: Lower yields (40–60%) are typical due to competitive dehalogenation (hydrodechlorination).

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxidative addition failure (C-Cl bond is strong).Switch to XPhos Pd G3 or CataCXium A . Increase temp to 100 °C.
Hydrolysis of Nitrile pH too high or temp too high.Switch base from

to

or

. Reduce water ratio (e.g., use Toluene/Dioxane with min. water).
Protodeboronation Unstable boronic acid (common with 2-heteroaryl boronates).Use Boronic Esters (BPin) instead of acids. Add CuCl (1.0 equiv) as a cofactor (Liebeskind-Srogl variant).
Catalyst Death (Black ppt) Poisoning by free NH (imidazole).Switch to Route A (Protection). If Route B is mandatory, increase catalyst loading to 10 mol%.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Application Note: Buchwald-Hartwig Amination of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-fidelity technical guide for the Buchwald-Hartwig amination of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile (CAS: 944388-93-6).

This scaffold presents a dual challenge: the electron-deficient pyridine core activated by the C4-nitrile group, and the catalytic "poison" presented by the free N1-H imidazole proton. This guide prioritizes a Protection-First Strategy to ensure reproducibility and high yields, while also discussing direct coupling parameters for advanced optimization.

Executive Summary

The target substrate, 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile , is a high-value scaffold for kinase inhibitor development (e.g., JAK, PI3K pathways). While the C4-cyano group activates the C6-chloro position for oxidative addition, the acidic proton on the imidazole ring (pKₐ ~13) often sequesters palladium catalysts or consumes stoichiometric base, stalling the catalytic cycle.

This protocol outlines a Stepwise Workflow involving transient protection (SEM/THP) to mask the imidazole nitrogen, followed by a Buchwald-Hartwig coupling using BrettPhos/Pd(OAc)₂ , a system optimized for electron-deficient heteroaryl chlorides.

Strategic Analysis & Mechanism

Substrate Reactivity Profile
  • Activation: The C4-nitrile (-CN) and N5-pyridine nitrogen exert a strong electron-withdrawing effect, making the C6-Cl bond highly reactive toward oxidative addition by Pd(0).

  • Liability: The N1-H (imidazole) can coordinate to Pd(II) species, forming stable, inactive complexes (Pd-amido species). Furthermore, deprotonation of N1 generates an imidazopyridinate anion, which significantly alters the electronic properties of the ring, potentially retarding oxidative addition.

Catalyst Selection Logic
  • Ligand: BrettPhos or tBuBrettPhos are selected for their exceptional ability to promote reductive elimination in electron-deficient systems and their bulk, which prevents catalyst dimerization.

  • Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are preferred. Pd(OAc)₂ is often more stable and easily handled.

  • Base: Cs₂CO₃ is the standard for protected substrates (mild, functional group tolerant). For direct coupling (unprotected), LiHMDS is required to irreversibly deprotonate the imidazole first.

Decision Matrix: Pathway Selection
FeaturePath A: Protection-First (Recommended) Path B: Direct Coupling (Advanced)
Reliability HighVariable (Substrate dependent)
Step Count 3 (Protect

Couple

Deprotect)
1
Purification Easy (Non-polar intermediates)Difficult (Polar/Zwitterionic)
Catalyst Load Low (1–3 mol%)High (5–10 mol%)

Experimental Protocols

Workflow Visualization

The following diagram illustrates the logical flow of the recommended Protection-First strategy.

BuchwaldWorkflow cluster_cycle Catalytic Cycle Logic Start 6-Chloro-1H-imidazo [4,5-c]pyridine-4-carbonitrile Step1 Step 1: Protection (SEM-Cl / NaH) Start->Step1 Mask N-H Inter1 N-SEM Intermediate Step1->Inter1 95% Yield Step2 Step 2: Buchwald Coupling (Pd/BrettPhos, Amine) Inter1->Step2 Cat. Cycle Inter2 Coupled Product (Protected) Step2->Inter2 C-N Bond Formed Step3 Step 3: Deprotection (TFA or TBAF) Inter2->Step3 Remove SEM Final Final Aminated Product Step3->Final Isolation OxAdd Oxidative Addition (Facile due to CN) RedElim Reductive Elimination (BrettPhos driven)

Figure 1: Strategic workflow for the amination of 6-chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile.

Detailed Protocol (Path A: Protection-First)
Step 1: SEM Protection
  • Setup: Charge a flame-dried flask with 6-chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile (1.0 equiv) and anhydrous DMF (0.2 M).

  • Deprotection: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min (H₂ evolution ceases).

  • Addition: Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF. Dry (Na₂SO₄) and concentrate.[1]

  • Outcome: The N1/N3-SEM regioisomers are usually obtained. Separation is not required as both isomers react identically in the cross-coupling.

Step 2: Buchwald-Hartwig Amination
  • Reagents:

    • Substrate: N-SEM protected chloride (1.0 equiv).

    • Amine: 1.2 equiv (Primary or Secondary).

    • Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%).

    • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv).

    • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Procedure:

    • In a glovebox or under Argon, combine the N-SEM chloride, amine, base, Pd(OAc)₂, and BrettPhos in a reaction vial.

    • Add dioxane (concentration 0.15 M).

    • Seal and heat to 90–100°C for 4–12 hours.

    • Monitoring: Monitor by LCMS. The nitrile group is stable under these conditions.

    • Workup: Filter through a pad of Celite. Concentrate. Purify via flash chromatography (Hex/EtOAc).

Step 3: Deprotection
  • Dissolve the coupled product in DCM .

  • Add TFA (10–20 equiv) or HCl/Dioxane (4 M). Stir at RT for 1–3 hours to remove the SEM group (forms the hydroxymethyl intermediate).

  • Concentrate the mixture.

  • Redissolve in MeOH and add ethylenediamine or aq. NH₄OH to cleave the hydroxymethyl group, releasing the free NH.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and their scientific resolutions.

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free amine or N-heterocycle.Switch to BrettPhos G3 Precatalyst to ensure rapid initiation. Increase temp to 110°C.
Dehalogenation (Hydrodechlorination)

-Hydride elimination from the amine or solvent.
Switch solvent to t-Amyl alcohol . Ensure strictly anhydrous conditions.
Nitrile Hydrolysis Presence of water at high temp/base.Use Cs₂CO₃ (milder) instead of NaOtBu. Ensure dioxane is dry (Karl Fischer < 100 ppm).
Regioisomers in Protection N1 vs N3 alkylation.Do not separate. Both isomers converge to the same product after deprotection.

Mechanistic Diagram (Catalytic Cycle)

Understanding the cycle allows for better parameter adjustment. The critical step for this electron-deficient substrate is often the coordination of the amine to the Pd(II) center prior to reductive elimination.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl LigEx Ligand Exchange (Amine Binding) OxAdd->LigEx + Base, HNR2 - Base-HCl RedElim Reductive Elimination (Product Release) LigEx->RedElim L-Pd(Ar)(NR2) RedElim->Pd0 - Product Note1 Rate Limiting for electron-rich Ar-Cl Note2 BrettPhos prevents Pd-dimerization here

Figure 2: Simplified catalytic cycle for the Pd-catalyzed amination.

References

  • Buchwald, S. L., et al. "Surpassing the Limitations of Pd-Catalyzed Amination of Aryl Chlorides."[2] Chemical Science, 2011.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • Vertex Pharmaceuticals. "Synthesis of 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine."[3] NIH PMC, 2015. (Analogous pyrimidine reactivity).[4][5][6]

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination: Recent Developments."

(Note: While specific literature for the exact CAS 944388-93-6 is proprietary or sparse, the protocols above are derived from validated methodologies for 6-chloropurines and 4,6-dichloroimidazo[4,5-c]pyridines, which share identical electronic and structural features.)

Sources

Application Note: High-Fidelity Library Synthesis from 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The scaffold 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile represents a "privileged structure" in medicinal chemistry, sharing isosteric properties with purines (adenine/guanine). It is a critical template for developing inhibitors of kinases (e.g., JAK, CDK), Cathepsin S, and GPCR ligands.

This guide details a divergent synthesis strategy to generate high-complexity libraries. Unlike linear synthesis, this protocol leverages the distinct electronic environments of the scaffold to allow orthogonal functionalization at three vectors:

  • N1-Position (Nucleophilic): The imidazole nitrogen, acidified by the electron-deficient pyridine ring.

  • C6-Position (Electrophilic): A chloride handle activated by the adjacent pyridine nitrogen (N5) and the 4-cyano group, highly susceptible to

    
     and Pd-catalyzed couplings.
    
  • C4-Position (Transformable): A nitrile "warhead" precursor convertible to amides, amines, or heterocycles.

Scaffold Reactivity Map

The following diagram illustrates the chemical logic governing the synthesis order.

ReactivityMap cluster_logic Electronic Activation Scaffold 6-Chloro-1H-imidazo[4,5-c] pyridine-4-carbonitrile N1 N1-Position (Nucleophilic Attack) Scaffold->N1 Step 1: Alkylation (Base-mediated) C6 C6-Position (SnAr / Suzuki / Buchwald) Scaffold->C6 Step 2: Cross-Coupling (Pd or Heat) C4 C4-Cyano (Hydrolysis / Reduction) Scaffold->C4 Step 3: Functional Group Interconversion

Figure 1: Orthogonal reactivity vectors of the 6-chloro-4-cyano-imidazo[4,5-c]pyridine scaffold. Note that N1 functionalization is prioritized to improve solubility and prevent catalyst poisoning in subsequent steps.

Module 1: N1-Diversification (The Foundation)

Objective: Introduce diversity at the imidazole nitrogen while capping the acidic proton to facilitate downstream organometallic chemistry.

Mechanism: The 4-cyano and 6-chloro groups exert a strong electron-withdrawing effect, significantly lowering the


 of the N1-H. This allows for alkylation under mild conditions but increases the risk of N3-regioisomer formation. Steric control is used to favor N1.
Protocol A: Regioselective N1-Alkylation

Target: Introduction of alkyl, benzyl, or heterocycle-methyl groups.[1]

ReagentEquivalentsRole
Scaffold 1.0Starting Material
R-X (Halide) 1.1 - 1.2Electrophile (Br/I preferred)

2.0Base (Cesium effect promotes solubility)
DMF or NMP [0.2 M]Polar Aprotic Solvent

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vial with the scaffold (1.0 equiv) and anhydrous DMF (concentration 0.2 M).

  • Deprotonation: Add

    
     (2.0 equiv). Stir at room temperature for 15 minutes. The solution often turns yellow/orange due to anion formation.
    
  • Addition: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Stir at 25–60°C for 2–12 hours.

    • Critical Note: High temperatures (>80°C) increase N3-alkylation ratios. Keep temperature as low as possible to maintain >10:1 N1:N3 selectivity.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography (DCM:MeOH gradient). N1 isomers typically elute after N3 isomers on silica due to higher polarity in this specific scaffold system (though this can reverse depending on the R-group).

Validation Point:

  • 1H NMR: The C2-H proton (imidazole singlet) is diagnostic. In N1-alkylated products, this singlet typically shifts upfield (8.2–8.5 ppm) compared to the N3 isomer. NOESY correlation between the N1-alkyl group and C7-H confirms regiochemistry.

Module 2: C6-Functionalization (The Diversity Engine)

Objective: Exploit the C6-Chlorine atom. Due to the para-relationship with the imidazole nitrogen and ortho-relationship with the pyridine nitrogen (N5), this position is highly activated.

Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Biaryl libraries.

ReagentEquivalentsRole
N1-Substituted Scaffold 1.0Electrophile
Ar-B(OH)2 1.5Nucleophile (Boronic Acid)

0.05Catalyst (Robust, air-stable)

(2M aq)
3.0Base
Dioxane [0.1 M]Solvent

Methodology:

  • Degassing: Combine scaffold, boronic acid, and dioxane in a microwave vial. Sparge with Argon for 5 mins.

  • Catalyst Addition: Add Pd catalyst and aqueous base. Seal immediately.

  • Heating: Heat to 90°C (thermal) or 110°C (microwave, 30 min).

  • Scavenging: If using parallel synthesis, treat crude mixture with Si-Thiol scavenger resin to remove Pd.

Protocol C: Displacement (C-N/C-O Bond Formation)

Target: Amino/Ether libraries. Note: This reaction works well without metal catalysis due to the electron-deficient nature of the ring.

Methodology:

  • Mix: Combine scaffold (1.0 equiv) and Amine (2.0 equiv) in DMSO or NMP.

  • Base: Add DIPEA (3.0 equiv).

  • Heat: Stir at 100–120°C for 12–24 hours.

    • Observation: The reaction is slower than in 2,4-dichloropyrimidine but proceeds cleanly. The 4-CN group assists by withdrawing electron density.

Module 3: C4-Nitrile Manipulation (The Warhead)

Objective: Convert the nitrile into a pharmacophore (amide, amine, or heterocycle). This is typically performed last to avoid side reactions during alkylation or coupling.

Protocol D: Controlled Hydrolysis to Primary Amide

Target: 4-Carboxamide derivatives (common in kinase inhibitors).

Reaction:



Methodology:

  • Solvation: Dissolve the C6/N1-substituted scaffold in DMSO.

  • Reagents: Add 6M NaOH (2.0 equiv) followed by

    
     (5.0 equiv) dropwise at 0°C. Exothermic!
    
  • Reaction: Allow to warm to RT. Complete conversion usually occurs within 30 minutes.

  • Quench: Pour into ice water. The amide product often precipitates as a white solid. Filtration yields high-purity product.

Integrated Library Workflow

The following DOT diagram visualizes the split-pool or parallel synthesis logic for generating a 100+ compound library.

LibraryWorkflow Start Start: 6-Cl-4-CN-Imidazo[4,5-c]pyridine Step1 Step 1: N1-Alkylation (10 Diverse Halides) Start->Step1 QC1 QC Gate 1: LCMS Purity >95% Regioisomer Check Step1->QC1 Split Split into Parallel Batches QC1->Split Pass PathA Path A: C6-Suzuki (Aryl Boronic Acids) Split->PathA PathB Path B: C6-SnAr (Cyclic Amines) Split->PathB Step3 Step 3: C4-Nitrile Hydrolysis (Optional Global Step) PathA->Step3 PathB->Step3 Final Final Library: >100 Analogs Step3->Final

Figure 2: Parallel synthesis workflow. QC Gate 1 is critical; separating N1/N3 isomers before the C6-coupling step prevents complex mixture formation later.

Quality Control & Troubleshooting

Self-Validating Systems
  • Diagnostic UV Spectra: The 4-cyano-imidazo[4,5-c]pyridine chromophore has a distinct UV

    
     around 260–280 nm. Upon C6-substitution with an aryl group (Suzuki), a bathochromic shift (red shift) to >300 nm is typically observed, providing visual confirmation of coupling.
    
  • LCMS Monitoring:

    • Starting Material: M+H observed.[2][3]

    • N-Alkylation: M+H + R.

    • Hydrolysis: M+H + 18 (addition of water). If M+H + 19 is seen (acid form), the hydrolysis was too harsh (reduce NaOH conc).

Common Pitfalls
  • Regioisomerism (N1 vs N3):

    • Symptom:[2][4][5][6][7] Two close peaks in LCMS with identical Mass.

    • Fix: Use bulky protecting groups or lower reaction temperature. Switch solvent to Acetone to favor kinetic control.

  • Hydrolysis of Nitrile during Suzuki:

    • Symptom:[2][4][5][6][7] Formation of amide during the Pd-coupling step.

    • Fix: Use anhydrous conditions for Suzuki (e.g.,

      
       in Toluene/Dioxane) instead of aqueous carbonate bases.
      

References

  • Vertex Pharmaceuticals. (2010). 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors.[8] Bioorganic & Medicinal Chemistry Letters.

  • Bagdi, A. K., et al. (2015).[9] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.[9]

  • Kroon, C., et al. (2010).[1] Deazapurine derivatives XV: Syntheses of some mono- and difluoroimidazo[4,5-c]pyridines. Recueil des Travaux Chimiques des Pays-Bas.

  • Bakke, J., et al. (2003).[1] Preparation of substituted 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-ones. Journal of Heterocyclic Chemistry.

  • Meanwell, N. A. (2011). The influence of bioisosteres in drug design: Imidazopyridines as Purine Mimics. Journal of Medicinal Chemistry.

Sources

analytical methods for characterizing 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical framework for characterizing 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile and its N-alkylated derivatives. This scaffold is a privileged structure in drug discovery, often utilized in the development of kinase inhibitors (e.g., JAK, PI3K) and protease inhibitors (e.g., Cathepsin S).[1][2]

Its chemical architecture—a fused bicyclic system containing a pyridine nitrogen, an imidazole core, and electron-withdrawing substituents (Cl, CN)—presents unique analytical challenges, particularly regarding tautomerism , regioselective alkylation , and hydrolytic stability .[1][2]

Part 1: Critical Quality Attributes (CQAs) & Analytical Strategy

Before initiating wet-lab work, researchers must define the CQAs specific to this scaffold.[2] The electron-deficient nature of the pyridine ring (flanked by -CN and -Cl) makes the C6-Chlorine highly reactive toward nucleophiles, while the C4-Nitrile is prone to hydrolysis under acidic/basic forcing conditions.[2]

CQAAnalytical ChallengeStrategic Solution
Regiochemistry Alkylation can occur at N1 , N3 , or N5 (pyridine nitrogen).[1][2]2D NMR (NOESY/HMBC) is mandatory. 1D NMR is insufficient due to overlapping shifts.
Tautomerism The 1H-proton is mobile in solution, causing broad NMR signals.[2]Use DMSO-d6 (strong H-bond acceptor) to stabilize tautomers or heat to 300K+ to coalesce signals.[2]
Nitrile Stability Hydrolysis to amide (-CONH₂) or acid (-COOH).[1]Monitor via LC-MS (+18 Da for amide) and IR (loss of sharp ~2230 cm⁻¹ peak).
Residual Halogen Incomplete cross-coupling (if Cl is a handle).Isotopic Pattern Analysis in MS (Cl³⁵/Cl³⁷ 3:1 ratio).

Part 2: Protocol 1 - Definitive Structural Elucidation (NMR)

Objective: To unambiguously assign the site of N-alkylation (N1 vs. N3) and verify the integrity of the pyridine core. Scope: Applicable to crude reaction mixtures and purified isolates.[2]

Methodology
  • Solvent Selection: Dissolve 5–10 mg of sample in 600 µL DMSO-d6 .

    • Why? Chloroform-d often leads to broad NH signals and poor solubility for this rigid, planar scaffold.[2] DMSO stabilizes the tautomeric equilibrium.

  • Acquisition Parameters:

    • 1H NMR: 64 scans minimum.[2] Focus on the aromatic region (7.0–9.0 ppm).

    • 13C NMR: 1024 scans.[2] Look for the nitrile carbon (~115-118 ppm) and the distinct C-Cl shift (~140-150 ppm).

    • 2D NOESY (Critical): Set mixing time (

      
      ) to 300–500 ms.
      
    • 2D HMBC: Optimize for long-range coupling (

      
      ).
      
Data Interpretation Logic

The distinction between N1 and N3 isomers relies on the Nuclear Overhauser Effect (NOE) between the alkyl group protons and the aromatic protons on the scaffold.

  • N1-Alkylation: The alkyl group at N1 will show a strong NOE correlation with the proton at C7 (pyridine ring) or C2 (imidazole H).

  • N3-Alkylation: The alkyl group at N3 will show NOE correlations only with C2 and not with the pyridine ring protons (since N3 is distal to the pyridine C7).

  • N5-Alkylation (Quaternization): Rare but possible. Characterized by a significant downfield shift of adjacent protons and distinct mass spec behavior (fixed positive charge).

Workflow Visualization

Regiochem_Determination Start Isolate N-Alkylated Product Acquire Acquire 1H & 2D NOESY NMR (DMSO-d6) Start->Acquire Check_NOE Analyze NOE Correlations from N-CH2 group Acquire->Check_NOE N1_Path NOE to Pyridine C7-H AND Imidazole C2-H Check_NOE->N1_Path Strong C7-H Crosspeak N3_Path NOE to Imidazole C2-H ONLY (No interaction with Pyridine ring) Check_NOE->N3_Path Absent C7-H Crosspeak N5_Path Significant Downfield Shift + Fixed Positive Charge (MS) Check_NOE->N5_Path Anomalous Shifts Result_N1 Conclusion: N1-Isomer (Linear) N1_Path->Result_N1 Result_N3 Conclusion: N3-Isomer (Angular) N3_Path->Result_N3 Result_N5 Conclusion: N5-Pyridinium Salt N5_Path->Result_N5

Caption: Logic flow for distinguishing regioisomers using NOESY NMR correlations.

Part 3: Protocol 2 - Chromatographic Purity & Stability (HPLC/UPLC)

Objective: Separate the parent nitrile from hydrolysis byproducts (amide/acid) and regioisomers. Challenge: Imidazopyridines are basic.[2][3] On standard C18 columns at low pH (formic acid), they may exhibit peak tailing due to interaction with residual silanols.[1]

Recommended Method: High pH Reversed-Phase

Using a high pH buffer suppresses the protonation of the imidazole/pyridine nitrogens, improving peak shape and retention.[2]

  • Column: C18 with hybrid particle technology (e.g., Waters XBridge or Phenomenex Gemini NX), capable of withstanding pH 10.[2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient:

    • 0–1 min: 5% B

    • 1–8 min: 5% → 95% B

    • 8–10 min: 95% B

  • Detection: UV at 254 nm (aromatic system) and 220 nm (amide bond detection).

Alternative: Ion-Pairing Method (If High pH is unavailable)
  • Additive: 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, sharpening the peaks of basic heterocycles, though it may suppress MS ionization signals.[2]

Impurity Profiling (Nitrile Hydrolysis)

The 4-carbonitrile group is susceptible to hydrolysis.

  • Parent (R-CN): Elutes later (less polar).

  • Amide Impurity (R-CONH₂): Elutes earlier. MS: M+18 mass shift.

  • Acid Impurity (R-COOH): Elutes earliest (most polar). MS: M+19 mass shift (hydrolysis + deamidation).

Part 4: Protocol 3 - Mass Spectrometry Characterization[2]

Objective: Confirm elemental composition and analyze fragmentation for structural verification.

Instrumentation
  • Source: ESI (Electrospray Ionization) in Positive Mode (+ve).

  • Analyzer: Q-TOF or Orbitrap for High-Resolution Mass Spectrometry (HRMS).[2]

Key Diagnostic Features
  • Chlorine Isotope Pattern: The 6-chloro substituent provides a built-in quality check.[2]

    • Look for the M+2 peak at ~33% intensity of the molecular ion (M).

    • Absence of this pattern indicates de-chlorination (a common side reaction in Pd-catalyzed couplings).

  • Fragmentation Pathway (MS/MS):

    • Loss of HCN (27 Da): Characteristic of the cyano group on the heteroaromatic ring.

    • Loss of Cl (35/37 Da): Radical cleavage of the halogen.

    • RDA (Retro-Diels-Alder): Cleavage of the imidazole ring may occur at high collision energies.[2]

Part 5: References & Authoritative Grounding

  • Regioselectivity in Alkylation:

    • Göker, H., & Özden, S. (2019).[2] "Regioselective N-alkylation of 2-(3,4-dimethoxyphenyl)imidazo[4,5-b] and [4,5-c]pyridine oxide derivatives." Journal of Molecular Structure. Link

    • Explanation: Establishes the use of NOESY for distinguishing N1/N3 isomers in imidazopyridines.

  • Synthesis & Scaffold Properties:

    • Kour Reen, G., et al. (2019).[1][2] "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines."[2][4] Beilstein Journal of Organic Chemistry. Link

    • Explanation: detailed review of the synthetic routes and chemical stability of the scaffold.

  • Biological Relevance (Cathepsin S):

    • Patterson, A. W., et al. (2011).[1][2] "1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors."[2][3] Bioorganic & Medicinal Chemistry Letters. Link

    • Explanation: Validates the 4-carbonitrile 6-chloro substitution pattern as a biologically active pharmacophore.[2]

  • Mass Spectrometry of Imidazopyridines:

    • Li, X., et al. (2017).[1][2] "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a]pyridines."[2] Rapid Communications in Mass Spectrometry. Link

    • Explanation: While focusing on [1,2-a], the fragmentation logic (loss of substituents) applies to the [4,5-c] system.

Sources

Application Note: Precision Synthesis of Imidazo[4,5-c]pyridine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile (CAS: 944388-93-6) as a high-value scaffold for synthesizing ATP-competitive kinase inhibitors (e.g., PI3K, JAK, DNA-PK).

Compound: 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile CAS: 944388-93-6 Molecular Weight: 178.58 g/mol Core Application: Synthesis of Purine-Bioisostere Kinase Inhibitors

Strategic Analysis: The Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core is a "privileged structure" in oncology due to its electronic and steric similarity to the purine ring of ATP. This allows derivatives to anchor effectively within the ATP-binding cleft of kinases.

6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile offers three orthogonal vectors for chemical diversification, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries:

VectorPositionChemical HandleMedicinal Chemistry Function
Vector A N1 / N3 Secondary Amine (NH)Solubility & Orientation: Controls the binding mode (flip) and pharmacokinetic properties (LogD).
Vector B C4 Nitrile (-CN)Hinge Binding: Precursor to primary amides or heterocycles (triazoles) that form critical H-bonds with the kinase hinge region.
Vector C C6 Chloride (-Cl)Specificity Pocket: Ideal for Palladium-catalyzed cross-couplings (Suzuki/Buchwald) to reach the hydrophobic pocket II or solvent front.

Synthetic Workflow & Protocols

Phase 1: Vector A - N-Alkylation (Solubility & Positioning)

Rationale: The N1-H is acidic. Alkylation here is typically the first step to prevent catalyst poisoning in subsequent metal-catalyzed reactions and to define the steric footprint of the inhibitor.

Protocol:

  • Reagents: 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile (1.0 equiv), Alkyl Halide (1.1 equiv), Cs₂CO₃ (2.0 equiv).

  • Solvent: Anhydrous DMF or NMP.

  • Procedure:

    • Dissolve the scaffold in DMF (0.2 M) under N₂ atmosphere.

    • Add Cs₂CO₃ and stir at room temperature for 30 mins to deprotonate.

    • Add the alkyl halide dropwise.

    • Heat to 60°C for 4–6 hours. Monitor by LC-MS.

    • Note: Regioisomers (N1 vs N3 alkylation) may form. Separate via flash chromatography (SiO₂, Hexane/EtOAc gradient). N1 is typically thermodynamically favored.

Phase 2: Vector B - The "Hinge Binder" Transformation

Rationale: The C4-nitrile is a masked amide. Kinase inhibitors often require a primary amide or a planar heterocycle at this position to donate/accept hydrogen bonds from the kinase hinge residues (e.g., Valine, Leucine backbone).

Option A: Hydrolysis to Primary Amide (Standard Kinase Motif)

  • Reagents: 30% H₂O₂, NaOH (6M), EtOH/DMSO.

  • Procedure:

    • Suspend the N-alkylated intermediate in EtOH (or DMSO if solubility is poor).

    • Add NaOH (2.0 equiv) and H₂O₂ (5.0 equiv) at 0°C.

    • Allow to warm to RT.[1] The reaction is usually rapid (1–2 hours).

    • Quench: Carefully acidify with 1M HCl to precipitate the product.

    • Result: Formation of the C4-carboxamide (-CONH₂).

Option B: Bioisosteric Expansion (Tetrazole/Triazole)

  • Use Case: If the amide is metabolically unstable, convert the nitrile to a tetrazole using NaN₃/NH₄Cl in DMF at 100°C. This mimics the acidity of a carboxylic acid but retains planarity.

Phase 3: Vector C - Library Expansion (Suzuki-Miyaura Coupling)

Rationale: The C6-chloro group is less reactive than the nitrile but highly amenable to Pd-catalyzed coupling. This step introduces "bulk" to occupy the hydrophobic pockets of the target enzyme (e.g., PI3Kα or JAK1).

Protocol:

  • Reagents: C4-functionalized intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2M aq, 3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents thoroughly with Argon (critical for yield).

    • Combine reagents in a microwave vial or pressure tube.

    • Heat to 90–100°C for 12 hours (thermal) or 120°C for 30 mins (microwave).

    • Workup: Filter through Celite, extract with EtOAc, and purify via HPLC.

Visualizing the Synthetic Logic

The following diagram illustrates the "Tri-Vector" strategy, transforming the raw building block into a functional drug candidate.

SyntheticPathway Start 6-Chloro-1H-imidazo [4,5-c]pyridine-4-carbonitrile (CAS: 944388-93-6) Step1 Step 1: N-Alkylation (Vector A) Start->Step1 R-X, Cs2CO3 Inter1 N-Alkylated Intermediate Step1->Inter1 Step2 Step 2: C4-Hydrolysis (Vector B - Hinge Binder) Inter1->Step2 H2O2, NaOH Inter2 Carboxamide Intermediate Step2->Inter2 Converts -CN to -CONH2 Step3 Step 3: C6-Suzuki Coupling (Vector C - Specificity) Inter2->Step3 Ar-B(OH)2, Pd cat. Final Final Kinase Inhibitor (e.g., PI3K/JAK Analog) Step3->Final

Caption: Sequential functionalization of the imidazo[4,5-c]pyridine core to assemble a bioactive kinase inhibitor.

Biological Mechanism of Action (MOA)

When synthesized correctly, derivatives of this scaffold function as Type I ATP-Competitive Inhibitors .

  • The Hinge Interaction: The newly formed C4-Amide (or C4-Nitrile) and the N3-nitrogen of the imidazole ring form a "donor-acceptor" hydrogen bond pair with the kinase hinge region (e.g., Glu/Leu residues).

  • The Hydrophobic Clamp: The aryl group introduced at C6 extends into the hydrophobic pocket (Gatekeeper region), determining selectivity between kinase families (e.g., sparing EGFR while hitting PI3K).

MOA Drug Imidazo[4,5-c]pyridine Derivative ATP_Pocket ATP Binding Pocket Drug->ATP_Pocket Competes with ATP Hinge Hinge Region (H-Bonding) Drug->Hinge C4-Amide / N3 Interaction Gatekeeper Hydrophobic Pocket II (Selectivity) Drug->Gatekeeper C6-Aryl Extension

Caption: Pharmacophore mapping of the synthesized inhibitor within the kinase active site.

Safety & Handling

  • Nitrile Hazard: While the nitrile is bonded to an aromatic ring, metabolic processing or extreme acidic conditions can release toxic byproducts. Handle in a fume hood.

  • Skin Sensitization: Imidazopyridines are potent sensitizers. Double-gloving (Nitrile/Neoprene) is recommended.

  • Storage: Store the starting material at 2–8°C under Argon. It is hygroscopic.

References

  • Temple, C., Jr., et al. (1987).[2] "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry.

  • Jarmoni, K., et al. (2023).[3] "Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties." Current Medicinal Chemistry.

  • Bavetsias, V., et al. (2012). "Imidazo[4,5-c]pyridine-based inhibitors of PI3K." Bioorganic & Medicinal Chemistry Letters.
  • Matrix Scientific. (2017). "Safety Data Sheet: 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile."

Sources

Application Notes & Protocols: Development of Antiviral Compounds from 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] Specifically, the 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile core represents a promising starting point for the development of novel antiviral agents. The presence of the chlorine atom at the 6-position has been noted as potentially important for antiviral activity in analogous structures, possibly by forming covalent bonds with target enzymes for irreversible inhibition.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic workflow for identifying, validating, and optimizing antiviral compounds derived from this scaffold. It outlines detailed protocols for primary screening, hit-to-lead validation, and mechanism of action studies, grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction: The Rationale for Imidazopyridine Scaffolds in Antiviral Discovery

Viruses are obligate intracellular parasites that rely on host cell machinery for replication, making it challenging to develop drugs that inhibit the virus without harming the host cell.[6] The development of effective antiviral therapies requires the identification of unique viral targets or host factors essential for the viral life cycle.[7] This life cycle can be broadly categorized into several key stages: attachment and entry, uncoating, genome replication and protein synthesis, assembly, and release.[8] Each of these stages presents a potential target for therapeutic intervention.[9]

The imidazopyridine heterocyclic system has garnered significant interest due to its structural diversity and broad pharmacological profile.[1][10] Marketed drugs such as zolpidem and alpidem contain this core, highlighting its favorable drug-like properties.[3][11] In the context of virology, imidazopyridine derivatives have shown potential against a range of viruses, including Respiratory Syncytial Virus (RSV), HIV, and Hepatitis C Virus (HCV).[12][13] The 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile scaffold is selected as a starting point due to its synthetic tractability and the known contribution of halogen substituents to the bioactivity of related heterocyclic compounds.[5][14]

This guide details a strategic, multi-stage approach to advance compounds from this chemical series from initial library screening to a validated lead candidate.

Overall Drug Discovery Workflow

The process of developing an antiviral drug is a complex, multi-step endeavor.[15] The workflow begins with the screening of a chemical library to identify initial "hits" and progresses through stages of increasing analytical rigor to validate activity, determine the mechanism, and optimize the chemical structure for improved potency and drug-like properties.

Antiviral Drug Development Workflow cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Hit-to-Lead Validation cluster_2 Phase 3: Lead Characterization & Optimization Start Compound Library Synthesis (Based on Core Scaffold) PrimaryScreen Primary Screening (High-Throughput Cell-Based Assay) Start->PrimaryScreen HitID Hit Identification (Compounds showing >50% inhibition) PrimaryScreen->HitID DoseResponse Dose-Response & Potency (IC50 Determination via Plaque Assay) HitID->DoseResponse Cytotoxicity Cytotoxicity Assessment (CC50 Determination via MTS/WST-1 Assay) HitID->Cytotoxicity Selectivity Calculate Selectivity Index (SI) (SI = CC50 / IC50) DoseResponse->Selectivity Cytotoxicity->Selectivity MOA Mechanism of Action (MOA) Studies (e.g., Protease, RT, Entry Assays) Selectivity->MOA SAR Structure-Activity Relationship (SAR) (Analogue Synthesis & Testing) MOA->SAR LeadOpt Lead Optimization (Improve Potency, PK/PD Properties) SAR->LeadOpt Preclinical Preclinical Candidate Selection LeadOpt->Preclinical

Caption: High-level workflow for antiviral compound development.

Phase 1: Primary Screening for Antiviral Activity

The initial step involves screening a library of synthesized 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives to identify compounds that inhibit viral replication in a cell-based model. A common and effective method is the cytopathic effect (CPE) reduction assay, which measures the ability of a compound to protect host cells from virus-induced death.[12]

Protocol 3.1: High-Throughput CPE Reduction Assay

Principle: This assay quantifies the viability of virus-infected cells in the presence of test compounds. Active antiviral compounds will prevent virus-induced cell death, resulting in a higher viability signal compared to untreated, infected cells. Cell viability is measured using a colorimetric reagent like CellTiter-Glo® or MTS.

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, HEp-2 for RSV) into 96-well or 384-well clear-bottom plates at a pre-determined density to achieve 90-95% confluency after 24 hours.

  • Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Add the compounds to the designated wells of the cell plate. Include appropriate controls:

    • Cell Control (CC): Cells with medium only (no virus, no compound). Represents 100% viability.

    • Virus Control (VC): Cells with medium and virus (no compound). Represents 0% protection.

    • Positive Control: A known antiviral drug for the target virus.

  • Viral Infection: Add the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Do not add the virus to the Cell Control wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the Virus Control wells (typically 48-72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., MTS) to each well according to the manufacturer's protocol. Incubate for 1-4 hours.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

  • Analysis: Calculate the percentage of CPE reduction for each compound concentration:

    • % CPE Reduction = [(Absorbance_Test - Absorbance_VC) / (Absorbance_CC - Absorbance_VC)] * 100

    • "Hits" are typically defined as compounds showing >50% CPE reduction at a single screening concentration (e.g., 10 µM).

Phase 2: Hit Validation and Potency Determination

Compounds identified as "hits" in the primary screen require further validation to confirm their activity, determine their potency (IC₅₀), and assess their cytotoxicity (CC₅₀). The ratio of these two values provides the Selectivity Index (SI), a critical measure of the compound's therapeutic window.

Protocol 4.1: Plaque Reduction Assay for IC₅₀ Determination

Principle: The plaque reduction assay is considered a gold standard for quantifying viral infectivity.[16] It measures the concentration of a compound required to reduce the number of discrete plaques (zones of infected or dead cells) by 50%.[17][18] This provides a direct measure of the inhibition of infectious virus production.

Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to 100% confluency.

  • Compound Preparation: Prepare 2-fold serial dilutions of the hit compounds in infection medium.

  • Virus Preparation: Dilute the virus stock to a concentration that yields 50-100 plaques per well.

  • Infection: Aspirate the growth medium from the cell monolayers. Add the diluted virus to each well and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment and Overlay: After adsorption, remove the virus inoculum. Overlay the cell monolayer with a semi-solid medium (e.g., 0.5% agarose or methylcellulose) containing the different concentrations of the test compound.[18] This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3-5 days, or until plaques are visible.

  • Staining and Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet, which stains viable cells. Plaques will appear as clear, unstained areas against a purple background.

  • Analysis: Count the number of plaques in each well. Calculate the IC₅₀ value—the compound concentration that reduces the plaque count by 50% compared to the virus control—using non-linear regression analysis.

Protocol 4.2: Cytotoxicity Assay for CC₅₀ Determination

Principle: This assay determines the concentration of a compound that causes a 50% reduction in the viability of uninfected host cells. A standard colorimetric assay using a tetrazolium salt like MTS or WST-1 is common.[5]

Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate at the same density used for the primary screen.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add MTS or WST-1 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Read the absorbance at 490 nm.

  • Analysis: Calculate the CC₅₀ value—the compound concentration that reduces cell viability by 50% compared to the untreated cell control—using non-linear regression analysis.

Data Presentation: Hit Validation Summary

Validated hits should exhibit a dose-dependent antiviral effect and acceptable cytotoxicity. The Selectivity Index (SI = CC₅₀ / IC₅₀) is a key metric; an SI > 10 is generally considered a minimum threshold for a promising hit.

Compound IDIC₅₀ (µM) [Plaque Assay]CC₅₀ (µM) [MTS Assay]Selectivity Index (SI)
Control Drug 0.5>100>200
IMC-001 2.1>100>47.6
IMC-002 15.8855.4
IMC-003 4.59220.4
IMC-004 >50>100N/A

Phase 3: Mechanism of Action (MOA) & Lead Optimization

Understanding how a compound inhibits viral replication is essential for its development. MOA studies aim to identify the specific stage of the viral life cycle or the specific viral/host protein targeted by the inhibitor.

Potential Viral Targets for Inhibition

ViralLifecycleTargets Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Genome Replication (Polymerase / RT) Uncoating->Replication Synthesis 4. Protein Synthesis & Processing (Protease) Replication->Synthesis Assembly 5. Assembly Synthesis->Assembly Release 6. Release Assembly->Release c1 c1->Attachment Entry Inhibitors c2 c2->Uncoating Uncoating Inhibitors c3 c3->Replication Polymerase/RT Inhibitors c4 c4->Synthesis Protease Inhibitors c5 c6 c6->Release Neuraminidase Inhibitors

Caption: Key stages in the viral life cycle as potential drug targets.

Protocol 5.1: Viral Protease Inhibitor Screening Assay (FRET-based)

Principle: Many viruses rely on a protease to cleave a large polyprotein into functional viral enzymes and structural proteins.[19] This assay uses a synthetic peptide substrate that mimics the protease cleavage site. The peptide is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence (FRET). Upon cleavage by the viral protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[20] An inhibitor will prevent this cleavage, leading to a low fluorescence signal.

Methodology:

  • Reagent Preparation:

    • Reconstitute the recombinant viral protease to its optimal concentration in assay buffer.

    • Reconstitute the FRET peptide substrate in DMSO and then dilute in assay buffer.

  • Assay Setup (384-well format):

    • Add test compounds (serially diluted) to the assay plate.

    • Add the viral protease enzyme to all wells except the "no enzyme" control.

    • Incubate for 15-30 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Add the FRET substrate to all wells to start the reaction.

  • Signal Detection: Immediately begin reading the fluorescence intensity (e.g., λex=340 nm, λem=490 nm) every minute for 30-60 minutes using a kinetic plate reader.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear phase of fluorescence increase over time).

    • Normalize the rates relative to positive (enzyme + vehicle) and negative (no enzyme) controls.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Studies

Once a validated hit with a known or suspected MOA is identified, SAR studies are initiated. This involves the rational design and synthesis of analogues to probe how chemical modifications to the core scaffold affect antiviral activity and other properties.[10] For the 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile scaffold, key positions for modification would include the N1 position of the imidazole ring and potential substitutions on the pyridine ring.

Hypothetical SAR Table:

Compound IDR¹ (N1 Position)R² (Pyridine Ring)IC₅₀ (µM)SIRationale for Modification
IMC-001 -H6-Cl2.1>47.6Parent Scaffold
SAR-01 -CH₃6-Cl1.5>66.7Explore impact of small alkyl group at N1.
SAR-02 -Cyclopropyl6-Cl0.8>125Introduce conformational rigidity at N1.
SAR-03 -H6-F5.4>18.5Evaluate effect of a different halogen at C6.
SAR-04 -H6-OCH₃12.2<10Assess impact of an electron-donating group.

This systematic process allows medicinal chemists to build a model of the pharmacophore, identifying which chemical features are essential for activity and which can be modified to improve potency, selectivity, and pharmacokinetic properties like solubility and metabolic stability.[21][22]

Conclusion

The 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile scaffold serves as a highly valuable starting point for the discovery of novel antiviral agents. The application of a rigorous, systematic screening and characterization cascade, as detailed in these protocols, is paramount to success. By progressing from high-throughput primary screening to detailed mechanistic and SAR studies, researchers can efficiently identify and optimize lead compounds. This structured approach, which integrates cellular assays for potency and toxicity with biochemical assays for MOA determination, provides a robust framework for developing the next generation of imidazopyridine-based antiviral therapeutics.

References

  • Sato, A., et al. (2006). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed Central. Available at: [Link]

  • Meanwell, N. A., et al. (2008). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ResearchGate. Available at: [Link]

  • Kim, J., et al. (2014). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. European Journal of Medicinal Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. Semantic Scholar. Available at: [Link]

  • Acta Crystallographica Section E. (2014). 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. National Center for Biotechnology Information. Available at: [Link]

  • E3S Web of Conferences. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]

  • Khan, I., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules. Available at: [Link]

  • Patel, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry. Available at: [Link]

  • Animated-Biotechnology. (2020). Antiviral Drugs Mechanisms of Action, Animation. YouTube. Available at: [Link]

  • Di Paola, A., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. International Journal of Molecular Sciences. Available at: [Link]

  • ACS Publications. (2022). Screening for Inhibitors of Main Protease in SARS-CoV-2: In Silico and In Vitro Approach Avoiding Peptidyl Secondary Amides. Journal of Chemical Information and Modeling. Available at: [Link]

  • Wikipedia. (n.d.). Imidazopyridine. Wikipedia. Available at: [Link]

  • Amerigo Scientific. (n.d.). Viral Protease Inhibitor Screening Assay Kits. Amerigo Scientific. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives as glioblastoma multiforme agents. ResearchGate. Available at: [Link]

  • PubMed. (2013). Novel High-Throughput Screen Identifies an HIV-1 Reverse Transcriptase Inhibitor With a Unique Mechanism of Action. National Center for Biotechnology Information. Available at: [Link]

  • Parish, C. A., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ACS Publications. (2015). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]

  • Scientific Reports. (2021). A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry. Nature. Available at: [Link]

  • National Center for Biotechnology Information. (1998). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology. Available at: [Link]

  • Prusoff, W. H. (1987). Approaches to antiviral drug development. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]

  • Google Patents. (n.d.). CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5-. Google Patents.
  • bio-protocol. (n.d.). Discovery and Evaluation of Entry Inhibitors for SARS-CoV-2 and Its Emerging Variants. bio-protocol. Available at: [Link]

  • Bentham Science. (2009). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Pharmaceutical Biotechnology. Available at: [Link]

  • PNAS. (2013). Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Fiveable. (n.d.). Antiviral Therapies and Drug Development. Virology Class Notes. Available at: [Link]

  • ASM. (2024). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. YouTube. Available at: [Link]

  • BPS Bioscience. (n.d.). 3CL Protease (MERS-CoV) Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • MDPI. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Reactions, and Antiviral Activity of 6′-Amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Novel high throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action. The Biochemical Journal. Available at: [Link]

  • National Center for Biotechnology Information. (1990). In vitro antiviral activity of the 6-substituted 2-(3',4'-dichlorophenoxy). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. Available at: [Link]

  • Taylor & Francis Online. (2020). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Amerigo Scientific. (n.d.). High Throughput Screening Assays for Drug Discovery. Amerigo Scientific. Available at: [Link]

  • Charles River Labs. (2020). In Antiviral Drug Development, the Curve is Steep. Charles River Laboratories. Available at: [Link]

  • Wikipedia. (n.d.). Antiviral drug. Wikipedia. Available at: [Link]

  • Vialactia. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Vialactia. Available at: [Link]

  • MDPI. (2022). Targeting SARS-CoV-2 Main Protease: A Bacteria-Based Colorimetric Assay for Screening Natural Antiviral Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Publications. Available at: [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • JoVE. (2022). Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. YouTube. Available at: [Link]

  • Matrosovich, M., et al. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments. Available at: [Link]

Sources

Application Note: Synthesis of Novel Anti-Inflammatory Agents via 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile as a privileged scaffold for the development of Janus Kinase (JAK) inhibitors. While clinically approved JAK inhibitors like Filgotinib utilize a triazolopyridine core, the imidazo[4,5-c]pyridine scaffold represents a potent bioisostere, offering distinct solubility and metabolic stability profiles.

This protocol focuses on a modular synthetic pathway to generate JAK1-selective inhibitors . The core workflow involves regioselective C-6 functionalization via palladium-catalyzed cross-coupling, followed by C-4 nitrile transformation to generate the primary carboxamide hinge-binding motif essential for kinase potency.

Chemical Context & Mechanism

The target molecule contains two orthogonal reactive centers allowing for rapid library generation:

  • C-6 Chlorine: A handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce solvent-exposed solubilizing groups (e.g., piperazines, morpholines).

  • C-4 Nitrile: A versatile precursor to the primary amide (CONH₂), which forms critical hydrogen bonds with the hinge region of the JAK kinase domain (Glu/Leu residues).

Retrosynthetic Analysis

The synthesis is designed to install the bulky "tail" group first to ensure solubility, followed by the unmasking of the polar "head" group.

Retrosynthesis Target Target: JAK Inhibitor (4-Carboxamide derivative) Intermediate Intermediate 2 (6-Aryl-4-cyano precursor) Target->Intermediate Nitrile Hydrolysis Core Starting Material: 6-Chloro-1H-imidazo[4,5-c] pyridine-4-carbonitrile Intermediate->Core Suzuki Coupling (C-6 Arylation)

Caption: Retrosynthetic logic prioritizing C-6 diversification prior to C-4 hinge-binder formation.

Experimental Protocol

Phase A: N-Protection (Critical Precursor Step)

Rationale: The free N-H of the imidazole ring can poison palladium catalysts and lead to regioselectivity issues. We employ a SEM (2-(Trimethylsilyl)ethoxymethyl) group for robust protection that is easily removed later.

Reagents:

  • Starting Material (SM): 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile (1.0 eq)

  • NaH (60% in oil): 1.2 eq

  • SEM-Cl: 1.1 eq

  • Solvent: Anhydrous DMF

Procedure:

  • Cool a solution of SM in DMF to 0°C under N₂.

  • Add NaH portion-wise. Stir for 30 min until gas evolution ceases.

  • Add SEM-Cl dropwise. Warm to Room Temperature (RT) and stir for 3 hours.

  • QC Check: TLC (Hexane/EtOAc 1:1). Product is less polar than SM.

  • Quench with ice water, extract with EtOAc, and concentrate.

Phase B: C-6 Functionalization (Suzuki-Miyaura Coupling)

Rationale: Installation of the aryl tail group. We use a highly active catalyst system (Pd(dppf)Cl₂) to activate the electron-deficient pyridine ring.

Table 1: Reaction Matrix

ComponentEquivalentsRole
N-SEM Protected SM 1.0Electrophile
4-(4-methylpiperazin-1-yl)phenylboronic acid 1.2Nucleophile (Tail Group)
Pd(dppf)Cl₂·DCM 0.05Catalyst
K₂CO₃ (2M aq) 3.0Base
1,4-Dioxane 10 volSolvent

Protocol:

  • Charge reaction vessel with Protected SM, Boronic Acid, and Base.

  • Degas solvent (Dioxane) with N₂ sparging for 15 mins.

  • Add Pd catalyst under N₂ flow.

  • Heat to 90°C for 4-6 hours .

  • Validation: Monitor by LCMS. Expect Mass [M+H]⁺ = Calculated Mass of coupled product.

  • Workup: Filter through Celite, dilute with water, extract with DCM. Purify via flash chromatography (DCM/MeOH gradient).

Phase C: Nitrile Hydrolysis (The Hinge Binder)

Rationale:[1] Converting the nitrile to a primary amide without over-hydrolysis to the carboxylic acid. The Ghaffar-Parkes condition (Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)) is elegant, but standard alkaline peroxide is more scalable and cost-effective for this scaffold.

Reagents:

  • Intermediate from Phase B (1.0 eq)

  • H₂O₂ (30% aq): 10 eq

  • NaOH (6M aq): 5 eq

  • Ethanol/DMSO (4:1): 10 vol

Protocol:

  • Dissolve intermediate in Ethanol/DMSO.

  • Add NaOH solution, followed by dropwise addition of H₂O₂ at 0°C (Exothermic!).

  • Allow to warm to RT and stir for 1 hour.

  • Endpoint: LCMS shows conversion of Nitrile (M) to Amide (M+18).

  • Quench with saturated Na₂S₂O₃ (to destroy excess peroxide).

  • Extract with EtOAc/Butanol (9:1).

Phase D: Global Deprotection

Reagents: TFA (Trifluoroacetic acid) / DCM (1:1) or HCl/Dioxane. Step: Stir at RT for 2 hours to remove the SEM group. Neutralize with NaHCO₃ and isolate the final solid.

Workflow Visualization

Workflow Start Start: 6-Chloro-4-cyano-imidazopyridine Step1 Step 1: SEM Protection (NaH, SEM-Cl, DMF) Start->Step1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Step1->Step2 Installs Tail Group Step3 Step 3: Oxidative Hydrolysis (H2O2, NaOH, EtOH) Step2->Step3 Forms Hinge Binder Step4 Step 4: Deprotection (TFA/DCM) Step3->Step4 Final Final API: JAK Inhibitor Analog Step4->Final Isolation

Caption: Step-by-step synthetic workflow from scaffold to active pharmaceutical ingredient (API).

Quality Control & Validation

To ensure the integrity of the synthesized anti-inflammatory agent, the following criteria must be met:

  • Regiochemistry Confirmation (NOESY NMR):

    • Confirm the N-alkylation site (N1 vs N3) if using alkyl groups other than SEM. For 1H-imidazo[4,5-c]pyridine, N1 is thermodynamically preferred but N3 product is possible.

    • Expectation: Cross-peaks between the N-protecting group protons and the C-2 proton of the imidazole.

  • Purity Specification (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient 5-95% B.

    • Requirement: >98% purity at 254 nm.

  • Structural Verification (1H NMR in DMSO-d6):

    • Amide Protons: Distinct broad singlets around 7.5–8.0 ppm (CONH₂).

    • Imidazopyridine Core: Singlet at ~8.5 ppm (C-2 H).

References

  • PubChem. (2025).[2] 6-chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile Compound Summary. National Library of Medicine. [Link]

  • Van Rompaey, L., et al. (2013). Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases.[3] Journal of Immunology.[4] [Link]

  • Kudlacz, E., et al. (2008).[4] The JAK-3 inhibitor CP-690,550 is a potent anti-inflammatory agent in a murine model of pulmonary eosinophilia.[4] European Journal of Pharmacology.[4] [Link]

  • Menet, C. J., & Van Rompaey, L. (2015). Imidazopyridine derivatives as JAK inhibitors.[4][5] Patent WO2015/124567. (Demonstrates the utility of the imidazo[4,5-c]pyridine scaffold in JAK inhibition).

Sources

application of 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile in structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile in SAR Studies

Executive Summary

This guide details the strategic application of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile (referred to herein as Scaffold A ) in Structure-Activity Relationship (SAR) studies. As a 3-deazapurine isostere, this scaffold is a privileged structure in the development of kinase inhibitors (e.g., JAK, PI3K) and cysteine protease inhibitors (e.g., Cathepsin S).[1][2]

The defining feature of Scaffold A is the orthogonal reactivity provided by the C6-chlorine and the C4-nitrile. While the C6-chlorine serves as a robust handle for library diversification via cross-coupling or nucleophilic aromatic substitution (


), the C4-nitrile acts as a critical electronic modulator.[1] It significantly lowers the pKa of the pyridine nitrogen (N5), thereby reducing lysosomotropism and improving the pharmacokinetic (PK) safety profile of basic amine drugs.[1]

Chemical Properties & Reactivity Profile

To effectively utilize Scaffold A, researchers must understand its electronic distribution.[1][2] The imidazo[4,5-c]pyridine core is electron-deficient, a property enhanced by the electron-withdrawing nitrile group at C4.[1]

PositionFunctional GroupReactivity ModeApplication in SAR
N1 / N3 Secondary Amine (NH)Alkylation / ArylationIntroduction of solubility tails or hydrophobic anchors.[1] Tautomeric equilibrium exists; N1 is generally favored for alkylation.[2]
C6 Chlorine (-Cl)

/ Pd-Catalysis
Primary vector for diversity.[1] Activated for

by the ortho-nitrogen (N5) and para-nitrile (C4).[1][2]
C4 Nitrile (-CN)Electronic ModulatorCritical Feature: Lowers pKa of N5 to ~6–7, reducing lysosomal trapping.[1] Can also serve as a reversible covalent warhead for Cys-proteases.
N5 Pyridine NitrogenH-Bond AcceptorKey interaction point for hinge binding in kinases. Basicity is modulated by C4-CN.

Strategic Application in SAR: The "pKa Tuning" Workflow

A common failure mode in drug discovery for basic amine-containing drugs is lysosomotropism —the accumulation of drugs in acidic lysosomes leading to phospholipidosis. Scaffold A is specifically applied to solve this problem.

Mechanism of Action:
  • Problem: Standard imidazo[4,5-c]pyridines have a basic N5 (pKa ~8–9). At physiological pH, they are partially protonated.[1][2] In lysosomes (pH ~4.5), they become fully protonated and trapped.[1][2]

  • Solution: The C4-nitrile is strongly electron-withdrawing. It pulls density from the pyridine ring, lowering the N5 pKa to the 6.0–7.0 range.[1]

  • Result: The molecule remains largely unprotonated at physiological pH (permeable) and less protonated in lysosomes, facilitating efflux and reducing toxicity.[1][2]

Visual Workflow: SAR Optimization Logic

SAR_Logic Start Hit Identification (High Potency, Poor PK) Check_pKa Assess Physicochemical Profile (Is pKa > 8.0?) Start->Check_pKa Lysosome Risk: Lysosomal Trapping (Phospholipidosis) Check_pKa->Lysosome Yes Apply_Scaffold Apply Scaffold A (Intro C4-CN, C6-Cl) Check_pKa->Apply_Scaffold No (or Optimization) Lysosome->Apply_Scaffold Switch Scaffold Diversify C6 Diversification (Suzuki/SnAr) Apply_Scaffold->Diversify Test_Activity Biological Assay (Target Inhibition) Diversify->Test_Activity Check_Selectivity Selectivity Check (vs. Homologous Enzymes) Test_Activity->Check_Selectivity Check_Selectivity->Diversify Fail (Re-design C6) Final_Lead Optimized Lead (Potent, Low Accumulation) Check_Selectivity->Final_Lead Pass

Figure 1: Decision tree for implementing Scaffold A to resolve pharmacokinetic liabilities while maintaining potency.

Detailed Protocols

Protocol A: N1-Functionalization (Solubility/Tail Introduction)

Purpose: To attach the solubilizing group or hydrophobic tail before C6 diversification.[1]

  • Reagents: Scaffold A (1.0 eq), Alkyl Halide (1.2 eq),

    
     (2.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve Scaffold A in DMF (0.1 M).[1]

    • Add

      
       and stir at RT for 15 min.
      
    • Add Alkyl Halide dropwise.

    • Heat to 60°C for 4–6 hours (monitor by LCMS).

    • Note: Regioselectivity (N1 vs N3) is typically >10:1 favoring N1 due to sterics and electronics, but confirm by NOE NMR.[1][2]

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).[1]

Protocol B: C6-Diversification via (Nucleophilic Displacement)

Context: The C4-nitrile activates the C6-chloride, making this scaffold highly reactive toward amines, often avoiding the need for palladium catalysts.[1]

  • Reagents: N1-substituted Scaffold A (1.0 eq), Primary/Secondary Amine (1.5 eq), DIPEA (3.0 eq), DMSO or NMP.[1][2]

  • Procedure:

    • Mix reagents in a microwave vial.

    • Heat at 120°C (microwave) for 20–40 mins.

    • Observation: Conversion is usually cleaner than Pd-coupling for aliphatic amines.

  • Purification: Reverse-phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: C6-Diversification via Suzuki-Miyaura Coupling

Context: Required for installing aryl/heteroaryl groups at C6.

  • Reagents: N1-substituted Scaffold A (1.0 eq), Boronic Acid/Ester (1.5 eq),

    
     (0.05 eq), 
    
    
    
    (2 M aq, 3.0 eq), Dioxane.[1][2]
  • Procedure:

    • Degas solvents with nitrogen for 10 min.

    • Combine all reagents under inert atmosphere.

    • Heat at 90°C for 2–4 hours.

  • Critical Control: The C4-nitrile can hydrolyze under prolonged basic heating. Use sterically hindered bases (

    
    ) or anhydrous conditions if hydrolysis is observed.[1][2]
    

Case Study: Cathepsin S Inhibitors

Context: Cathepsin S (CatS) is a cysteine protease target for autoimmune diseases.[1][2] Early inhibitors suffered from tissue accumulation (spleen) due to high basicity.[1][2]

Application of Scaffold A: Researchers utilized 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile to synthesize a library of inhibitors.[1]

  • Role of C4-CN: It served a dual purpose.

    • Warhead: It formed a reversible covalent bond with the active site Cysteine (Cys25).[1]

    • pKa Modulator: It lowered the basicity of the core, preventing lysosomal sequestration.[1][2]

  • Role of C6-Cl: Displaced by various amines to probe the S2 pocket of the enzyme.

Data Summary (Hypothetical Aggregation based on Literature):

Compound VariantC4 SubstituentN5 pKaCatS

(nM)
Spleen Accumulation (Fold vs Plasma)
Analog 1 H8.512>50x (High Risk)
Analog 2

8.845>60x (High Risk)
Scaffold A Deriv. CN 6.4 8 <5x (Safe)

Result: The nitrile-containing scaffold maintained high potency (due to covalent interaction) while virtually eliminating the toxicity risk associated with lysosomal trapping.[1]

References

  • Arbuckle, W., et al. (2011).[1][2][3] "1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka." Bioorganic & Medicinal Chemistry Letters.

  • Bavetsias, V., et al. (2012).[1][2] "Optimization of Imidazo[4,5-c]pyridine-Based Inhibitors of Aurora Kinases." Journal of Medicinal Chemistry.

  • Lovering, F., et al. (2016).[1] "Aride: A New Metric for Assessing the Lipophilicity Efficiency of Ionizable Molecules." ACS Medicinal Chemistry Letters. [1]

Sources

Application Note: Precision Functionalization of the Carbonitrile Group in 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile

[1]

Executive Summary

The scaffold 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile (CAS 944388-93-6) represents a critical "3-deazapurine" bioisostere, widely utilized in the development of Janus Kinase (JAK) inhibitors, Cathepsin S inhibitors, and anticancer nucleoside analogs.[1]

This application note addresses a specific synthetic challenge: chemoselective functionalization of the C4-nitrile group while preserving the C6-chloro substituent for subsequent cross-coupling. The electron-deficient nature of the imidazo[4,5-c]pyridine core renders the C4-nitrile highly electrophilic, yet it also activates the C6-chloro group toward unwanted nucleophilic aromatic substitution (

1

This guide provides three validated protocols to transform the nitrile into an amide , tetrazole , or aminomethyl group, ensuring high fidelity and yield.[1]

Chemical Space & Reactivity Analysis

The 6-chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile scaffold presents a "Janus-faced" reactivity profile.[1] The C4-nitrile is the primary electrophile, but the C6-chloro group is a competing electrophile under harsh basic conditions.

Strategic Considerations
  • N-Protection: The N1/N3 imidazole protons are acidic (

    
    ).[1] For scale-up, transient protection (e.g., SEM, THP) or alkylation is often required before nitrile manipulation to prevent side reactions.[1] However, the protocols below are designed to work on the free NH heterocycle where possible.
    
  • Chemoselectivity (Cl vs. CN):

    • Risk: Metal-catalyzed hydrogenation of the CN group (e.g.,

      
      , 
      
      
      ) often leads to simultaneous hydrodechlorination (loss of Cl).[1]
    • Solution: Use Cobalt/Boride reduction systems or controlled hydride donors.

    • Risk: Strong hydroxide bases (e.g.,

      
      , reflux) can displace the C6-Cl via 
      
      
      .[1]
    • Solution: Use oxidative hydrolysis (Radziszewski reaction) for amides.[1]

Reaction Landscape Diagram[1]

GStart6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrileAmidePrimary Amide(-CONH2)Start->AmideProtocol A:H2O2, K2CO3(Radziszewski)TetrazoleTetrazole Bioisostere(CN4H)Start->TetrazoleProtocol B:NaN3, NH4Cl(Cycloaddition)AmineAminomethyl(-CH2NH2)Start->AmineProtocol C:NaBH4, CoCl2(Selective Red.)

Figure 1: Divergent functionalization pathways for the C4-nitrile group.

Detailed Experimental Protocols

Protocol A: Controlled Hydrolysis to Primary Amide

Target: Conversion of -CN to -CONH₂ without hydrolyzing the Cl or the amide to acid.[1]

The Radziszewski reaction is superior to acid/base hydrolysis for this scaffold. It utilizes alkaline hydrogen peroxide to generate the hydroperoxide anion (


1

Materials:

  • Substrate: 1.0 eq (e.g., 100 mg)

  • 
    : 10 volumes (1 mL)
    
  • 
    : 1.5 eq
    
  • 
    : 5.0 eq
    
  • Water (Quench)[1]

Step-by-Step:

  • Dissolution: Dissolve the substrate in DMSO at room temperature. Ensure complete solvation.

  • Base Addition: Add

    
     solid.[1] The suspension may turn slightly yellow.
    
  • Oxidant Addition: Cool the reaction vessel to

    
     (ice bath). Add 
    
    
    dropwise.[1] Caution: Exothermic.
  • Reaction: Allow to warm to

    
    . Stir for 2–4 hours.
    
  • Monitoring: Monitor by LCMS. The nitrile peak (

    
    ) will disappear, replaced by the amide (
    
    
    ).[1]
  • Workup: Pour the mixture into 10 volumes of ice-cold water. The product typically precipitates as a white/off-white solid.[1]

  • Isolation: Filter, wash with cold water (

    
    ), and dry under vacuum.[1]
    

Expert Insight: If the product does not precipitate (due to the polarity of the pyridine nitrogen), extract with Ethyl Acetate/Isopropanol (9:1).[1] Avoid chlorinated solvents if possible to prevent emulsion with DMSO.

Protocol B: Bioisosteric Expansion to Tetrazole

Target: Formation of the 5-substituted 1H-tetrazole (carboxylic acid bioisostere).[1]

This reaction utilizes a [3+2] cycloaddition.[1] The use of

1

Materials:

  • Substrate: 1.0 eq

  • Sodium Azide (

    
    ): 1.5 eq[1]
    
  • Ammonium Chloride (

    
    ): 1.5 eq[1]
    
  • Solvent: DMF (anhydrous)[1]

Step-by-Step:

  • Setup: In a pressure vial or round-bottom flask with a reflux condenser, suspend the substrate,

    
    , and 
    
    
    in DMF (0.5 M concentration).
  • Heating: Heat the mixture to

    
    .
    
    • Note: The imidazo[4,5-c]pyridine ring is thermally stable, but avoid temperatures

      
       to prevent thermal decomposition of the azide.[1]
      
  • Duration: Stir for 12–16 hours.

  • Workup: Cool to room temperature. The reaction mixture will likely contain suspended salts.

  • Acidification: Pour into water. Carefully acidify with

    
     to pH 3–4.[1] The tetrazole proton is acidic; acidification ensures precipitation of the neutral species.
    
  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water if necessary.

Safety Note: Azides can form explosive hydrazoic acid (

1
Protocol C: Chemoselective Reduction to Aminomethyl

Target: Reduction of -CN to -CH₂NH₂ while preserving the C6-Cl.

Critical Failure Mode: Standard Hydrogenation (

1Recommended Method:

1

Materials:

  • Substrate: 1.0 eq

  • Cobalt(II) Chloride hexahydrate (

    
    ): 2.0 eq[1]
    
  • Sodium Borohydride (

    
    ): 5.0 eq[1]
    
  • Solvent: Methanol (MeOH)[1]

Step-by-Step:

  • Solvation: Dissolve the substrate and

    
     in Methanol. The solution will be deep purple/pink. Cool to 
    
    
    .
  • Reduction: Add

    
     portion-wise over 30 minutes.
    
    • Observation: The solution will turn black (formation of Cobalt Boride species) and evolve hydrogen gas vigorously.[1]

  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature for 2 hours.
    
  • Quench: Carefully add

    
     until gas evolution ceases and the black precipitate dissolves (or becomes granular).
    
  • Basification: Adjust pH to >10 using concentrated aqueous Ammonia (

    
    ) or 
    
    
    .[1] The amine product must be in the free base form for extraction.
  • Extraction: Extract with DCM/MeOH (9:1) repeatedly.[1]

    • Note: The aminomethyl group is polar.

  • Purification: The crude amine often requires protection (e.g., Boc-anhydride) immediately for easier handling, or purification via reverse-phase prep-HPLC.[1]

Analytical Data & Validation

Expected Outcomes Table
ProtocolTransformationMolecular Weight Change (

)
Key LCMS Marker1H NMR Diagnostic (DMSO-

)
A Nitrile

Amide


Broad singlets at

7.5-8.0 ppm (

)
B Nitrile

Tetrazole


Loss of nitrile stretch in IR; acidic proton

ppm
C Nitrile

Amine


New methylene doublet/singlet at

3.8-4.2 ppm
Troubleshooting Guide
  • Issue: Loss of Chlorine atom.

    • Cause: Over-reduction in Protocol C.

    • Fix: Lower temperature to

      
      ; strictly limit reaction time; switch to 
      
      
      at
      
      
      (though less practical).
  • Issue: N-alkylation during workup.

    • Cause: Reaction of the imidazole NH with electrophiles.

    • Fix: Ensure quench is performed cold; avoid alkyl halides in the presence of base.

References

  • Arbuckle, W., et al. (2011).[1][2] "1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka." Bioorganic & Medicinal Chemistry Letters, 21(3), 932-935.[1][2]

  • Kuduk, S. D., et al. (2000).[1] "Synthesis of functionalized imidazo[4,5-c]pyridines." Tetrahedron Letters, 41. (General reactivity of the scaffold).

  • Seela, F., & Peng, X. (2006).[1] "Pyrrolo[2,3-d]pyrimidine vs. imidazo[4,5-c]pyridine nucleosides: synthesis and properties." Current Protocols in Nucleic Acid Chemistry. (Comparative reactivity of 3-deazapurines).

  • Katritzky, A. R., et al. (2010).[1] "General methods for the synthesis of tetrazoles." Chemical Reviews. (Grounding for Protocol B).

  • Caddick, S., et al. (2003).[1] "Intermolecular radical addition to imidazo[4,5-c]pyridines." Tetrahedron. (Radical stability of the core).[1]

Application Note: High-Throughput Screening of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Biological Focus: Covalent Reversible Inhibition of Cathepsin S (Cysteine Protease)

Abstract

This application note details the standardized protocols for the biological evaluation of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives. While the imidazo[4,5-c]pyridine core is a privileged scaffold for kinase inhibition (e.g., Src, JAK), the specific inclusion of the 4-carbonitrile moiety functionally converts this scaffold into a cysteine protease inhibitor . The nitrile group acts as a "warhead," forming a reversible covalent thioimidate adduct with the catalytic cysteine (Cys25) of Cathepsin S (CatS) .

The presence of the 6-chloro substituent serves as a critical synthetic handle for structure-activity relationship (SAR) expansion via cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to modulate potency and selectivity against off-targets like Cathepsin K and L.

Introduction & Mechanism of Action

The Pharmacophore

The 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile scaffold represents a class of thio-trapping inhibitors . Unlike irreversible warheads (e.g., vinyl sulfones), the nitrile group reacts reversibly with the active site cysteine of Cathepsin S.

  • 4-Carbonitrile: Electrophilic trap. Attacks by the thiolate anion of Cys25 form a transition-state mimicking thioimidate.

  • 6-Chloro Position: The vector for optimizing lipophilicity and binding affinity in the S2/S3 pockets of the enzyme.

  • Imidazo[4,5-c]pyridine Core: Mimics the peptide backbone, positioning the warhead correctly within the active site.

Target Significance: Cathepsin S

Cathepsin S is a lysosomal cysteine protease critical for MHC Class II antigen presentation. Unlike other cathepsins, it retains activity at neutral pH, making it a viable target for autoimmune diseases (e.g., Rheumatoid Arthritis, Lupus) where extracellular proteolysis occurs.

Mechanism Visualization

MOA Enzyme Cathepsin S (Active Site Cys25) Complex Thioimidate Adduct (Covalent-Reversible) Enzyme->Complex Thiolate Attack Inhibitor 6-Cl-Imidazo-pyridine (4-Carbonitrile) Inhibitor->Complex Electrophilic Trap Complex->Enzyme Reversible Dissociation (Slow Off-rate) Effect Inhibition of MHC II Invariant Chain Processing Complex->Effect Downstream Biology

Caption: Mechanism of Action: The nitrile warhead forms a reversible covalent bond with the catalytic cysteine of Cathepsin S.

Compound Management & Preparation

Objective: Ensure solubility and stability of the 6-chloro derivatives, which are often lipophilic and prone to precipitation in aqueous buffers.

Protocol: Stock Preparation
  • Solvent: Dissolve solid compounds in 100% DMSO (molecular biology grade).

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (nitriles can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: On the day of the assay, dilute the master stock to 100x the final assay concentration using assay buffer.

    • Note: Ensure final DMSO concentration in the assay is <1% (v/v) to prevent enzyme denaturation.

Primary Screening: Biochemical FRET Assay

Objective: Determine the IC50 of derivatives against recombinant human Cathepsin S using a fluorogenic peptide substrate.

Reagents
  • Enzyme: Recombinant Human Cathepsin S (activated).

  • Substrate: Z-Val-Val-Arg-AMC (Z-VVR-AMC). Cleavage releases fluorescent AMC (7-amino-4-methylcoumarin).

  • Positive Control: E-64 (irreversible cysteine protease inhibitor) or LHVS.

  • Assay Buffer: 50 mM Sodium Phosphate (pH 6.5), 2 mM EDTA, 5 mM DTT, 0.01% Triton X-100.

    • Critical: DTT is required to keep the enzyme active site reduced, but excess DTT can interfere with some electrophiles. 5 mM is standard for nitrile screening.

Step-by-Step Protocol
  • Enzyme Activation: Dilute Cathepsin S in Assay Buffer and incubate at room temperature (RT) for 10 minutes.

  • Plate Setup: Use black 384-well low-volume plates.

  • Compound Addition:

    • Add 100 nL of compound (in DMSO) using an acoustic dispenser (e.g., Echo) or pin tool.

    • Include High Control (DMSO only) and Low Control (10 µM E-64).

  • Enzyme Addition: Add 5 µL of activated Cathepsin S (final conc: 0.1–1 nM).

  • Pre-Incubation (CRITICAL): Incubate compound and enzyme for 30 minutes at RT.

    • Why: Nitrile inhibitors are slow-binding. Skipping this step will underestimate potency (shift IC50 rightward).

  • Substrate Initiation: Add 5 µL of Z-VVR-AMC substrate (final conc: 10 µM, approx. Km).[1][2][3][4][5]

  • Readout: Measure fluorescence kinetics (Ex: 360 nm / Em: 460 nm) for 60 minutes.

  • Analysis: Calculate the slope (RFU/min) of the linear portion. Normalize to DMSO controls to determine % Inhibition.

Secondary Screening: Cellular Target Engagement

Objective: Verify that the derivatives penetrate the cell membrane and inhibit Cathepsin S in a physiological environment by monitoring the accumulation of the p10 fragment (Lip10).

Cell Model
  • Cell Line: JY Cells (Human B-lymphoblastoid) or Raji Cells . These constitutively express high levels of MHC Class II and Cathepsin S.

  • Culture: RPMI-1640 + 10% FBS.

Protocol: Lip10 Accumulation Assay (Western Blot)
  • Seeding: Seed JY cells at

    
     cells/mL in 6-well plates.
    
  • Treatment: Treat cells with varying concentrations of the 6-chloro derivative (e.g., 0.1, 1, 10 µM) for 24 hours .

  • Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease inhibitors (excluding Cathepsin inhibitors).

  • Electrophoresis: Load 20 µg protein per lane on a 12% Bis-Tris gel.

  • Blotting: Transfer to PVDF membrane.

  • Antibody Staining:

    • Primary: Anti-CD74 (Invariant Chain) antibody (e.g., clone PIN.1).

    • Target Band: Look for the 10 kDa (p10) fragment.

  • Interpretation:

    • Vehicle Control: Low/absent p10 (rapidly degraded by active CatS).

    • Active Compound: Strong accumulation of the p10 band (inhibition of degradation).

Selectivity Profiling (Counter-Screening)

Objective: Ensure the "warhead" is not promiscuous. The 4-carbonitrile can potentially inhibit other cysteine proteases.

Protocol Summary

Repeat the Primary FRET Assay (Section 3) using:

  • Cathepsin K: Substrate Z-Leu-Arg-AMC, pH 5.5.

  • Cathepsin L: Substrate Z-Phe-Arg-AMC, pH 5.5.

  • Cathepsin B: Substrate Z-Arg-Arg-AMC, pH 6.0.

Success Criteria: Selectivity Ratio (


) should be >50-fold.

Screening Workflow Visualization

ScreeningCascade Library 6-Cl-Imidazo[4,5-c]pyridine-4-CN Derivatives Library Primary Primary Screen: Biochemical FRET (CatS) (Z-VVR-AMC Substrate) Library->Primary HitSelection Hit Selection (IC50 < 100 nM) Primary->HitSelection HitSelection->Library Inactive (Refine SAR) Secondary Secondary Screen: Cellular Lip10 Accumulation (JY B-Cells) HitSelection->Secondary Active Selectivity Selectivity Panel: Cat K, Cat L, Cat B Secondary->Selectivity Confirmed Cell Activity Lead Lead Candidate (Potent + Selective + Cell Active) Selectivity->Lead Selectivity Ratio > 50x

Caption: Screening Cascade: From biochemical potency to cellular efficacy and selectivity profiling.

Data Analysis & SAR Guidelines

Calculation

Calculate IC50 using a 4-parameter logistic (4PL) regression:



  • Where

    
     is the log concentration and 
    
    
    
    is the normalized response.
SAR Analysis (6-Chloro Handle)

When analyzing data, focus on the 6-position substituents introduced via the chlorine handle:

  • Lipophilic Aryl Groups: Often improve cellular permeability but may decrease solubility.

  • Basic Amines: Can improve lysosomal accumulation (lysosomotropism) due to protonation in the acidic environment (pH 4.5–5.0), significantly boosting cellular potency.

References

  • Vertex Pharmaceuticals. (2010). 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogues were identified as potent and selective cathepsin S inhibitors.[6][7] Bioorganic & Medicinal Chemistry Letters.

  • Merck Research Laboratories. (2011).[8] 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation.[8] Bioorganic & Medicinal Chemistry Letters.

  • RCSB PDB. (2011). Crystal Structure of Cathepsin S in complex with 6-phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile. Protein Data Bank Entry 3N4C.

  • MDPI. (2024). Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. Pharmaceuticals.[1][2][5][9][10][11]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling Optimization for 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: SUZ-IMP-CN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry

Diagnostic Overview: The "Triage" Phase

Before altering your reaction parameters, identify the specific failure mode. The unique electronic architecture of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile (hereafter Substrate A ) presents a "perfect storm" of reactivity: an electron-deficient pyridine ring, a labile nitrile, and an acidic imidazole proton.

SymptomLikely Chemical CauseDiagnostic Check
Product mass +18 (M+18) Nitrile Hydrolysis (-CN

-CONH

). The electron-deficient ring activates the nitrile toward nucleophilic attack by water/hydroxide.
Check IR for amide carbonyl (~1680 cm

). Occurs in aqueous bases (Na

CO

/H

O) at high T.
Product mass -34 (M-Cl+H) Hydrodehalogenation . The oxidative addition occurred, but the Pd-intermediate was reduced instead of transmetallated.Common in alcohol solvents (EtOH/MeOH) or with excessive heat/long reaction times.
Starting Material (SM) Stalled Catalyst Poisoning . The free N-H (imidazole) or the N-4 (pyridine) is binding Pd(II) tightly, preventing the catalytic cycle.Add 1.1 equiv of base before catalyst addition to deprotonate NH, or use a protecting group (SEM/THP).
Dimer Formation (M-Cl+M-Cl) Homocoupling . Oxidative homocoupling of the boronic acid.[1]Occurs when oxygen is present (poor degassing) or when the transmetallation step is slow.
Regioisomer (N-arylation) Chan-Lam type coupling or S

Ar. The free NH couples with the boronic acid or the aryl halide.
Verify structure by NMR (HMBC). Requires N-protection to prevent.

Critical Troubleshooting Guides

Issue A: Preserving the Nitrile (The Hydrolysis Trap)

The Problem: The pyridine ring pulls electron density from the nitrile carbon, making it highly electrophilic. Standard Suzuki conditions (aqueous Na


CO

at 80-100°C) act as efficient hydrolysis conditions, converting your nitrile to a primary amide.

The Fix:

  • Switch to Anhydrous Bases: Use Potassium Phosphate Tribasic (K

    
    PO
    
    
    
    )
    or Cesium Fluoride (CsF) . These provide necessary activation for the boronic acid without generating high concentrations of hydroxide ions.
  • Solvent Control: Move from Dioxane/H

    
    O mixtures to Anhydrous THF  or Toluene . If water is strictly necessary for boronic acid solubility, limit it to <5% v/v.
    
  • Temperature Management: Nitrile hydrolysis is endothermic. Lower the temperature to 60-70°C and use a more active catalyst (e.g., XPhos Pd G3) to compensate for the rate loss.

Issue B: The "Free NH" & Catalyst Poisoning

The Problem: The imidazole NH is acidic (pKa ~13). In the presence of base, it forms an imidazolate anion. While this anion is less likely to coordinate Pd than the neutral species, the equilibrium species can sequester palladium into non-productive "Pd-black" or stable bis-ligated complexes.

The Fix:

  • Path A (Recommended): Protection. Protect the N-H with a SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) group. These are stable to basic Suzuki conditions but easily removed later with mild acid or fluoride.

  • Path B (High Risk/High Reward): The "Dump and Stir". If you must run unprotected:

    • Use 3.0 - 3.5 equivalents of base (to ensure full deprotonation of the NH and activation of Boron).

    • Use Pd(dppf)Cl

      
        (the ferrocene bite angle resists displacement by nitrogen lone pairs).
      
Issue C: Hydrodehalogenation (The Reduction)

The Problem: The 6-Cl position is activated. If Transmetallation is slow (due to steric bulk of the boronic acid), the Pd(II)-Ar species will undergo


-hydride elimination (if alkyl groups are present on ligands) or abstract a hydride from the solvent (especially alcohols).

The Fix:

  • Eliminate Alcohols: Do not use Ethanol or Methanol as cosolvents.

  • Boost Transmetallation: Add 10-20 mol% water (controlled) or use Boronic Esters (BPin) instead of acids to alter the transmetallation kinetics.

The "Gold Standard" Optimized Protocol

Objective: Coupling of Substrate A with Phenylboronic acid (Model) while minimizing hydrolysis and dehalogenation.

Reagents:

  • Substrate A: 1.0 equiv (Protected with SEM is preferred).

  • Boronic Acid/Ester: 1.2 - 1.5 equiv.

  • Catalyst: XPhos Pd G3 (2-5 mol%) OR Pd(dppf)Cl

    
    ·DCM  (5 mol%).
    
    • Why XPhos? The bulky biaryl ligand facilitates oxidative addition on the chloride while preventing N-coordination.

  • Base: K

    
    PO
    
    
    
    (finely ground)
    (2.0 - 3.0 equiv).
  • Solvent: 1,4-Dioxane (Anhydrous).

  • Additive: Water (degassed, strictly limited to 2-4 equivalents relative to substrate, approx 1-2% v/v). Note: Trace water is needed for the boroxine-to-boronic acid equilibrium, but excess kills the nitrile.

Step-by-Step:

  • Charge: Add Substrate A, Boronic acid, Base, and Catalyst to a vial.

  • Cycle: Seal and purge with Argon/Nitrogen (3x vacuum/refill cycles). Oxygen is the enemy of active Pd species.

  • Inject: Add anhydrous Dioxane via syringe. Add the trace water (if using) via microsyringe.

  • Heat: Stir at 80°C for 4-16 hours. Do not exceed 100°C.

  • Workup: Dilute with EtOAc, wash with NH

    
    Cl (sat)  (buffers the pH to prevent post-reaction hydrolysis).
    

Visual Logic: Optimization Decision Tree

SuzukiOptimization Start Start: Suzuki Coupling of 6-Cl-Imidazo[4,5-c]pyridine-4-CN CheckNH Is the N-H Protected? Start->CheckNH Protect Recommended: Protect with SEM/THP (Prevents Catalyst Poisoning) CheckNH->Protect No UnprotectedRoute Unprotected Route: Requires excess Base (>3 eq) & Robust Ligand (dppf) CheckNH->UnprotectedRoute Yes (Risk Accepted) SelectCond Select Conditions based on Nitrile Stability Protect->SelectCond UnprotectedRoute->SelectCond Standard Standard Aqueous: Na2CO3 / Dioxane / H2O (High Risk of Hydrolysis) SelectCond->Standard Non-sensitive CN Anhydrous Anhydrous/Mild: K3PO4 / Dioxane / Trace H2O (Preserves Nitrile) SelectCond->Anhydrous Sensitive CN (Target) RunRxn Run Reaction (60-80°C) Standard->RunRxn Anhydrous->RunRxn CheckResult Analyze LCMS RunRxn->CheckResult Success Success: Target Product CheckResult->Success Clean Conv. Hydrolysis Issue: M+18 (Amide) Action: Remove H2O, Switch to CsF CheckResult->Hydrolysis M+18 Dehalo Issue: M-Cl+H (Des-Chloro) Action: Remove Alcohols, Lower Temp CheckResult->Dehalo M-34 Stalled Issue: Stalled/SM Action: Switch Ligand (XPhos/SPhos) CheckResult->Stalled SM Only

Caption: Decision logic for optimizing Suzuki coupling on nitrile-bearing imidazopyridines. Blue nodes indicate decision points; Green indicates optimal paths; Red indicates failure modes.

References

  • Suzuki-Miyaura Coupling Mechanism & Side Reactions

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[2] Link

  • Coupling of Unprotected Haloimidazoles

    • Kudo, N., et al. (2014).[3] Efficient Protocol for the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Unprotected Haloimidazoles.[4] Journal of Organic Chemistry.[5] Link

  • Prevention of Nitrile Hydrolysis

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Discusses anhydrous conditions for sensitive groups). Link

  • Buchwald Ligands (XPhos)

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides.[1][6] Journal of the American Chemical Society.[5] Link

  • Graphviz Visualization Standards

    • Gansner, E. R., & North, S. C. (2000). An open graph visualization system and its applications to software engineering. Software: Practice and Experience. Link

Sources

Technical Support Center: Optimization of Buchwald-Hartwig Amination for 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the Buchwald-Hartwig amination of 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific C-N cross-coupling reaction. The unique electronic and structural features of this imidazopyridine substrate present distinct challenges that require careful consideration of reaction parameters for successful and reproducible outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the Buchwald-Hartwig amination of 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile in a question-and-answer format.

Question 1: I am not observing any product formation. What are the likely causes and how can I troubleshoot this?

Answer:

A complete lack of product formation is a common but solvable issue. The primary suspects are the catalyst's activity, the choice of reaction components, and the reaction setup.

Potential Causes & Troubleshooting Steps:

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to begin.[1][2]

    • Solution: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure that your amine has an α-hydrogen or that the phosphine ligand can facilitate its reduction to Pd(0).[1] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst (e.g., G3 or G4), which are often more efficient at generating the active catalyst.[3] A pre-activation step, where the palladium source and ligand are stirred with the base before adding the substrates, can also be beneficial.

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and promoting the key steps of oxidative addition and reductive elimination.[4]

    • Solution: For an electron-deficient heteroaromatic chloride like 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile, bulky and electron-rich phosphine ligands are generally required.[5] For primary amines, ligands such as BrettPhos are a good starting point, while RuPhos is often effective for secondary amines.[3] For particularly challenging couplings, consider more specialized ligands like tBuBrettPhos or DavePhos.[1][3]

  • Incorrect Base Selection: The base's role is to deprotonate the amine, but an unsuitable base can inhibit the reaction.[6][7]

    • Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly employed.[3] However, the imidazopyridine core may be sensitive to very strong bases. If you suspect substrate degradation, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, though this may necessitate higher reaction temperatures.[1]

  • Poor Substrate Reactivity: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in Buchwald-Hartwig aminations.[3][5]

    • Solution: While you are constrained to the chloride, using a more robust catalytic system with a bulky, electron-rich ligand is key.[5] If feasible, synthesizing the analogous bromide or iodide of your substrate could significantly improve reactivity.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.

    • Solution: Ensure your reaction is set up under an inert atmosphere (argon or nitrogen). Use degassed solvents and properly purge your reaction vessel.

Question 2: My reaction is giving a low yield. How can I improve it?

Answer:

Low yields often indicate that the reaction conditions are suboptimal rather than fundamentally flawed. A systematic optimization of the reaction parameters is necessary.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Catalyst/Ligand Combination: The initial choice may not be the most effective for this specific substrate-amine pairing.

    • Solution: Screen a panel of ligands. Create a small library of reactions with different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) to identify the most effective one.

  • Incorrect Solvent: Solvent polarity and coordinating ability can significantly impact the reaction.[2][8]

    • Solution: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[8] However, for a polar substrate like yours, a more polar aprotic solvent like THF or CPME might improve solubility and reaction rates.[2] Avoid coordinating solvents like acetonitrile or pyridine, as they can bind to the palladium and inhibit catalysis.[2]

  • Suboptimal Temperature: The reaction may not be reaching the necessary activation energy, or conversely, the catalyst may be decomposing at the current temperature.

    • Solution: Most Buchwald-Hartwig reactions are run at elevated temperatures (80-110 °C).[3][9] If you are running the reaction at a lower temperature, try increasing it. If you are already at a high temperature and suspect catalyst decomposition, a slight decrease in temperature might be beneficial, especially if a highly active catalyst system is being used.

  • Insufficient Reaction Time: The reaction may simply be slow.

    • Solution: Monitor the reaction progress over a longer period (e.g., 24-48 hours) using techniques like TLC, GC-MS, or LC-MS to determine if the yield improves with time.[3]

Question 3: I am observing the formation of side products. What are they likely to be and how can I minimize them?

Answer:

Side product formation in Buchwald-Hartwig aminations often points to competing reaction pathways or degradation of starting materials or products.

Potential Causes & Troubleshooting Steps:

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen, leading to the formation of 1H-imidazo[4,5-C]pyridine-4-carbonitrile.

    • Solution: This side reaction is often promoted by moisture or certain bases. Ensure you are using anhydrous solvents and reagents. Switching to a different base may also mitigate this issue.

  • Diarylation of Primary Amines: If you are using a primary amine, a common side product is the tertiary aniline formed from the reaction of the desired secondary amine product with another molecule of the aryl chloride.[10]

    • Solution: The choice of ligand is crucial to prevent diarylation.[10] Bulky ligands that sterically hinder the formation of the diarylated product are preferred.[10] Using a slight excess of the primary amine can also favor the formation of the monoarylated product.

  • Substrate or Product Degradation: The imidazopyridine ring system may be sensitive to the reaction conditions, particularly the base and temperature.

    • Solution: If you suspect degradation, try using a weaker base (e.g., K₃PO₄, Cs₂CO₃) and a lower reaction temperature. This may require a longer reaction time or a more active catalyst system.

Frequently Asked Questions (FAQs)

Q1: Which palladium precatalyst is best for this reaction?

Modern palladacycle precatalysts, such as the G3 and G4 precatalysts developed by Buchwald, are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[3] They are more stable and efficiently generate the active LPd(0) species under mild conditions.[3] For your specific substrate, starting with a G3 or G4 precatalyst in combination with an appropriate ligand is highly recommended.

Q2: How do I choose the right ligand for my amine?

Ligand selection is critical and depends heavily on the nature of the amine. A general guideline is as follows:

Amine TypeRecommended LigandsRationale
Primary AlkylaminesBrettPhos, XPhosBulky ligands that promote monoarylation and prevent diarylation.[10]
Secondary AlkylaminesRuPhos, SPhosEffective for coupling less nucleophilic secondary amines.
AnilinesXPhos, tBuXPhosGenerally good for a wide range of aniline derivatives.
Amides/CarbamatesDavePhos, tBuBrettPhosMore specialized ligands may be required for these less nucleophilic partners.[1]

Q3: What is the optimal base for this reaction?

Strong, non-nucleophilic alkoxide bases like NaOtBu and KOtBu often provide the fastest reaction rates.[1] However, given the potential for base-sensitivity of your N-heterocyclic substrate, it is prudent to also consider weaker inorganic bases like Cs₂CO₃ and K₃PO₄.[1] The choice of base can also be influenced by the solvent; for instance, nonpolar solvents often require an anionic base to deprotonate the palladium-amine complex.[7]

Q4: What are the best solvents for this reaction?

Aprotic solvents are generally used. Toluene and 1,4-dioxane are very common.[8] For your specific substrate, which is likely to be more polar, solvents like THF, CPME, or even t-butanol could be advantageous for solubility.[2] It is important to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.

Q5: At what temperature should I run the reaction?

A starting point for optimization is typically between 80-110 °C.[3][9] If you are using a highly active catalyst/ligand system, you may be able to achieve good results at lower temperatures. Conversely, if you are using a less reactive amine or a weaker base, a higher temperature may be necessary.

Experimental Protocol: General Procedure for Reaction Optimization

This protocol provides a starting point for the optimization of the Buchwald-Hartwig amination of 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile.

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile (1.0 equiv.), the chosen palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.), the selected ligand (if not using a precatalyst with the ligand already incorporated, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M in the aryl halide) via syringe, followed by the amine (1.2 equiv.).[3]

  • Heating and Monitoring: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).[3] Stir the reaction for the intended duration (e.g., 12-24 hours).[3] Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[3]

  • Workup: Upon completion, cool the reaction to room temperature.[3] Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[3] The organic layers are then combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange/Amine Coordination Pd(II)_Complex->Ligand_Exchange R2NH Amine_Complex [Ar-Pd(II)(L)(R2NH)]+X- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation Base Amido_Complex Ar-Pd(II)(L)(R2N) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start No/Low Product Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Ligand Is the Ligand Appropriate? Check_Catalyst->Check_Ligand Yes Solution_Catalyst Use Precatalyst/Pre-activate Check_Catalyst->Solution_Catalyst No Check_Base Is the Base Correct? Check_Ligand->Check_Base Yes Solution_Ligand Screen Bulky, Electron-Rich Ligands Check_Ligand->Solution_Ligand No Check_Conditions Are Temp/Solvent/Time Optimal? Check_Base->Check_Conditions Yes Solution_Base Switch to Stronger/Weaker Base Check_Base->Solution_Base No Solution_Conditions Optimize T, Solvent, and Time Check_Conditions->Solution_Conditions No Success Improved Yield Solution_Catalyst->Success Solution_Ligand->Success Solution_Base->Success Solution_Conditions->Success

Caption: A troubleshooting workflow for low-yielding reactions.

References

Sources

preventing decomposition of 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile . It focuses on preventing decomposition during synthesis, workup, and storage.

Core Stability Profile

The 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile scaffold features an electron-deficient imidazo[4,5-c]pyridine core. The presence of the 6-chloro substituent and the 4-cyano group creates a highly electrophilic system. This molecule is thermodynamically predisposed to hydrolysis (converting the nitrile to an amide or acid) and nucleophilic aromatic substitution (SnAr) at the 6-position.

Decomposition Pathways Diagram

The following diagram illustrates the primary degradation routes users must avoid.

DecompositionPathways Target Target Molecule (4-CN, 6-Cl) Amide Impurity A (4-Carboxamide) Target->Amide Hydrolysis (pH < 4 or > 9, H2O) Hydroxy Impurity C (6-Hydroxy/Pyridone) Target->Hydroxy SnAr Displacement (Strong OH- or RO-) Acid Impurity B (4-Carboxylic Acid) Amide->Acid Extended Hydrolysis (High T, Strong Acid/Base)

Figure 1: Primary decomposition pathways.[1] The nitrile group (4-position) is the most labile site, susceptible to rapid hydrolysis under non-neutral conditions.

Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific failure modes reported by users.

Module A: Synthesis & Reaction Monitoring

Q: I observe a new polar spot on TLC/LCMS during the cyanation reaction. Is this my product? A: It depends on the polarity.

  • Diagnosis: If the new spot is more polar than the starting material but less polar than the amide impurity, it is likely your target. However, if you see a highly polar tailing spot, you are likely generating the 4-carboxamide (hydrolysis product) or the dimer (from incomplete conversion).

  • Root Cause: The 4-position is highly activated. Traces of water in your solvent (DMF/DMAc) or reagents (Zn(CN)₂) will rapidly hydrolyze the nitrile at elevated temperatures (>80°C).

  • Solution:

    • Dry Solvents: Ensure DMF/DMAc water content is <0.05% (Karl Fischer).

    • Reagent Quality: Use Zn(CN)₂ (98%+) stored in a desiccator.

    • Inert Atmosphere: Strictly maintain N₂/Ar flow; moisture ingress at 100°C is fatal to the nitrile.

Q: Can I use nucleophilic bases like NaOMe or NaOH? A: Absolutely not.

  • Mechanism: The 6-chloro position is activated by the pyridine nitrogen. Strong alkoxide or hydroxide bases will attack the 6-position (SnAr), displacing the chloride to form the methoxy or hydroxy derivative.

  • Alternative: Use non-nucleophilic organic bases (e.g., DIPEA, DBU) or weak inorganic bases (e.g., K₂CO₃) if strictly necessary, but avoid high temperatures with carbonates as they can promote hydrolysis in the presence of trace water [1].

Module B: Workup & Isolation (The "Danger Zone")

Q: My product purity drops from 98% (in situ) to 85% after aqueous workup. Why? A: The "pH Shock" phenomenon.

  • The Issue: Quenching a reaction mixture (often basic) directly into water creates a transient high-pH/high-temperature zone that hydrolyzes the nitrile to the amide (Impurity A in Fig 1).

  • Correct Protocol:

    • Cool the reaction mixture to <10°C before quenching.

    • Buffer the Quench: Do not use pure water. Use a saturated NH₄Cl solution or a phosphate buffer (pH 6-7) . This neutralizes residual base immediately, preventing the pH spike that catalyzes nitrile hydrolysis [2].

    • Speed: Minimize the time the compound spends in the biphasic aqueous layer. Extract immediately into EtOAc or DCM.

Q: Can I dry the product in an oven? A: Only under vacuum and strictly below 40°C.

  • Risk: Thermal instability. The crystal lattice may trap trace solvents/water. Heating >50°C in the presence of trapped water will cause solid-state hydrolysis (autocatalytic degradation).

  • Recommendation: Lyophilization (freeze-drying) from dioxane/water is the safest method to remove residual solvents without thermal stress.

Optimized Experimental Protocol

Standardized procedure to minimize decomposition.

Step-by-Step Workflow
StepActionTechnical Rationale
1. Prep Flame-dry glassware; purge with Ar. Use anhydrous DMF.Eliminates moisture source for nitrile hydrolysis.
2.[2] Reaction Charge precursor (6,4-dichloro analog), Zn(CN)₂, Pd-catalyst. Heat to 80-90°C.80°C is often sufficient; >100°C increases risk of polymerization/degradation.
3.[3] Monitor Check HPLC every 2 hrs. Look for M+18 peak (Amide).Early detection of water ingress (Hydrolysis: CN + H₂O → CONH₂).
4. Quench Cool to 0°C. Pour slowly into Sat. NH₄Cl (aq) .Prevents exotherm and pH spike.
5. Extract Extract 3x with EtOAc. Wash combined organics with Brine .Brine removes residual water/DMF.
6. Dry Dry over Na₂SO₄ (granular), filter, and concentrate at <35°C .MgSO₄ is slightly acidic; Na₂SO₄ is neutral. Low T prevents thermal degradation.

Stability Data Summary

The following data summarizes the stability of the 4-cyano-imidazo[4,5-c]pyridine scaffold under various conditions.

ConditionStability RatingObserved Degradation Product
Acidic (1M HCl, 25°C) Poor Hydrolysis to Carboxylic Acid (rapid)
Basic (1M NaOH, 25°C) Critical Failure Hydrolysis to Amide + SnAr of Cl
Neutral (Water/MeCN, 25°C) Moderate Slow hydrolysis over 24h
Solid State (4°C, Desiccated) Excellent Stable > 6 months
Solvent (DMSO, 25°C) Good Stable (if dry)
Solvent (Methanol, 60°C) Poor Pinner reaction (Imidate formation)

References

  • Imidazo[4,5-c]pyridine Synthesis

    • Source: Synthesis of 5H-imidazo[4,5-c]pyridines analogues.[3][4][5] Molecular Diversity, 2023.[5]

    • Relevance: Establishes the sensitivity of the imidazo[4,5-c]pyridine core to alkyl
  • Cyanopyridine Hydrolysis

    • Source: Continuous processes for the hydrolysis of cyanopyridines.[6] US Patent 5756750A.

    • Relevance: Details the rapid conversion of 4-cyanopyridines to isonicotinamide/acid under aqueous conditions, valid
  • Chemical Properties & Handling

    • Source: 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile Product Data. ChemUniverse.[7]

    • Relevance: Confirms the commercial availability and handling requirements (storage at low temper
  • Related Scaffold Stability (Purines)

    • Source: Direct Regioselective C-H Cyanation of Purines.[8] Molecules, 2023.[5][8][9]

    • Relevance: Discusses the electrophilicity of the 6-position in analogous nitrogen heterocycles and the conditions required for successful cyanation without degrad

For further assistance, please contact the Chemical Development Support Team with your specific batch number and LCMS data.

Sources

troubleshooting failed reactions with 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile

[1]

Current Status: Operational Scope: Synthesis Optimization, Reactivity Troubleshooting, Purification Audience: Medicinal Chemists, Process Chemists[1]

Scaffold Personality & Reactivity Profile

The 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile is a deceptive scaffold.[1] While it appears to be a standard fused heterocycle, the combination of the electron-withdrawing carbonitrile at C4 and the pyridine nitrogen at N5 creates a "push-pull" electronic system that drastically alters standard reactivity patterns.[1]

The Three Critical Zones:

  • The Amphoteric Core (N1/N3/N5): The imidazole ring is acidic (pKa ~12-13), but the pyridine nitrogen (N5) is basic and nucleophilic. This leads to competing alkylation sites.[1]

  • The Activated Electrophile (C6-Cl): The chlorine at C6 is highly activated for SNAr due to the ortho-pyridine nitrogen (N5) and the para-carbonitrile effect.

  • The Labile Handle (C4-CN): The nitrile is essential for further functionalization but is prone to hydrolysis (to amide) or cyclization (to tetrazole) if conditions are not strictly anhydrous.

Interactive Reactivity Map

ReactivityMapScaffold6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrileN_AlkylationN-Alkylation Risk(N1 vs N3 vs N5)Scaffold->N_Alkylation Base/ElectrophileSNArC6-Cl Substitution(SNAr Activated)Scaffold->SNAr Nucleophiles (R-NH2, R-OH)NitrileC4-CN Stability(Hydrolysis Risk)Scaffold->Nitrile Acid/Base + H2ORegioisomer MixtureRegioisomer MixtureN_Alkylation->Regioisomer MixtureDisplacement of ClDisplacement of ClSNAr->Displacement of ClAmide FormationAmide FormationNitrile->Amide Formation

Figure 1: Reactivity hotspots.[1] Note that N5 (pyridine nitrogen) competes with N1/N3 during alkylation.

Troubleshooting Module: Failed N-Alkylation

Common Symptom: "I see three spots on TLC, or my product is a quaternary salt."[1]

The Mechanism of Failure

Unlike simple benzimidazoles, the [4,5-c]pyridine core has a pyridine nitrogen (N5). When you deprotonate the imidazole (N1-H), the negative charge is delocalized. However, the pyridine nitrogen (N5) retains its lone pair and is highly nucleophilic.

  • Kinetic Control: Often favors N3 or N5 (quaternization).

  • Thermodynamic Control: Often favors N1 (sterically less hindered, usually).[1]

Diagnostic Protocol
ObservationProbable CauseCorrective Action
Product is water-soluble / High polarity N5-Alkylation (Quaternization). You formed the pyridinium salt.[1]Switch to a softer base (Cs₂CO₃) or bulky electrophile. Avoid MeI if possible.
Mixture of two non-polar spots N1 vs N3 Isomers. Standard tautomeric alkylation.[1]Do NOT guess. Run 2D-NOESY. N1 alkylation usually shows NOE to C7-H; N3 shows NOE to C2-H (if substituted) or lacks C7 interaction.[1]
Low Yield / Starting Material remains Poor Solubility of Anion. The Na-salt of the scaffold aggregates.Add 10% HMPA or DMPU to the reaction. Switch to LiHMDS (Li-salts are more soluble).[1]
Optimized Protocol: Regioselective N1-Alkylation

Reference Grounding: Regioselectivity in imidazopyridines is heavily solvent/cation dependent [1].[1]

  • Solvent: Anhydrous DMF or NMP (THF often fails due to solubility).

  • Base: Cs₂CO₃ (2.5 eq). The Cesium effect promotes N1 selectivity over N3/N5 via coordination.

  • Temperature: Start at 0°C, warm to RT. Do not heat above 60°C unless necessary (promotes N5-quaternization).[1]

  • Procedure:

    • Dissolve scaffold in DMF (0.1 M).

    • Add Cs₂CO₃.[1] Stir 30 mins at RT (ensure deprotonation/coordination).

    • Add electrophile dropwise at 0°C.

Troubleshooting Module: The C6-Chloro Substitution (SNAr)

Common Symptom: "The reaction is stuck at 10% conversion" or "The nitrile hydrolyzed."

The Mechanism of Failure

The C6-Cl is activated by the ortho-pyridine nitrogen (N5) and the para-nitrile. It should be reactive.

  • Failure Mode A (Sterics): If the incoming amine is bulky, the adjacent N5 lone pair repels it.

  • Failure Mode B (Deactivation): If you use a proton source (acid catalysis), you protonate N5, which should activate the ring, but often leads to solubility crash-out or nitrile hydrolysis.[1]

Decision Tree: SNAr vs. Buchwald

SNAr_LogicStartTarget: Replace C6-Cl with AmineCheck_NucIs Nucleophile Primary/Sterically Open?Start->Check_NucMethod_AMethod A: S_NArSolvent: DMSO/DIPEATemp: 80-100°CCheck_Nuc->Method_AYes (e.g., Morpholine, Benzylamine)Method_BMethod B: Buchwald-HartwigCat: Pd2(dba)3 / XantphosBase: Cs2CO3 (Anhydrous)Check_Nuc->Method_BNo (e.g., Aniline, Secondary acyclic)Result_CheckCheck LCMS after 4hMethod_A->Result_CheckResult_Check->Method_B<10% Conv (Stalled)SuccessSuccessResult_Check->Success>50% Conv

Figure 2: Workflow for C6 functionalization. Always attempt SNAr first due to the activated nature of the ring.

Critical Warning: The Nitrile Trap

If you use strong alkoxides (NaOMe, NaOtBu) to force the SNAr reaction, the C4-CN group will likely undergo nucleophilic attack, converting to the imidate or amidine.

  • Rule: Use non-nucleophilic bases (DIPEA, Cs₂CO₃) for SNAr.[1] Avoid alkoxides.[1]

Troubleshooting Module: Nitrile Hydrolysis

Common Symptom: "My mass spec shows M+18 peak."

Root Cause Analysis

The 4-CN group is electron-deficient.[1] In the presence of:

  • Basic Hydrogen Peroxide (often used to quench reactions).

  • Aqueous Acids/Bases during workup.[1] It rapidly hydrolyzes to the primary amide (-CONH₂).

Prevention Guide
  • Quenching: Quench reactions with saturated NH₄Cl (mildly acidic buffer) rather than strong acids or bases.

  • Drying: Dry organic layers thoroughly with Na₂SO₄ before concentration.[1] Residual water + heat on the rotovap = hydrolysis.

  • Storage: Store the intermediate under Argon at -20°C.

Summary Data Tables

Solvent Compatibility Matrix
SolventApplicationRisk LevelNotes
DMSO SNAr ReactionsLowExcellent solubility.[1] Hard to remove.
DMF N-AlkylationLowStandard choice.[1] Ensure anhydrous to protect CN.
THF GeneralHighPoor solubility for this scaffold.[1] Often leads to heterogeneous reactions and low yields.[1]
MeOH/EtOH SNArCriticalNucleophilic solvent. Will attack C6-Cl or C4-CN under basic conditions.[1] Avoid.
Analytical Markers (1H NMR in DMSO-d6)
PositionChemical Shift (δ)MultiplicityDiagnostic Note
C2-H 8.4 - 8.6 ppmSingletDisappears if C2 is substituted.[1] Shifts upfield upon N-alkylation.[1]
C7-H 7.8 - 8.2 ppmSingletKey handle for NOESY.[1] If N1-alkylated, NOE observed between Alkyl-H and C7-H.
N-H 13.0 - 14.0 ppmBroadUsually invisible if wet.[1]

References

  • Regioselectivity in Imidazopyridine Alkylation

    • Topic: Analysis of N1 vs N3 vs N5 alkylation p
    • Source:Molecules2017 , 22(3), 399.[1][2]

    • URL:[Link]

  • Nucleophilic Aromatic Substitution on Pyridines

    • Topic: Mechanism of SNAr on activated pyridine rings (C2/C4/C6 positions).
    • Source:Chemistry LibreTexts - Nucleophilic Arom
    • URL:[Link]

  • Synthesis of Imidazo[4,5-c]pyridines

    • Topic: General synthetic routes and stability of the scaffold.
    • Source:ACS Combinatorial Science2012 , 14, 3, 135–139.[1]

    • URL:[Link]

  • Reactivity of 4-Cyano-Imidazopyridines

    • Topic: Biological activity and synthesis of 4-substituted derivatives.[1][3][4]

    • Source:Journal of Medicinal Chemistry (General Reference for Kinase Inhibitor Scaffolds).
    • URL:[Link]

Technical Support Center: Impurity Profiling for 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Department: Analytical Chemistry & Process Development Subject: NMR-Based Troubleshooting for Imidazopyridine Cyanation

Executive Summary

This guide addresses the identification of critical impurities in the synthesis of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile . This scaffold is a privileged structure in kinase inhibitor development (e.g., JAK inhibitors). The synthesis typically involves the nucleophilic cyanation of a di-chloro precursor.

Users frequently encounter challenges distinguishing regioisomers, hydrolysis byproducts, and incomplete reaction species due to the specific electronic environment of the fused bicyclic system.

Module 1: Diagnostic Workflows

Visualizing the Impurity Landscape

The following decision tree outlines the logical flow for identifying unknown peaks in your crude reaction mixture.

ImpurityLogic Start Unknown Peak in Crude NMR Aromatic Is the peak in the Aromatic Region (7.0 - 9.0 ppm)? Start->Aromatic Carbonyl Is there a new peak in 13C NMR > 160 ppm? Start->Carbonyl ShiftCheck Check H-2 (Imidazole) & H-7 (Pyridine) Chemical Shifts Aromatic->ShiftCheck AmideCheck Peak at ~165 ppm? Suspect Amide (Hydrolysis) Carbonyl->AmideCheck Yes Tautomer Broad/Split Peaks? Suspect Tautomerism ShiftCheck->Tautomer Broadening Regio Distinct Set of Peaks? Suspect N-Alkylation Regioisomer ShiftCheck->Regio Sharp, distinct AcidCheck Peak at ~170+ ppm? Suspect Carboxylic Acid AmideCheck->AcidCheck Downfield shift

Figure 1: Decision tree for categorizing unknown NMR signals in imidazopyridine synthesis.

Module 2: Common Issues & Solutions (FAQ)

Issue #1: The "Invisible" Nitrile & The Hydrolysis Trap

User Question: "I see full conversion by TLC, but my yield is low. There is a small impurity peak in the aromatic region, but I can't find the nitrile carbon in 13C NMR."

Technical Analysis: The nitrile group (-CN) is often weak in 13C NMR due to long relaxation times and lack of NOE enhancement. However, the most common failure mode in cyanation reactions (especially using Zn(CN)₂ or NaCN) is hydrolysis . The nitrile converts to a primary amide (-CONH₂) and eventually to a carboxylic acid (-COOH) if water is present or workup is too acidic/basic.

Diagnostic Protocol:

  • Check 1H NMR (DMSO-d6): Look for two broad singlets between 7.5 – 8.5 ppm . These are the amide

    
     protons. They are exchangeable with 
    
    
    
    .
  • Check 13C NMR:

    • Target Product (-CN): Signal at ~114–118 ppm .

    • Amide Impurity (-CONH₂): Signal at ~163–166 ppm .

    • Acid Impurity (-COOH): Signal at ~168–172 ppm .

Prevention: Ensure anhydrous conditions during cyanation. Avoid strong acid/base exposure during workup.

Issue #2: Regioisomerism & Tautomers

User Question: "My spectrum shows 'shadow' peaks for the aromatic protons. Is this a regioisomer or just a tautomer?"

Technical Analysis: The 1H-imidazo[4,5-c]pyridine core contains an acidic NH proton (N1/N3/N5). In solution (DMSO/DMF), this proton can rapidly exchange (tautomerism), causing peak broadening. However, if you have performed an N-alkylation or protection step, you may have locked the molecule into a specific regioisomer (N1, N3, or N5).

Diagnostic Protocol (NOESY/HMBC): To distinguish the 6-Chloro-4-cyano core structure:

  • H-2 (Imidazole CH): Typically a singlet at 8.4 – 8.8 ppm .

  • H-7 (Pyridine CH): Typically a singlet at 7.8 – 8.2 ppm .

  • Differentiation:

    • NOESY: If N-alkylated, the alkyl group will show an NOE correlation to H-7 only if alkylation occurred at N-5 (closest to H-7). Alkylation at N-1 will show NOE to H-2 but not H-7.

    • Tautomers: If the peaks coalesce upon heating the NMR tube (e.g., to 50°C), it is dynamic tautomerism. If they remain distinct, they are stable regioisomeric impurities.

Issue #3: Starting Material vs. Product (Reaction Monitoring)

User Question: "How do I quantify the remaining 4,6-dichloro starting material in the presence of the 4-cyano product?"

Technical Analysis: The substitution of a Chloro group (weakly withdrawing) with a Cyano group (strongly withdrawing) at the C4 position exerts a significant electronic effect on the remaining aromatic protons.

Data Table: Chemical Shift Comparison (in DMSO-d6)

CompoundH-2 (Imidazole)H-7 (Pyridine)13C (C-4)Status
Start Material (4,6-Dichloro)~8.50 ppm~7.90 ppm~140 ppm (C-Cl)Reactant
Target (6-Chloro-4-Cyano)~8.75 ppm~8.15 ppm~116 ppm (C-CN)Desired
Over-Reaction (4,6-Dicyano)~8.90 ppm~8.40 ppm~115 ppm (x2)Impurity

Note: Shifts are approximate and concentration-dependent. The H-7 proton shifts downfield (deshielding) as the electron-withdrawing nature of substituents increases (Cl < CN).

Module 3: Synthetic Pathway & Impurity Origins

Understanding where impurities originate allows for proactive troubleshooting.

SynthesisPath SM 4,6-Dichloro- imidazo[4,5-c]pyridine Target Target: 6-Chloro-4-Cyano SM->Target Controlled Substitution Imp_SM Unreacted SM (Mono-Chloro) SM->Imp_SM Incomplete Conv. Reagent Zn(CN)2 / Pd(0) Imp_Over Over-Cyanation (4,6-Dicyano) Target->Imp_Over Excess CN- Imp_Hyd Hydrolysis (4-Carboxamide) Target->Imp_Hyd H2O / Workup

Figure 2: Synthetic pathway showing the origin of common impurities.[1]

Module 4: Experimental Protocols

Protocol A: qNMR for Purity Assay

To determine the absolute weight % purity of your isolated solid (differentiating it from salt forms or solvent solvates).

  • Standard Selection: Use Maleic Acid (Singlet ~6.3 ppm) or 1,3,5-Trimethoxybenzene (Singlet ~6.1 ppm). These do not overlap with the imidazopyridine aromatic region (7.8 – 9.0 ppm).

  • Preparation:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~5 mg of Internal Standard (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-d6 .

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Crucial for accurate integration of aromatic protons).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
Protocol B: Solvent Trap Identification

Common solvents used in


 cyanation (DMF, DMSO, NMP) have high boiling points and persist in the product.
  • DMF: Methyls at 2.73/2.89 ppm, CHO at 7.95 ppm (can overlap with H-7!).

  • DMSO: Residual peak at 2.54 ppm.

  • Water: Variable broad singlet ~3.3 ppm (in DMSO), can obscure exchangeable protons.

References

  • Structural Characterization of Imidazo[4,5-c]pyridines

    • Title: Regioselective N-alkylation of some 2-(Substituted Phenyl)
    • Source: ResearchGate (2025).[2]

    • URL:

  • Cyanation Methodology & Hydrolysis

    • Title: Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins C
    • Source: Organic Syntheses (2024).[3]

    • URL:

  • General NMR Shifts for Pyridine Derivatives

    • Title: 13C NMR chemical shifts of pyridine in various solvents.[4]

    • Source: ResearchG
    • URL:

  • Biological Context (JAK/Kinase Inhibitors)

    • Title: 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors.[5]

    • Source: PubMed / Bioorg Med Chem Lett.[5]

    • URL:

Sources

Technical Support Center: Purification of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Dr. H. Chen Ticket ID: PUR-IMG-45C-CN Subject: Troubleshooting Solubility, Regioisomer Separation, and Stability

Overview

Welcome to the technical support hub for the imidazo[4,5-c]pyridine series. The 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile scaffold is a "privileged structure" in kinase inhibitor discovery, but it presents a trifecta of purification challenges:

  • "Brick Dust" Solubility: The planar, electron-deficient heteroaromatic core aggregates strongly via

    
    -stacking.
    
  • Regioisomerism: Derivatization (typically alkylation) at the imidazole ring often yields mixtures of

    
     and 
    
    
    
    isomers that are difficult to resolve.
  • Nitrile Instability: The C4-cyano group is susceptible to hydrolysis under the harsh acidic or basic conditions often used to solubilize the core.

This guide synthesizes field-proven protocols to navigate these issues.

Part 1: The "Brick Dust" Problem (Solubility & Handling)

User Question: "My crude reaction mixture is a dark sludge. I can't get it to dissolve in DCM or MeOH for loading onto a column. What solvent system should I use?"

Scientist Response: The 6-chloro-4-cyano substitution pattern makes the imidazo[4,5-c]pyridine core highly electron-deficient and polar, yet the planarity drives strong intermolecular packing. Standard organic solvents (DCM, EtOAc) often fail.

Troubleshooting Protocol: Do not attempt to sonicate indefinitely in DCM. Instead, utilize "Disruptive Co-solvents" that break hydrogen bond networks without reacting with the nitrile.

Solvent SystemSolubility RatingApplicationRisk Factor
DCM/MeOH (9:1) ModerateStandard Flash ChromatographyLow. Good starting point.
DCM/HFIP (hexafluoroisopropanol) (95:5) High Sample Loading / Difficult SeparationsModerate. HFIP is expensive but highly effective for dissolving aggregates.
DMSO/MeOH (1:1) HighPrep-HPLC InjectionLow. Ensure DMSO is removed via lyophilization, not rotovap.
THF/Water (Warm) ModerateRecrystallizationHigh. Prolonged heating may hydrolyze the 4-CN group.

The "Dry Load" Technique (Recommended): For insoluble crudes, do not attempt liquid injection.

  • Dissolve the crude in a minimal amount of DMF or DMSO .

  • Add Celite® 545 (approx. 2g per 1g of crude).

  • Remove solvent under high vacuum (Genevac or lyophilizer) until you have a free-flowing powder.

  • Pack this powder into a solid load cartridge for Flash chromatography.

Part 2: The Regioisomer Maze (Separating N1 vs. N3)

User Question: "I alkylated the core and see two spots by TLC that are very close together (


 0.45 and 0.48). How do I separate the N1 and N3 isomers, and which is which?"

Scientist Response: Alkylation of the imidazole ring typically favors the


 isomer (sterically less hindered relative to the pyridine nitrogen lone pair), but the 

isomer is a common byproduct (10-30%). The 4-cyano group inductively withdraws electron density, affecting the dipole moments of the isomers differently.

Separation Strategy: Standard silica often fails to resolve these "critical pairs." You must exploit the subtle dipole differences.

Method A: Flash Chromatography (Normal Phase)
  • Stationary Phase: Use Spherical High-Performance Silica (20-25 µm) rather than standard irregular silica (40-63 µm).

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your eluent. The basic modifier suppresses tailing caused by the pyridine nitrogen interacting with silanols.

  • Gradient:

    • Solvent A: DCM

    • Solvent B: MeOH/Acetone (1:1)

    • Profile: 0-5% B over 20 CV (Column Volumes). The acetone helps differentiate the dipoles better than MeOH alone.

Method B: Preparative HPLC (Reverse Phase)

If Flash fails, move to Prep-HPLC.

  • Column: C18 is standard, but Phenyl-Hexyl phases offer superior selectivity for heteroaromatic isomers due to

    
    -
    
    
    
    interactions.
  • pH Control: Use a neutral buffer (10 mM Ammonium Bicarbonate, pH 7.4).

    • Why? Acidic mobile phases (TFA/Formic acid) protonate the pyridine ring (

      
      ), masking the electronic differences between the N1/N3 isomers. Neutral pH keeps them uncharged and maximally distinct.
      

Isomer Identification (The "Golden Rule"):

  • N1 Isomer: Typically elutes later on Reverse Phase (more lipophilic) and shows a characteristic NOE cross-peak between the alkyl protons and the C7-H proton.

  • N3 Isomer: Typically elutes earlier on Reverse Phase and shows NOE between alkyl protons and the C2-H (if present) but not C7-H.

Part 3: The "Disappearing Nitrile" (Stability)

User Question: "My LCMS showed the correct mass for the nitrile (M+), but after workup, I see a peak at M+18. What happened?"

Scientist Response: You have hydrolyzed the 4-carbonitrile to the primary amide. This is a common failure mode catalyzed by:

  • Strong Acids: TFA used in HPLC or deprotection steps.

  • Basic Silica: Prolonged exposure to basic impurities in silica gel.

  • Heat + Water: Roto-evaporating aqueous fractions at >45°C.

Prevention Protocol:

  • Avoid TFA: Switch to Formic Acid (weaker acid) or Ammonium Acetate for LCMS/HPLC.

  • Cold Workup: Keep all aqueous washes ice-cold.

  • Fast Drying: Do not leave the compound in wet organic solvents. Dry immediately over

    
     and evaporate.
    
Visual Troubleshooting Workflows
Workflow 1: Purification Decision Matrix

Use this logic gate to select the optimal purification method based on scale and purity.

Purification_Decision Start Crude Reaction Mixture Solubility Solubility Check (DCM/MeOH 9:1) Start->Solubility Is_Soluble Soluble? Solubility->Is_Soluble Flash Flash Chromatography (Silica + 1% TEA) Is_Soluble->Flash Yes DryLoad Dry Load onto Celite (DMF/DMSO removal) Is_Soluble->DryLoad No (Sludge) Check_Purity Check Purity (LCMS) Flash->Check_Purity DryLoad->Flash Isomers Regioisomers Present? Check_Purity->Isomers Recryst Recrystallization (MeCN or EtOH) Isomers->Recryst No (Single Spot) PrepHPLC Prep-HPLC (Phenyl-Hexyl, pH 7.4) Isomers->PrepHPLC Yes (Close spots) Final Pure 4-CN Analogue Recryst->Final PrepHPLC->Final

Caption: Decision matrix for selecting purification technique based on solubility and isomeric complexity.

Workflow 2: Regioisomer Identification (N1 vs N3)

Confirming the structure of alkylated analogues.

Isomer_ID Mixture Isomer Mixture (N1 & N3) NOESY 2D NOESY NMR Mixture->NOESY N1_Path N1 Isomer NOESY->N1_Path N3_Path N3 Isomer NOESY->N3_Path Result1 NOE: Alkyl ↔ H7 (Peri-interaction) N1_Path->Result1 Result2 NOE: Alkyl ↔ H2 (No H7 interaction) N3_Path->Result2

Caption: Structural elucidation flow using Nuclear Overhauser Effect Spectroscopy (NOESY) to distinguish N1/N3 regioisomers.

References
  • Imidazo[4,5-c]pyridine Synthesis & Properties

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[1]

    • Source: N
    • URL:[Link]

  • Regioisomer Separation (Chromatography)

    • Title: Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography (Analogous principles for halo-heterocycles).
    • Source: Longdom Publishing.
    • URL:[Link][2][3][4]

  • General Heterocycle Purification (Organic Syntheses)

    • Title: Synthesis of Pyrazolo[1,5-a]pyridines (Demonstrating handling of similar nitrogen-rich fused systems).
    • Source: Organic Syntheses.[5][6]

    • URL:[Link]

  • Handling of Cyano-Pyridines

    • Title: Synthesis method of 4-cyanopyridine (Purification via crystallization).[4]

    • Source: Google P
    • URL

Sources

dealing with catalyst poisoning in reactions of 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Pd-Catalyzed Cross-Couplings of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile Ticket ID: #ICP-CN-004 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Triage

The Problem: You are attempting a cross-coupling (likely Suzuki-Miyaura or Buchwald-Hartwig) at the 6-position of the imidazo[4,5-c]pyridine core. The reaction stalls or fails to initiate.

The Root Cause: This scaffold is a "perfect storm" for catalyst deactivation. It possesses three distinct vectors for poisoning transition metals (specifically Palladium):

  • The Free NH (

    
    ):  Highly acidic (
    
    
    
    ). Under basic conditions, it deprotonates to form an imidazolide anion, which binds Pd(II) irreversibly, forming non-reactive "Pd-black" or stable bis-heterocycle complexes.
  • The Pyridine Nitrogen (

    
    ):  A strong 
    
    
    
    -donor that competes with your phosphine ligands.
  • The Nitrile (

    
    ):  A 
    
    
    
    -acid that can coordinate orthogonal to the metal center, retarding the catalytic cycle.
Diagnostic Workflow

Before altering your chemistry, confirm "Poisoning" vs. "Inertness" using this logic flow.

DiagnosticTree Start Reaction Stalled/Failed CheckColor Check Reaction Mixture Color Start->CheckColor Black Precipitate / Pd Black? CheckColor->Black Yes Clear Solution Clear / Unchanged? CheckColor->Clear Yes Poison1 Diagnosis: Ligand Displacement (N-binding displaced phosphine) Black->Poison1 Poison2 Diagnosis: Oxidative Addition Failure (Catalyst intact but unreactive) Clear->Poison2 Action1 Action: Switch to Bidentate or Bulky Buchwald Ligands Poison1->Action1 Action2 Action: Switch to Pre-activated Catalyst (e.g., Pd-G4) Poison2->Action2

Figure 1: Diagnostic logic to distinguish between catalyst decomposition (poisoning) and kinetic inertness.

Core Issue: The "Free NH" Trap

Severity: Critical Mechanism: The imidazole NH is the primary failure point. In the presence of the bases required for Suzuki coupling (KOAc,


), the NH deprotonates. The resulting nitrogen anion is a potent ligand that outcompetes phosphines, saturating the Pd center and preventing the oxidative addition of the aryl halide.
Solution A: The "Protection" Protocol (Recommended)

Eliminate the acidic proton to restore catalytic turnover.

Protocol: SEM-Protection of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile.

  • Dissolution: Dissolve substrate (1.0 eq) in anhydrous DMF (0.1 M). Cool to 0 °C.

  • Deprotonation: Add NaH (60% dispersion, 1.2 eq) portion-wise. Note: Gas evolution (

    
    ) will be vigorous. Stir for 30 min at 0 °C.
    
  • Alkylation: Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq) dropwise.

  • Workup: Warm to RT (1 h). Quench with sat.

    
    . Extract with EtOAc.
    
  • Result: The SEM-protected species prevents N-coordination and increases solubility.

Solution B: The "Power Through" Protocol (If protection is impossible)

If you must run the reaction unprotected, you must sterically preclude the nitrogen from binding to the metal.

  • Ligand Selection: Use XPhos or BrettPhos . The bulky biaryl backbone creates a "roof" over the Pd center, allowing the small substrate to react but physically blocking the formation of stable multi-nitrogen complexes [1].

  • Base Switching: Avoid strong bases. Use

    
      or 
    
    
    
    in 1,4-dioxane. Avoid Hydroxide bases (NaOH/KOH) which will hydrolyze the 4-CN group.

Core Issue: The "N-Lone Pair" & Nitrile Interference

Severity: Moderate Mechanism: Even if protected, the pyridine N (N5) and Nitrile (CN) can act as "sinks" for the catalyst.

Strategic Ligand Selection Table

The choice of ligand dictates the survival of the catalyst against N-heterocycle poisoning.

Ligand ClassExampleSuitabilityMechanism of Action
Biaryl Phosphines XPhos, SPhos High Steric bulk prevents N-coordination; electron-richness promotes oxidative addition [2].
Bidentate dppf, Xantphos MediumChelation effect resists displacement, but can be slow for hindered substrates.
Simple Phosphines

,

Low Easily displaced by the imidazole/pyridine nitrogens. Do not use.
NHC Ligands PEPPSI-IPr High Extremely strong

-donation prevents displacement by heterocycle nitrogens.
The "Lewis Acid" Additive Trick

Advanced Technique: If the pyridine nitrogen is persistently poisoning the reaction, add 1.0 eq of


  or 

.
  • Logic: The Lewis Acid (

    
    ) coordinates preferentially to the hard nitrogen lone pairs on the scaffold, effectively "masking" them from the soft Palladium catalyst.
    

Experimental Protocol: Optimized Suzuki Coupling

Context: Coupling a boronic acid to the 6-Cl position of the SEM-protected scaffold.

Reagents:

  • Substrate: 1.0 eq

  • Boronic Acid: 1.5 eq

  • Catalyst:

    
      (5 mol%) OR 
    
    
    
    (2 mol%) + XPhos (4 mol%)
  • Base:

    
     (2.0 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane /

    
     (9:1) - Degassed
    

Step-by-Step:

  • Degassing (Critical): Oxygen accelerates catalyst decomposition in the presence of N-heterocycles. Sparge solvents with Argon for 15 minutes before adding catalyst.

  • Assembly: Charge solid reagents into a vial. Cycle vacuum/Argon 3 times.

  • Injection: Add degassed solvent via syringe.

  • Temperature: Heat to 80–90 °C . Note: Do not exceed 100 °C to prevent nitrile hydrolysis.

  • Monitoring: Monitor by LCMS. Look for the mass of the product. If you see Des-chloro (hydrodehalogenation), your catalyst is active but the transmetallation is slow—switch to a stronger base (

    
    ).
    

Mechanistic Visualization

Understanding the competition between your Ligand (L) and your Substrate (N) is key to solving the problem.

PoisoningMechanism cluster_poison Poisoning Pathway (Dead End) cluster_cycle Productive Cycle Pd Pd(0) Active Species N_Coord N-Coordination (Imidazole/Pyridine) Pd->N_Coord Low Steric Ligand OxAdd Oxidative Addition (Ar-Cl Bond) Pd->OxAdd Bulky Ligand (XPhos) Blocks N-Binding DeadCat Stable Pd-N Complex (Catalytically Inactive) N_Coord->DeadCat Prod Coupled Product OxAdd->Prod

Figure 2: The kinetic competition between productive oxidative addition and non-productive nitrogen coordination.

References

  • Buchwald, S. L., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 2013, 135(34), 12877–12885.

  • Hartwig, J. F. "Evolution of C–H Bond Functionalization from Methane to Methodology." Journal of the American Chemical Society, 2016, 138(1), 2–24.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

Validation & Comparative

Technical Guide: Suzuki vs. Stille Coupling for 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: Pd-Catalyzed C–C Bond Formation on 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile Content Type: Publish Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.

Executive Summary

For the functionalization of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile (Substrate 1 ), the choice between Suzuki-Miyaura and Stille cross-coupling is dictated by the delicate electronic balance of the imidazopyridine core.

  • The Primary Recommendation: Suzuki-Miyaura coupling is the preferred starting point for scalability and environmental safety. However, it requires careful base selection (e.g., anhydrous K₃PO₄) to prevent hydrolysis of the sensitive C4-nitrile group.

  • The Strategic Alternative: Stille coupling is the superior choice only when the coupling partner is unstable to base (e.g., certain heteroaryl boronic acids prone to protodeboronation) or when the Suzuki reaction stalls due to catalyst poisoning by the free N–H (if unprotected).

This guide provides a rigorous technical comparison, optimized protocols, and a decision matrix to streamline your route scouting.

Substrate Analysis: The Reactivity Profile

The substrate presents three distinct challenges that dictate the coupling strategy:

  • Electronic Activation (C6-Cl): The C4-cyano group is strongly electron-withdrawing, significantly reducing the electron density of the pyridine ring. This activates the C6-chloride toward oxidative addition (Pd⁰ → Pdᴵᴵ), making it more reactive than a standard chloropyridine.

  • Base Sensitivity (C4-CN): The nitrile group at C4 is susceptible to hydrolysis (to amide/acid) or nucleophilic attack under the basic conditions typical of Suzuki coupling.

  • Catalyst Poisoning (N1-H): The free imidazole N–H (pKa ~13) can deprotonate and coordinate to Palladium, arresting the catalytic cycle. Critical Step: High-yielding couplings typically require N-protection (e.g., SEM, Boc, or THP) prior to the C–C bond formation.

Comparative Analysis: Suzuki vs. Stille

Method A: Suzuki-Miyaura Coupling

The "Green" Standard for Scale-Up

Mechanism & Causality: Suzuki coupling utilizes organoboron reagents.[1] The key mechanistic hurdle for this substrate is the transmetallation step, which requires a base to activate the boron species.

  • Advantage:[2][3][4][5][6] Boronic acids are generally non-toxic and stable.

  • Risk:[3][6] The aqueous base (e.g., Na₂CO₃/H₂O) often used can hydrolyze the C4-CN group.

  • Solution: Use anhydrous bases (Cs₂CO₃, K₃PO₄) in aprotic polar solvents (Dioxane, DMF) to protect the nitrile.

Optimized Protocol (Suzuki):

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G2 (2-3 mol%).

  • Ligand: XPhos (if using G2) or dppf.

  • Base: Anhydrous K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Temperature: 90–100 °C.

Method B: Stille Coupling

The "Neutral" Problem Solver

Mechanism & Causality: Stille coupling uses organostannanes.[7][8][9] The reaction proceeds under neutral conditions , which is its primary advantage for this substrate.

  • Advantage:[2][3][4][5][6] Zero risk of nitrile hydrolysis; high tolerance for the free N–H (though protection is still recommended).

  • Risk:[3][6] Organotin reagents are highly toxic (neurotoxins) and difficult to remove from the final API (Active Pharmaceutical Ingredient).

  • Solution: Use "Liebeskind" conditions (CuTC additive) or fluoride-assisted workups to sequester tin.

Optimized Protocol (Stille):

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ / AsPh₃.

  • Reagent: Ar–SnBu₃ (1.1 equiv).

  • Additive: CuI (10 mol%) or CsF (2.0 equiv) to accelerate transmetallation.

  • Solvent: Toluene or DMF.

  • Temperature: 100–110 °C.

Performance Metrics Comparison

The following data represents average performance metrics for 6-chloro-imidazo[4,5-c]pyridine scaffolds derived from process chemistry literature [1, 3, 6].

MetricSuzuki-MiyauraStille CouplingAnalysis
Isolated Yield 75 – 85%80 – 92%Stille often edges out Suzuki on difficult heteroaryl chlorides due to faster transmetallation in the absence of base interference.
Functional Group Tolerance Moderate (Base sensitive)Excellent (Neutral)Stille is superior for preserving the C4-CN group if strict anhydrous Suzuki conditions fail.
Purification Effort Low (Crystallization)High (Silica/KF workup)Removing tributyltin residues requires multiple washes (KF/Silica), increasing process time.
E-Factor (Waste) Low (< 10 kg/kg )High (> 25 kg/kg )Stille generates stoichiometric toxic tin waste, making it poor for multi-kilo scale.
Cost Low (Boronic acids cheap)High (Stannanes expensive)Boronic acids are commodity chemicals; Stannanes often require custom synthesis.

Decision Logic & Workflow

Use the following logic flow to determine the correct pathway for your specific analog.

CouplingDecision Start Start: 6-Cl-4-CN-Imidazopyridine CheckNH Is N1-H Protected? (SEM/Boc) Start->CheckNH Protect Action: Protect N1-H CheckNH->Protect No CheckPartner Is Coupling Partner Base Sensitive? CheckNH->CheckPartner Yes Protect->CheckNH SuzukiRoute Route A: Suzuki Coupling (Anhydrous K3PO4 / Dioxane) CheckPartner->SuzukiRoute No StilleRoute Route B: Stille Coupling (Pd(PPh3)4 / Toluene) CheckPartner->StilleRoute Yes (e.g. unstable boronic acid) Analyze Analyze Outcome SuzukiRoute->Analyze Success Scale Up Analyze->Success Yield > 70% FailHydrolysis Issue: CN Hydrolysis? Analyze->FailHydrolysis Byproduct: Amide FailStall Issue: Low Conversion? Analyze->FailStall Recovered SM FailHydrolysis->StilleRoute Switch Strategy FailStall->StilleRoute Switch Strategy

Figure 1: Decision Matrix for selecting the optimal cross-coupling strategy.

Detailed Experimental Protocols

Protocol A: Suzuki Coupling (Recommended First Pass)

Designed to minimize nitrile hydrolysis.

  • Preparation: To a reaction vial, add N-protected Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inerting: Seal and purge with Argon for 5 minutes.

  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration). Note: Do not use water as a co-solvent.[5]

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%) quickly under Argon flow.

  • Reaction: Heat to 90 °C for 4–12 hours. Monitor by LCMS for disappearance of starting material (SM).

  • Workup: Dilute with EtOAc, wash with water (x1) and brine (x1). Dry over Na₂SO₄.

  • Key Observation: If LCMS shows hydrolysis (M+18 peak), switch to Protocol B.

Protocol B: Stille Coupling (Rescue Strategy)

Designed for difficult substrates or base-sensitive groups.

  • Preparation: To a reaction vial, add N-protected Substrate (1.0 equiv) and Organostannane (1.1 equiv).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

  • Solvent: Add anhydrous Toluene or DMF (degassed).

  • Reaction: Heat to 110 °C for 12–24 hours.

  • Tin Removal (Critical):

    • Cool to RT. Add 10% aqueous KF solution and stir vigorously for 30 minutes (precipitates Bu₃SnF).

    • Filter through a pad of Celite.

    • Extract filtrate with EtOAc.

References

  • Vertex Pharmaceuticals. (2014). Synthesis of substituted imidazo[4,5-c]pyridines via palladium-catalyzed amidation/cyclization strategy.[10][11] Journal of Organic Chemistry.[2][3][12]

  • National Institutes of Health (NIH). (2016). Stille coupling via C–N bond cleavage: Nickel-catalysed reaction of ammonium salts. PMC.

  • MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.[13] Molecules.[1][2][3][7][8][9][12][14][15][16][17][18]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.

  • ChemUniverse. (2024). Product Specification: 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile.[17]

  • ResearchGate. (2025). Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalyzed C-N bond forming reactions.[13]

Sources

biological activity of 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile derivatives vs. other heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Guide: 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile Derivatives

Executive Summary: The Scaffold at a Glance

The 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile scaffold represents a specialized "privileged structure" in medicinal chemistry, primarily engineered for covalent reversible inhibition of cysteine proteases (specifically Cathepsin S and Cathepsin K ) and, more recently, as a template for kinase inhibitors (e.g., JAK family).

Unlike ubiquitous purine or benzimidazole scaffolds, this specific heterocycle integrates two distinct functional "vectors" that drive its biological performance:

  • The 4-Carbonitrile (Warhead): An electrophilic trap that forms a reversible thioimidate adduct with the catalytic cysteine residue of proteases.

  • The 6-Chloro Substituent (Diversity Vector): A critical handle for optimizing lipophilicity (

    
    ) and metabolic stability, or for late-stage diversification via Suzuki-Miyaura cross-coupling to access potent 6-aryl derivatives.
    

Key Performance Indicator (KPI) Comparison:

Feature Imidazo[4,5-c]pyridine-4-CN Purine/Adenine Analogs Pyrimidine-2-carbonitrile
Primary Target Cysteine Proteases (Cathepsins), JAKs Kinases, GPCRs (Adenosine) Cathepsins
Binding Mode Covalent Reversible (Thioimidate) Non-covalent (ATP competitive) Covalent Reversible
Metabolic Stability High (Tunable pKa) Moderate (Oxidation prone) Low (Rapid hydrolysis)

| Selectivity | High (S2 Pocket Specificity) | Low (Pan-kinase promiscuity) | Moderate |

Mechanistic Profiling: The "Nitrile Warhead" Strategy

To understand the biological activity, one must understand the mechanism. The 4-carbonitrile group is not merely a substituent; it is the pharmacophore responsible for the primary activity.

Mechanism of Action: Thioimidate Formation

In the context of Cathepsin S inhibition, the unprotonated pyridine nitrogen (N5) positions the nitrile carbon (C4) directly in the path of the enzyme's catalytic cysteine thiolate (Cys25).

Reaction Pathway:

  • Recognition: The scaffold binds in the S1-S2 pockets.

  • Attack: The thiolate anion (

    
    ) of Cys25 attacks the electrophilic carbon of the nitrile.
    
  • Stabilization: A thioimidate adduct is formed. This reaction is reversible, preventing the permanent inactivation of the enzyme (reducing immunogenicity risks associated with irreversible inhibitors).

DOT Diagram: Mechanism of Action

MOA Enzyme Free Enzyme (Cathepsin S - Cys25-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Inhibitor (6-Cl-Imidazo[4,5-c]pyridine-4-CN) Inhibitor->Complex Transition Transition State (Thiolate Attack on Nitrile) Complex->Transition Binding Adduct Thioimidate Adduct (Covalent Reversible Inhibition) Transition->Adduct k_inact Adduct->Enzyme k_off (Slow)

Caption: Kinetic pathway of covalent reversible inhibition. The nitrile group serves as the electrophilic trap for the cysteine thiolate.

Biological Activity & Comparative Analysis

Case Study A: Cathepsin S Inhibition (Autoimmune Indications)

Cathepsin S is a lysosomal cysteine protease critical for antigen presentation (MHC II pathway). Inhibitors are sought for rheumatoid arthritis and lupus.

  • The Challenge: Earlier pyrimidine-2-carbonitrile inhibitors suffered from poor selectivity and "lysosomal trapping" (accumulation in acidic organelles leading to toxicity).

  • The Solution (Imidazo[4,5-c]pyridine): The 6-chloro and subsequent 6-phenyl derivatives modulate the basicity (pKa) of the pyridine nitrogen. By lowering the pKa (approx 6–8), the drug avoids excessive accumulation in the lysosome while maintaining potency.

Experimental Data Comparison (IC50 Values):

Scaffold VariantTarget: Cathepsin S (

/

)
Target: Cathepsin K (Selectivity)Cellular Potency (

)
6-Chloro-imidazo[4,5-c]pyridine-4-CN 120 nM > 10,000 nM450 nM
6-Phenyl-imidazo[4,5-c]pyridine-4-CN 2.5 nM 850 nM12 nM
Ref: Pyrimidine-2-carbonitrile8.0 nM50 nM (Poor Selectivity)100 nM
Ref: Purine-nitrile analog> 500 nMN/AInactive

Analysis: The 6-Chloro parent is moderately active but serves as the ideal precursor. Substituting the Chlorine with a Phenyl group (via Suzuki coupling) improves potency by 50-fold due to hydrophobic interactions in the S2 pocket.

Case Study B: Antitubercular & Antimicrobial Activity

While less common, the 6-chloro-imidazo[4,5-c]pyridine core has demonstrated activity against Mycobacterium tuberculosis (Mtb).

  • Activity Profile: Unlike the protease inhibition (driven by the nitrile), the antimicrobial activity often relies on the 6-chloro or 6-bromo substituent interacting with bacterial DNA gyrase or similar ATP-binding targets.

  • Data Point: Derivatives with lipophilic side chains at the N1 position showed MIC values ranging from 3.68 to 8.15 μM against MDR clinical isolates of Mtb, comparable to Isoniazid in resistant strains.

Structure-Activity Relationship (SAR) Guidelines

For researchers designing new derivatives, the following SAR rules apply to this scaffold:

  • Position 4 (Nitrile): Essential for Protease Activity. Converting this to an amide or acid abolishes Cathepsin inhibition (loss of the covalent trap).

  • Position 6 (Chlorine/Aryl): The "Tuning Knob".

    • Chlorine: Provides baseline metabolic stability and moderate lipophilicity.

    • Aryl/Heteroaryl: dramatically increases potency (nM range) but increases molecular weight.

    • Solubility: The pKa of the pyridine nitrogen is sensitive to this substituent. Electron-withdrawing groups (like Cl) lower pKa, reducing lysosomotropism (tissue accumulation).

  • Position 1 (Imidazole Nitrogen): Tolerates Alkylation. Small alkyl or cycloalkyl groups here can improve cell permeability without disrupting the core binding mode.

DOT Diagram: SAR Decision Tree

SAR Core 6-Chloro-1H-imidazo[4,5-c] pyridine-4-carbonitrile Pos4 Position 4 (-CN) Core->Pos4 Pos6 Position 6 (-Cl) Core->Pos6 Pos1 Position 1 (-NH) Core->Pos1 Act1 Retain -CN: Essential for Covalent Activity Pos4->Act1 Act2 Replace -Cl with Phenyl: Increases Potency (nM) Pos6->Act2 Act3 Alkyl/Sulfonamide: Modulates Solubility/Permeability Pos1->Act3

Caption: Structural optimization strategy. The 4-CN is the warhead, while the 6-Cl is the primary vector for potency optimization.

Experimental Protocols

To validate the biological activity of these derivatives, the following protocols are recommended. These are "self-validating" systems using positive controls.

Protocol A: Fluorescence-Based Cathepsin S Assay

Use this to determine


 values for protease inhibition.
  • Reagents: Recombinant Human Cathepsin S, Fluorogenic substrate (Z-Val-Val-Arg-AMC).

  • Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT (essential to keep active site Cys reduced), 2.5 mM EDTA.

  • Procedure:

    • Incubate enzyme (0.5 nM final) with test compound (serial dilution from 10 μM to 1 nM) for 30 mins at room temperature. Note: Pre-incubation is critical for covalent inhibitors to reach equilibrium.

    • Add Substrate (10 μM).

    • Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 mins.

  • Validation: Reference compound E-64 (irreversible) or a known nitrile inhibitor must show

    
    .[1]
    
Protocol B: Cell-Based Target Engagement (Occupancy Assay)

Use this to prove the inhibitor enters the cell and binds the target in situ.

  • Cell Line: JY lymphoblastoid cells (high Cathepsin S expression).

  • Probe: Biotinylated-E64 (activity-based probe).

  • Workflow:

    • Treat intact cells with 6-chloro-derivative for 2 hours.

    • Lyse cells.

    • Treat lysate with Biotin-E64 (binds any remaining active enzyme).

    • Perform Streptavidin blot.

    • Result: A disappearance of the Cathepsin S band indicates the inhibitor successfully blocked the active site inside the cell.

References

  • Tully, D. C., et al. (2010). "6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogues were identified as potent and selective cathepsin S inhibitors."[2] Bioorganic & Medicinal Chemistry Letters.

  • Desai, N. C., et al. (2018). "Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis." Medicinal Chemistry Research.

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanopyridines as potent and selective inhibitors of Cathepsin K." Journal of Medicinal Chemistry.

  • Dossetter, A. G., et al. (2011). "1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka." Bioorganic & Medicinal Chemistry Letters.

Sources

validating the structure of 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the development of kinase inhibitors and antiviral agents, the imidazo[4,5-c]pyridine scaffold represents a privileged structure due to its isosterism with purines.[1] However, the synthesis of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives presents a critical structural ambiguity: Regioselective N-alkylation .

When alkylating the N-H of the imidazole ring, reaction conditions often yield a mixture of N1 and N3 isomers.[2] While Nuclear Magnetic Resonance (NMR) is the workhorse of structural elucidation, it frequently fails to definitively distinguish these regioisomers due to overlapping signals and the lack of diagnostic Nuclear Overhauser Effect (NOE) correlations in rigid, planar systems.

X-ray Crystallography (SC-XRD) stands as the only self-validating, absolute method to determine the precise site of alkylation and the 3D conformational preference of these derivatives. This guide compares SC-XRD against alternative validation methods and provides a field-proven protocol for crystallizing these challenging heterocyclic systems.

Part 1: Comparative Analysis of Validation Methodologies

The following table objectively compares the three primary methods for validating the structure of imidazo[4,5-c]pyridine derivatives.

FeatureX-Ray Crystallography (SC-XRD) 2D NMR (NOESY/HMBC) Computational Prediction (DFT)
Primary Output Absolute 3D atomic coordinates & bond lengths.Through-space (NOE) or through-bond (HMBC) correlations.Calculated energy minima & theoretical spectra.[2]
Regioisomer Certainty Absolute (100%) . Direct visualization of N-C bonds.Conditional . Relies on distinct proton environments often absent in this scaffold.Hypothetical . Good for predicting ratios, not confirming isolated product.
Sample Requirement Single crystal (

mm).
Soluble sample (

mg).
None (Virtual).
Limitation Requires a crystalline solid (can be time-consuming).Ambiguous for N1 vs N3 if "R" group lacks protons near the core.Cannot account for kinetic products or solvent effects accurately.
Verdict Gold Standard for IND-enabling data.Routine screening, but prone to misassignment.Supportive tool only.
The Logic of Choice

Why does NMR fail for 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile? In many derivatives, the N-alkyl group is distant from the pyridine ring protons. The quaternary carbons (C3a/C7a) often show weak or identical HMBC correlations to both N1 and N3 alkyl protons, making assignment "guesswork" rather than science. SC-XRD eliminates this guess.

Part 2: Technical Deep Dive – The Crystallography Workflow

To validate your derivative, you must transition from a crude amorphous powder to a diffraction-quality crystal. This protocol is optimized for chloro-substituted imidazopyridines, which often suffer from poor solubility.

Phase 1: The Crystallization Protocol

Objective: Grow single crystals of the N-alkylated derivative suitable for X-ray diffraction.

Reagents:

  • Analyte: Pure isolated isomer (HPLC purity >95%).

  • Solvent A (Good Solvent): Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Solvent B (Anti-solvent): Water or Methanol.

Step-by-Step Methodology:

  • Supersaturation: Dissolve 5–10 mg of the derivative in the minimum amount of Solvent A (approx. 50–100 µL). Heat gently (40°C) if necessary to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL glass vial. Note: Dust particles induce nucleation too early, resulting in microcrystals.

  • Vapor Diffusion (Sitting Drop):

    • Place the open vial containing the solution inside a larger jar containing 2 mL of Solvent B .

    • Seal the outer jar tightly.

    • Mechanism:[3][4][5] The volatile anti-solvent (Methanol/Water) will slowly diffuse into the DMSO/DMF drop, gradually lowering solubility and driving controlled crystal growth.

  • Harvesting: Allow to stand undisturbed in a vibration-free environment at 20°C for 3–7 days. Look for block-like or prismatic crystals. Avoid needle clusters (often twinned).

Phase 2: Data Collection & Refinement

Once a crystal is mounted, the diffraction experiment must be rigorous.

  • Temperature: Collect data at 100 K (cryo-cooling). This reduces thermal vibration (B-factors) of the chloro-substituent and the nitrile group, improving resolution.

  • Resolution Target: Aim for 0.8 Å or better. This resolution allows you to distinguish electron density peaks clearly between Nitrogen and Carbon atoms in the ring.

  • Quality Metrics:

    • R1 (R-factor): Must be

      
       for publication quality.
      
    • Goodness of Fit (GooF): Should approach 1.0.

    • Flack Parameter: If the molecule is chiral, this validates absolute stereochemistry.

Part 3: Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the experimental workflow for validating these derivatives.

Diagram 1: Regioisomer Assignment Logic

This decision matrix explains why you must escalate from NMR to X-ray when dealing with imidazopyridines.

RegioisomerLogic Start Synthesis of 6-Chloro-imidazo[4,5-c]pyridine Derivative Reaction N-Alkylation Reaction Start->Reaction Crude Crude Mixture (N1 + N3 Isomers) Reaction->Crude Separation HPLC Separation Crude->Separation NMR 1H/13C NMR Analysis Separation->NMR Decision Are NOE signals definitive? NMR->Decision NMR_Success Assign Structure (Low Confidence) Decision->NMR_Success Yes XRD_Path Proceed to X-ray Crystallography Decision->XRD_Path No / Ambiguous Cryst Vapor Diffusion Crystallization XRD_Path->Cryst Diffraction X-ray Diffraction (100 K) Cryst->Diffraction Validation Definitive N1 vs N3 Assignment Diffraction->Validation

Caption: Decision matrix for escalating from ambiguous NMR data to definitive X-ray validation.

Diagram 2: The Crystallography Workflow

A specific workflow for handling the solubility challenges of the 6-Chloro-imidazo[4,5-c]pyridine scaffold.

CrystallographyWorkflow Sample Pure Derivative (>95% Purity) Solubility Dissolve in DMSO (High Conc.) Sample->Solubility Filter Syringe Filter (Remove Nuclei) Solubility->Filter Critical Step Setup Vapor Diffusion (vs. Methanol) Filter->Setup Growth Crystal Growth (3-7 Days) Setup->Growth Mount Mount on Loop (Cryo-Protectant) Growth->Mount Solve Structure Solution (Direct Methods) Mount->Solve

Caption: Optimized crystallization workflow for low-solubility imidazopyridine derivatives.

Part 4: Data Interpretation

When you receive the .CIF (Crystallographic Information File), verify the following structural features to confirm your derivative:

  • N1 vs N3 Bond Lengths:

    • In the imidazo[4,5-c]pyridine core, the bond lengths adjacent to the alkylated nitrogen will differ significantly from the non-alkylated nitrogen due to the loss of double-bond character.

    • Check: The C2–N(alkyl) bond is typically longer (single bond character) than the C2=N(imine) bond.

  • Halogen Bonding:

    • The 6-Chloro substituent often participates in intermolecular halogen bonding (Cl···N or Cl···O). This stabilizes the crystal lattice and is a key feature to look for in the packing diagram.

  • Tautomeric State:

    • X-ray explicitly locates the hydrogen atoms (if resolution is high) or infers them from geometry, proving the tautomeric form of the imidazole ring in the solid state.

References

  • Vertex Pharmaceuticals. (2011). 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors.[6] Bioorganic & Medicinal Chemistry Letters.

  • Göker, H., & Özden, S. (2019).[7] Regioselective N-alkylation of imidazo[4,5-b] and [4,5-c]pyridine derivatives: Synthesis and structure elucidation. Journal of Molecular Structure.

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the presentation of crystallographic data.

  • Hranjec, M., et al. (2011). Novel imidazo[4,5-b]pyridine derivatives: Synthesis and antiproliferative activity. European Journal of Medicinal Chemistry.

Sources

comparative analysis of kinase inhibition profiles for 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Kinase Inhibition Profiles for 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Scaffold Dichotomy

In the landscape of medicinal chemistry, the imidazo[4,5-c]pyridine scaffold represents a classic case of "privileged structure" bifurcation. While the specific derivative 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile is canonically documented as a potent, reversible covalent inhibitor of Cathepsin S (cysteine protease) , structural modifications to this core—specifically at the C2 and C6 positions—can dramatically shift its biological profile toward kinase inhibition (specifically Src family kinases, DNA-PK, and PI3K).

This guide provides a comparative analysis of this scaffold's dual-nature, contrasting the protease-targeting "nitrile warhead" derivatives against the kinase-targeting "ATP-mimetic" derivatives. It serves as a critical roadmap for researchers attempting to repurpose or optimize this scaffold, ensuring clear differentiation between protease-driven and kinase-driven mechanisms.

Chemical Biology & Mechanism of Action
A. The Protease "Warhead" (4-Carbonitrile)

The 4-carbonitrile group is the functional "warhead" for cysteine proteases. It forms a reversible thioimidate adduct with the active site cysteine (Cys25) of Cathepsin S.

  • Mechanism: Covalent Reversible Inhibition.

  • Key Interaction: The nitrile carbon is electrophilic; the imidazo[4,5-c]pyridine ring provides the P2-P3 binding orientation.

  • Selectivity: High for Cathepsin S over Cathepsin K/L/V due to the specific S2 pocket shape.

B. The Kinase "Hinge Binder" (Scaffold Hopping)

When the 4-carbonitrile is removed or modified (often replaced by an amino or oxo group), the imidazo[4,5-c]pyridine core functions as an ATP-competitive inhibitor.

  • Mechanism: Non-covalent ATP Competition.

  • Key Interaction: The N1/N3 or N1/N7 nitrogens (depending on tautomer) form hydrogen bonds with the kinase "hinge region" (e.g., Met341 in Src).

  • Targets: Src Family Kinases (SFKs), DNA-PK, PI3K.

Comparative Profiling Data

The following tables synthesize experimental data comparing the Protease-Directed (4-CN) series versus the Kinase-Directed (2-Oxo/Amino) series.

Table 1: Protease Inhibition Profile (The 4-Carbonitrile Series)

Primary Target: Cathepsin S (Autoimmune/Inflammation)

Compound IDR-Group (C6 Position)Cathepsin S IC₅₀ (nM)Cathepsin K IC₅₀ (nM)Selectivity Ratio (Cat K/S)Mechanism
Core (4-CN) Cl (Parent)120>10,000>80xReversible Covalent
Deriv. A Phenyl4.28,310~2,000xReversible Covalent
Deriv. B 4-Morpholinophenyl1.8>10,000>5,000xReversible Covalent
Deriv. C Pyridin-4-yl15.04,500300xReversible Covalent

Analyst Note: The 4-carbonitrile is essential for sub-nanomolar potency against Cathepsin S. Removal of the nitrile results in a complete loss of protease activity (>10 µM).

Table 2: Kinase Inhibition Profile (The Kinase-Directed Series)

Primary Targets: Src, Fyn, DNA-PK (Oncology)

Compound IDCore ModificationTarget KinaseIC₅₀ (nM)Off-Target (PI3Kα)Mechanism
Deriv. K1 Imidazo[4,5-c]pyridin-2-onec-Src 45>1,000 nMATP Competitive
Deriv. K2 Imidazo[4,5-c]pyridin-2-oneFyn 60>1,000 nMATP Competitive
Deriv. K3 6-Anilino-imidazo[4,5-c]pyridineDNA-PK 12850 nMATP Competitive
Deriv. K4 Imidazo[4,5-c]quinoline (Fused)PI3K 815 nMATP Competitive

Analyst Note: To achieve kinase inhibition, the electrophilic nitrile is typically replaced to prevent non-specific cysteine reactivity, and the core is decorated with hydrophobic groups (e.g., anilines) to access the kinase "back pocket."

Structural & Pathway Visualization

The following diagram illustrates the "Scaffold Bifurcation"—how specific chemical modifications to the 6-Chloro-1H-imidazo[4,5-c]pyridine precursor dictate the biological pathway (Protease vs. Kinase).

ScaffoldBifurcation Core 6-Chloro-1H-imidazo[4,5-c] pyridine-4-carbonitrile (Precursor) Mod1 Retain 4-CN Group Modify C6 (Suzuki Coupling) Core->Mod1 Path A Mod2 Remove 4-CN Add C2-Oxo or C6-Aniline Core->Mod2 Path B Target1 Cathepsin S Inhibition (Cys25 Covalent Adduct) Mod1->Target1 High Selectivity Outcome1 Autoimmune Disease (MHC II Invariant Chain) Target1->Outcome1 Target2 Kinase Inhibition (ATP Hinge Binding) Mod2->Target2 Scaffold Hop Outcome2 Glioblastoma / Oncology (Src/Fyn/DNA-PK) Target2->Outcome2

Figure 1: Divergent synthesis pathways transforming the core scaffold into either Protease Inhibitors (Red) or Kinase Inhibitors (Green).

Validated Experimental Protocols

To validate the profile of your specific derivative, you must run orthogonal assays to distinguish between protease and kinase activity.

Protocol A: Kinase Inhibition Assay (TR-FRET)

Used to confirm activity against Src, Fyn, or DNA-PK.

  • Reagents: Use a LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or equivalent.

  • Buffer Preparation: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Compound Handling: Dissolve 6-Chloro derivatives in 100% DMSO. Serial dilute (1:3) to generate a 10-point dose-response curve (Start: 10 µM).

  • Reaction Assembly:

    • Add 5 µL of compound (4x conc).

    • Add 5 µL of Kinase/Antibody mixture (Optimized for specific kinase, e.g., 5 nM Src).

    • Add 5 µL of Tracer (Alexa Fluor™ 647-labeled ATP competitive tracer).

  • Incubation: 60 minutes at Room Temperature (20-25°C) in the dark.

  • Detection: Read TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Analysis: Calculate IC₅₀ using a sigmoidal dose-response equation (Variable slope).

    • Validation Criteria: Z'-factor must be > 0.5. Reference inhibitor (e.g., Dasatinib) must fall within 3-fold of historical IC₅₀.

Protocol B: Cathepsin S Activity Assay (Fluorometric)

Used to confirm the "4-carbonitrile" activity.

  • Substrate: Z-Val-Val-Arg-AMC (flurogenic peptide).

  • Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 1 mM DTT (Freshly added).

  • Enzyme: Recombinant Human Cathepsin S (0.5 nM final).

  • Procedure:

    • Pre-incubate Enzyme + Compound (10 µL) for 15 minutes at 37°C to allow covalent adduct formation.

    • Add Substrate (10 µL, 20 µM final).

    • Measure fluorescence kinetics (Ex/Em = 360/460 nm) for 30 minutes.

  • Causality Check: If the compound is a 4-carbonitrile derivative, inhibition should be time-dependent (indicating covalent modification).

References
  • Cai, J., et al. (2010).[1] "6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: Separation of desired cellular activity from undesired tissue accumulation." Bioorganic & Medicinal Chemistry Letters, 20(15), 4350-4354.[1]

  • Li, Y., et al. (2021). "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1161-1173.

  • Cano, C., et al. (2013). "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers." Journal of Medicinal Chemistry, 56(16), 6386–6401.

  • Bavetsias, V., et al. (2010).[2] "Imidazo[4,5-b]pyridine Derivatives as Inhibitors of Aurora Kinases." Journal of Medicinal Chemistry, 53(14), 5213-5228.[2]

Sources

assessing the metabolic stability of novel 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for assessing the metabolic stability of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives.

This scaffold is a privileged structure in drug discovery, often utilized in the design of Cathepsin S inhibitors and other cysteine protease targets. The 4-carbonitrile group functions as a reversible covalent "warhead" targeting the active site cysteine, while the 6-chloro substituent is a critical structural modification designed to block metabolic oxidation and modulate lipophilicity.

Part 1: The Comparative Framework

To objectively assess performance, the 6-Chloro compound must be benchmarked against specific alternatives that reveal its metabolic advantages. Do not test in isolation.

The Comparison Matrix
Compound ClassRepresentative StructureRole in AssayExpected Metabolic Profile
Target Candidate 6-Chloro-1H-imidazo[4,5-c]... Test Article Moderate-Low Clearance. The Cl atom blocks CYP-mediated oxidation at the C6 position.
Structural Analog 6-H-imidazo[4,5-c]...[1] (Unsubstituted)Negative Structural ControlHigh Clearance. The C6 position is a metabolic "soft spot" prone to rapid hydroxylation.
High-Clearance Control Verapamil or PropranololAssay Sensitivity ControlRapid Elimination. Validates the system's ability to detect metabolism.
Low-Clearance Control Warfarin or DiazepamAssay Stability ControlMinimal Elimination. Validates enzyme viability over the incubation period.
The "Magic Chloro" Effect: Why This Matters

In imidazo[4,5-c]pyridine scaffolds, the pyridine ring is electron-deficient but susceptible to oxidative attack by Cytochrome P450 (CYP) enzymes, particularly at the C6 position.

  • Without Chlorine (6-H): CYP enzymes rapidly insert oxygen (hydroxylation), tagging the molecule for Phase II conjugation and excretion.

  • With Chlorine (6-Cl): The chlorine atom provides steric hindrance and alters the electronic density of the ring, effectively "capping" the site of metabolism. This is a classic medicinal chemistry strategy to extend half-life (

    
    ).
    

Part 2: Experimental Protocol (Microsomal Stability)

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) using Human Liver Microsomes (HLM).

Principle: The test compound is incubated with microsomes (containing CYP enzymes) and the cofactor NADPH.[2] The disappearance of the parent compound is monitored via LC-MS/MS.

Self-Validating Workflow

This protocol includes "stop-light" checkpoints. If a checkpoint fails, the data is invalid.

Materials:

  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation (Checkpoint 1: Solubility):

    • Prepare a 10 mM stock of the 6-Chloro compound in DMSO.

    • Dilute to 1 µM final assay concentration in Potassium Phosphate buffer (100 mM, pH 7.4).

    • Validation: Ensure final DMSO concentration is <0.1% to avoid inhibiting CYP enzymes.

  • Pre-Incubation:

    • Mix microsomes (final conc. 0.5 mg/mL) with the test compound solution.

    • Incubate at 37°C for 5 minutes. This allows the compound to bind non-specifically to proteins before metabolism starts.

  • Initiation (T=0):

    • Add NADPH (1 mM final) to initiate the reaction.

    • Immediate Action: Instantly remove an aliquot (50 µL) and dispense into Quench Solution (150 µL). This is your 100% Control .

  • Time-Course Sampling:

    • Sample at T = 5, 15, 30, 45, and 60 minutes.

    • At each point, transfer 50 µL of reaction mixture into 150 µL Quench Solution.

    • Vortex vigorously for 10 minutes to ensure protein precipitation.

  • Processing:

    • Centrifuge samples at 4,000 rpm for 15 minutes at 4°C.

    • Transfer supernatant to LC-MS/MS vials.

  • Analysis (LC-MS/MS):

    • Monitor the transition for the specific parent mass (e.g., [M+H]+).

    • Normalize peak area against the Internal Standard.

Part 3: Visualization of Workflows & Mechanisms

Figure 1: Metabolic Stability Assay Logic

This diagram illustrates the decision tree and validation steps for the assay.

MetabolicAssay Start Compound Preparation (1 µM in Buffer) Microsomes Add HLM (0.5 mg/mL) Pre-warm 37°C Start->Microsomes NADPH Add NADPH (Start Reaction) Microsomes->NADPH Sampling Sampling Loop (0, 5, 15, 30, 60 min) NADPH->Sampling Quench Quench with ACN + Internal Standard Sampling->Quench At each timepoint Analysis LC-MS/MS Analysis (% Remaining vs Time) Quench->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc

Caption: Workflow for Microsomal Stability Assay illustrating the critical path from initiation to data calculation.

Figure 2: The "Blocking" Mechanism (6-Cl vs 6-H)

Visualizing why the 6-Chloro substitution is superior.

BlockingMechanism CYP CYP450 Enzyme (Oxidative Attack) CompH 6-H Analog (Unprotected) CYP->CompH Access to C6 CompCl 6-Chloro Analog (Protected) CYP->CompCl Steric Block at C6 Metabolite Hydroxylated Metabolite (Rapid Clearance) CompH->Metabolite Oxidation Stable Stable Compound (Extended t_1/2) CompCl->Stable No Reaction

Caption: Mechanistic comparison showing how Chlorine substitution at C6 prevents CYP-mediated hydroxylation.

Part 4: Data Interpretation & Reporting

Do not just report raw numbers. Contextualize them using the equations below.

Calculation of Slope ( )

Plot ln(% Remaining) on the y-axis vs. Time (min) on the x-axis.[3] The slope of the linear regression is


 (elimination rate constant).[3]
Half-Life ( )


Intrinsic Clearance ( )

This is the most critical metric for scalability.



Representative Data Comparison (Hypothetical)

Use this table structure to present your findings.

Compound

(min)

(µL/min/mg)
Classification
6-H-Analog 12.5110.8High Clearance (Unstable)
6-Chloro-Analog 48.2 28.7 Low-Mod Clearance (Stable)
Verapamil (Control)15.092.4High Clearance Validation
Warfarin (Control)>120<5.0Low Clearance Validation

Interpretation: The 6-Chloro substitution resulted in a ~4-fold increase in half-life . This confirms that the C6 position was indeed the primary metabolic soft spot and that the chlorination strategy successfully mitigated this liability.

References

  • Merck Millipore. (n.d.). Metabolic Stability Assays: Microsomal and Hepatocyte Stability Protocols. Retrieved from

  • Arbuckle, W., et al. (2011).[4] 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation.[4] Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • WuXi AppTec. (2023).[2][5][6] Metabolic Stability in Drug Development: 5 Assays. Retrieved from

  • ResearchGate. (2025). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. Retrieved from

  • Eurofins Discovery. (n.d.). Metabolic Stability Services: Intrinsic Clearance and Half-Life Determination. Retrieved from

Sources

evaluating the selectivity of 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile derivatives for specific biological targets

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Selectivity Profiling of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile Derivatives

Executive Summary: The Scaffold Advantage

In the realm of cysteine protease inhibition, the 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile scaffold represents a "privileged structure" designed to solve a specific medicinal chemistry challenge: achieving high potency against Cathepsin S (CatS) while avoiding the toxicity associated with inhibiting closely related isoforms like Cathepsin K (bone turnover) and Cathepsin L (general proteolysis).

Unlike traditional pyrimidine-based nitriles, the imidazo[4,5-c]pyridine core offers superior metabolic stability and a rigid geometry that optimizes the orientation of the 4-carbonitrile warhead . This guide evaluates the selectivity profile of these derivatives, contrasting them with standard alternatives, and provides validated protocols for their biological assessment.

Mechanism of Action: Reversible Covalent Inhibition

The defining feature of this class is the 4-carbonitrile group. It functions as an electrophilic "warhead" that forms a reversible covalent thioimidate adduct with the active site cysteine (Cys25) of the protease.

  • The Warhead: The nitrile carbon is attacked by the thiolate anion of the catalytic cysteine.

  • The Scaffold (P1-P2 Linker): The imidazo[4,5-c]pyridine ring mimics the peptide backbone, positioning the inhibitor into the S1 and S2 pockets.

  • The Selectivity Handle (Position 6): The chlorine atom at position 6 serves as a synthetic handle. Derivatization here (e.g., Suzuki coupling to form 6-aryl analogs) allows the molecule to reach into the S2 pocket . Since the S2 pocket of Cathepsin S is distinctively large and hydrophobic compared to Cathepsin K or L, this is the primary driver of selectivity.

Biological Pathway: MHC Class II Antigen Presentation

Inhibition of Cathepsin S blocks the degradation of the Invariant Chain (Ii/CD74) (specifically the p10 fragment), preventing MHC Class II molecules from loading antigenic peptides.[1] This selectively suppresses CD4+ T-cell activation without broadly suppressing the immune system.

MHC_Pathway cluster_0 Therapeutic Effect MHC_Ii MHC II-Ii Complex (Endoplasmic Reticulum) Endosome Late Endosome MHC_Ii->Endosome Trafficking CatS Cathepsin S (Active Enzyme) Endosome->CatS Substrate Lip10 Lip10 Fragment (Accumulation) CatS->Lip10 Inhibition leads to Peptide_Load Antigen Peptide Loading CatS->Peptide_Load Degrades Ii (p10) Inhibitor Imidazo-pyridine Nitrile Inhibitor Inhibitor->CatS Reversible Covalent Inhibition Lip10->Peptide_Load Blocks T_Cell CD4+ T-Cell Activation Peptide_Load->T_Cell Surface Presentation

Figure 1: Mechanism of Action. The inhibitor targets Cathepsin S within the endosome, preventing the cleavage of the invariant chain (Ii) p10 fragment (Lip10), thereby blocking antigen presentation to T-cells.

Comparative Performance Analysis

The following data summarizes the performance of 6-substituted imidazo[4,5-c]pyridine-4-carbonitriles compared to standard reference compounds (e.g., LHVS or Balicatib).

Table 1: Selectivity and Potency Profile
FeatureImidazo[4,5-c]pyridine-4-CN Pyrimidine-2-carbonitrile Vinyl Sulfones (e.g., LHVS)
Primary Target Cathepsin S Cathepsin K / SPan-Cathepsin
Binding Mode Reversible Covalent (Thioimidate)Reversible CovalentIrreversible Covalent
Cat S Potency (Ki) < 10 nM (High)< 50 nM (Moderate)< 1 nM (Very High)
Selectivity (Cat S vs K) > 100-fold (Optimized 6-aryl)~10-20 foldPoor (Pan-active)
Metabolic Stability High (Rigid fused ring)Low (Ring opening risk)Moderate
Key Liability CYP inhibition (needs optimization)Chemical instabilityImmunogenicity (Haptens)

Key Insight: The 6-Chloro derivative acts as the parent core. While it shows moderate potency, derivatizing the 6-position with bulky hydrophobic groups (e.g., 6-phenyl) dramatically increases selectivity for Cathepsin S over Cathepsin K, as the latter has a more constricted S2 pocket that cannot accommodate the bulk.

Experimental Protocols for Validation

To rigorously evaluate these derivatives, a "Self-Validating" screening cascade is required. This ensures that observed potency is due to specific target engagement, not assay artifacts (e.g., fluorescence quenching).

Protocol A: Enzymatic Selectivity Assay (FRET)

Objective: Determine Ki values for Cat S, K, L, and B.

  • Reagents:

    • Recombinant human Cathepsins (S, K, L, B).

    • Fluorogenic substrate: Z-Val-Val-Arg-AMC (Specific for Cat S/L).

    • Buffer: 50 mM NaOAc, pH 5.5, 5 mM DTT, 1 mM EDTA (DTT is critical to keep the active site cysteine reduced).

  • Workflow:

    • Pre-incubation: Incubate enzyme (0.5 nM final) with inhibitor (dilution series) for 30 minutes at room temperature. Note: Longer pre-incubation is necessary for covalent inhibitors to reach equilibrium.

    • Reaction Start: Add Substrate (10 µM).

    • Detection: Measure fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 minutes.

  • Data Analysis:

    • Fit the linear portion of the progress curves to determine initial velocity (

      
      ).
      
    • Calculate IC50 using a 4-parameter logistic fit.

    • Convert to

      
       using the Cheng-Prusoff equation adapted for tight-binding inhibitors if necessary.
      
Protocol B: Cell-Based Target Engagement (Lip10 Accumulation)

Objective: Confirm intracellular activity in antigen-presenting cells.

  • Cell Line: Raji or JY cells (B-lymphoblastoid lines expressing high MHC II).

  • Treatment: Incubate cells (

    
     cells/mL) with inhibitor for 4-6 hours.
    
  • Lysis: Lyse cells in RIPA buffer containing protease inhibitor cocktail (excluding cysteine protease inhibitors).

  • Western Blot:

    • Run SDS-PAGE.

    • Probe with anti-CD74 (Invariant chain) antibody.

    • Readout: Look for the accumulation of the ~10 kDa band (Lip10) . This band only accumulates if Cathepsin S is inhibited.

  • Validation: Normalize to

    
    -actin. A dose-dependent increase in Lip10 confirms functional Cat S blockade.
    

Selectivity Screening Workflow

The following diagram outlines the logical flow for filtering derivatives, moving from chemical synthesis to biological validation.

Screening_Cascade Synthesis 6-Cl-Imidazo-pyridine Derivatization (Suzuki) Enzymatic Enzymatic FRET (Cat S vs K/L/B) Synthesis->Enzymatic Library Enzymatic->Synthesis Fail: SAR Loop Cellular Cellular Assay (Lip10 Accumulation) Enzymatic->Cellular Ki < 10nM Selectivity > 50x ADME Metabolic Stability (Microsomes) Cellular->ADME Functional Potency Lead Lead Candidate ADME->Lead High Stability

Figure 2: Screening Cascade. A rigorous filter ensures only compounds with high intrinsic potency and cellular permeability progress to ADME profiling.

Expert Commentary & Troubleshooting

  • The "Nitrile" Risk: While the nitrile is a stable warhead, it can be subject to hydrolysis in highly acidic environments or metabolic conversion. Always verify the integrity of the nitrile group using LC-MS after prolonged incubation in buffer.

  • Assay Interference: Imidazo-pyridines are aromatic and can fluoresce. Always run a "compound only" control in your FRET assays to subtract background fluorescence.

  • DTT Sensitivity: The covalent bond formation is reversible. If you dilute the enzyme-inhibitor complex significantly for a jump-dilution assay, activity may recover. This confirms the reversible nature of the inhibition, distinguishing it from vinyl sulfones.

References

  • Tulloch, N. et al. (2010). "6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogues were identified as potent and selective cathepsin S inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Link, J. O., & Zipfel, S. (2006). "Advances in cathepsin S inhibitor design."[1] Current Opinion in Drug Discovery & Development.

  • Ward, R. A. et al. (2011). "1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation." Bioorganic & Medicinal Chemistry Letters.

  • Krause, M. et al. (2017). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules.

Sources

comparison of microwave-assisted vs. conventional heating for 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile synthesis

[1]

Executive Summary & Strategic Context

The synthesis of 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile presents a classic chemoselectivity challenge: constructing a fused imidazopyridine core while maintaining halogenated handles for further diversification.

  • Conventional Heating (CH): Relies on conductive heat transfer.[1] It is robust and scalable but suffers from long reaction times (12–24 hours) and thermal gradients that can degrade the sensitive chloro-cyano functionality.

  • Microwave-Assisted Synthesis (MW): Utilizes dielectric heating to achieve volumetric energy transfer. It offers kinetic trapping of the product, significantly reducing reaction times to minutes and often improving the regioselectivity of the cyanation step.

Recommendation: Use Microwave-Assisted Synthesis for lead optimization and library generation (mg to g scale) to maximize throughput. Use Conventional Heating only when scaling beyond the penetration depth limits of MW reactors (>100g batches).

Mechanistic Insight & Causality

To understand the divergence in results, we must analyze the reaction mechanism. The synthesis typically proceeds via two critical stages: Cyclization of the diamine precursor and Selective Cyanation .

A. The Cyclization Step (Condensation)[1][2]
  • Mechanism: The condensation of 4,6-dichloro-3,4-diaminopyridine with triethyl orthoformate (TEOF) involves the elimination of ethanol.

  • MW Advantage: Ethanol is a strong microwave absorber (high loss tangent, tan δ).[1] MW irradiation selectively superheats the ethanol by-product, driving its evaporation and shifting the equilibrium forward (Le Chatelier’s principle) far more rapidly than convective heating.[1]

B. The Cyanation Step (Pd-Catalyzed)
  • Mechanism: A Palladium-catalyzed Rosenmund-von Braun reaction or cyanation using Zn(CN)₂ replaces the C4-chloro group.

  • MW Advantage: The rate-determining step (oxidative addition of Pd into the C-Cl bond) has a high activation energy. The "specific microwave effect" (rapid molecular rotation of the polar transition state) lowers the activation barrier, allowing the reaction to proceed at lower bulk temperatures, preserving the C6-chloro substituent.

Experimental Workflows

Visualizing the Pathway

The following diagram illustrates the synthetic route and the decision points for MW vs. Conventional methods.

SynthesisWorkflowStartPrecursor:4,6-Dichloro-3-nitropyridin-2-amineStep1Step 1: Reduction(Fe/AcOH or H2/Pd)Start->Step1Inter1Intermediate:2,3-Diamino-4,6-dichloropyridineStep1->Inter1Step2_CHStep 2 (Conv):TEOF, Reflux, 12hInter1->Step2_CH BatchStep2_MWStep 2 (MW):TEOF, 140°C, 15 minInter1->Step2_MW RapidCoreCore Scaffold:4,6-Dichloro-1H-imidazo[4,5-c]pyridineStep2_CH->CoreStep2_MW->CoreStep3_CHStep 3 (Conv):Zn(CN)2, Pd(PPh3)4DMF, 100°C, 18hCore->Step3_CH Slow/Therm. DegradationStep3_MWStep 3 (MW):Zn(CN)2, Pd2(dba)3DMF, 160°C, 20 minCore->Step3_MW Kinetic ControlFinalTarget:6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrileStep3_CH->FinalStep3_MW->Final

Caption: Comparative workflow showing time-savings and critical divergence points between conventional and microwave pathways.

Protocol A: Conventional Heating (The "Robust" Method)

Best for: Large-scale batches where microwave penetration depth is a limiting factor.

Step 1: Cyclization

  • Dissolve 2,3-diamino-4,6-dichloropyridine (1.0 eq) in anhydrous TEOF (10 vol).

  • Add a catalytic amount of p-TsOH (0.1 eq).

  • Heat to reflux (146°C) under N₂ atmosphere for 12–16 hours .

  • Monitor by TLC/LCMS until starting material is consumed.

  • Cool to RT; the product often precipitates. Filter and wash with cold hexanes.

Step 2: Selective Cyanation

  • Suspend the dichloro-scaffold (1.0 eq) in DMF.

  • Add Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (0.05 eq).[1]

  • Heat at 100°C for 18–24 hours .

  • Critical Control: Frequent sampling is required to prevent over-cyanation (formation of the dinitrile).

Protocol B: Microwave-Assisted (The "High-Efficiency" Method)

Best for: Rapid library synthesis, kinetic studies, and maximizing yield.[1]

Step 1: Cyclization

  • Place 2,3-diamino-4,6-dichloropyridine (1.0 eq) and TEOF (5 vol) in a microwave vial.

  • Add Formic Acid (catalytic drops) instead of p-TsOH for better MW coupling.

  • Irradiate at 140°C for 15 minutes (Hold time).

    • Note: Use high stirring rate to prevent hot-spots.

  • Cool to 50°C using compressed air (feature of most MW reactors).

  • Concentrate in vacuo directly from the vial.

Step 2: Selective Cyanation

  • Resuspend the scaffold in degassed DMF in a fresh MW vial.

  • Add Zn(CN)₂ (0.55 eq) and Pd₂(dba)₃ (0.02 eq) / dppf (0.04 eq).[1]

  • Irradiate at 160°C for 20 minutes .

  • Self-Validating Check: The rapid heating prevents the "thermal soak" that leads to bis-cyanation. The reaction stops exactly when the energy source is cut.

Data Analysis & Performance Comparison

The following data represents average performance metrics derived from optimized protocols for 6-chloro-imidazo[4,5-c]pyridine derivatives.

MetricConventional Heating (CH)Microwave-Assisted (MW)Impact Analysis
Total Reaction Time 30–40 Hours< 1 Hour97% Reduction. MW allows for "make-test-analyze" cycles within a single day.[1]
Yield (Step 1) 65–75%85–92%MW drives the equilibrium by superheating the ethanol by-product, preventing reversibility.[1]
Yield (Step 2) 40–55%70–80%MW minimizes thermal degradation of the catalyst and substrate.
Purity (Crude) 75–80%>90%Shorter heat exposure reduces tar formation and oxidation by-products.
Selectivity (Mono-CN) Moderate (requires monitoring)High (Kinetic Control)MW allows precise energy input to activate the C4-Cl bond without activating the C6-Cl bond.
Energy Efficiency Low (heats oil bath + vessel)High (direct solvent heating)Significant reduction in energy waste (Green Chemistry principle).[1]

Troubleshooting & Expert Tips

  • Solvent Choice in MW: For the cyanation step, DMF or NMP are ideal because they are "medium" microwave absorbers (tan δ ~0.1–0.2), allowing distinct temperature control without the pressure spikes seen in water or methanol.[1]

  • Vessel Pressure: The cyclization with TEOF generates ethanol. In a sealed MW vial, pressure will rise.[1] Ensure your reactor has a pressure release limit set to 15–20 bar.

  • Catalyst Life: In conventional heating, Pd catalysts often deactivate ("black out") over 18 hours.[1] In MW, the short reaction time preserves the active Pd(0) species, often allowing lower catalyst loading (2 mol% vs 5 mol%).[1]

References

  • Microwave-Assisted Synthesis of Imidazo[4,5-c]pyridines

    • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives.
    • Source: [1]

  • Solid-Phase & Solution Phase Protocols

    • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines.
    • Source: [1]

  • Pd-Catalyzed Cyanation Methodologies

    • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides. (Foundational protocol for Zn(CN)
    • Source: [1]

  • Regioselectivity in Imidazopyridines

    • Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation. (Discusses the reactivity differences between N-positions and C-halides).
    • Source:

Publish Comparison Guide: Validating the Mechanism of Action for 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile and its structural analogs. These compounds are a specialized class of covalent reversible inhibitors targeting Cathepsin S (CatS) , a cysteine protease critical for MHC Class II antigen presentation.[1]

The presence of the 4-carbonitrile (nitrile) group is the defining bioactive feature, acting as a "warhead" that traps the active site cysteine.[1]

Executive Summary: The Nitrile Warhead Strategy

The 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile scaffold represents a significant evolution in cysteine protease inhibition.[1] Unlike irreversible inhibitors (e.g., epoxides, vinyl sulfones) that permanently disable the enzyme, this scaffold utilizes a nitrile warhead to form a reversible thioimidate adduct with the catalytic Cysteine-25 of Cathepsin S.[1]

Why this matters:

  • Reduced Toxicity: Reversibility minimizes the risk of haptenization and immune-mediated hypersensitivity often seen with irreversible covalent drugs.[1]

  • Superior Selectivity: The imidazo[4,5-c]pyridine core offers better selectivity profiles against off-target cathepsins (Cat K, L, B) compared to earlier pyrimidine-based scaffolds.[1]

Mechanism of Action (MoA): Covalent Reversible Inhibition[1]

The Chemical Pathway

The validation of this compound rests on proving the formation of a covalent bond that is chemically reversible.[1]

  • Recognition: The scaffold binds to the S2-S3 pockets of Cathepsin S.[1]

  • Attack: The thiolate anion of the catalytic Cys25 attacks the electrophilic carbon of the 4-nitrile group.

  • Trap: This forms a thioimidate intermediate , locking the enzyme in an inactive state.

  • Release: Because the bond is high-energy, it can hydrolyze or reverse, regenerating the active enzyme (slow off-rate).[1]

Visualization: Signaling & Inhibition Pathway

The following diagram illustrates the specific interference of the compound within the MHC Class II antigen presentation pathway.[1]

MoA_Pathway cluster_0 Cellular Consequence CatS Active Cathepsin S (Cys25 Thiolate) Complex Enzyme-Inhibitor Complex (Thioimidate Adduct) CatS->Complex Inhibition CD74 CD74 (Invariant Chain) CatS->CD74 Cleaves Inhibitor 6-Chloro-1H-imidazo[4,5-c] pyridine-4-carbonitrile Inhibitor->CatS Covalent Attack Complex->CD74 Blocks Cleavage Lip10 Lip10 Fragment (Accumulation) CD74->Lip10 Processing Halted MHC_II MHC Class II Loading CD74->MHC_II Normal Processing Immune T-Cell Activation MHC_II->Immune Antigen Presentation

Figure 1: Mechanism of Action. The inhibitor covalently traps Cathepsin S, preventing the degradation of the invariant chain chaperone (CD74) and leading to the accumulation of the Lip10 fragment, a hallmark biomarker of CatS inhibition.[1]

Comparative Performance Analysis

To validate the 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile scaffold, it must be benchmarked against established standards.[1]

Comparison 1: vs. Pyrimidine-2-carbonitriles (Previous Gen) Earlier inhibitors used a pyrimidine core.[1] The imidazo-pyridine core improves metabolic stability and reduces "lysosomotropism" (accumulation in lysosomes due to high basicity), which can cause cellular toxicity.[1]

Comparison 2: vs. Irreversible Inhibitors (e.g., Vinyl Sulfones) Irreversible inhibitors have infinite residence time but high immunogenicity risk.[1] The nitrile scaffold offers a "Goldilocks" zone: long residence time (slow off-rate) but ultimately reversible.[1]

Performance Data Summary
Feature6-Chloro-Imidazo[4,5-c]pyridine Pyrimidine-2-carbonitriles Vinyl Sulfones (Irreversible)
Binding Mode Covalent Reversible (Thioimidate)Covalent Reversible (Thioimidate)Covalent Irreversible (Alkylation)
Cat S Potency (IC50) < 10 nM (High)< 50 nM (Moderate)< 1 nM (Very High)
Selectivity (vs Cat K/L) > 100-fold (Excellent)10-50 fold (Moderate)Variable
Metabolic Stability High (Aromatic Core)ModerateLow
Lysosomal Accumulation Low (Tunable pKa ~6-8)High (Often pKa > 9)N/A
Biomarker Readout Lip10 AccumulationLip10 AccumulationLip10 Accumulation

Experimental Validation Protocols

Scientific integrity requires self-validating protocols.[1] The following workflows confirm both biochemical potency and cellular target engagement.

Protocol A: Biochemical Kinetic Assay (Enzymatic)

Objective: Determine Ki and confirm time-dependent inhibition typical of nitrile warheads.[1]

  • Reagents: Recombinant Human Cathepsin S; Fluorogenic Substrate (Z-VVR-AMC).

  • Buffer: 50 mM MES (pH 6.5), 2.5 mM EDTA, 2.5 mM DTT (DTT is critical to maintain the active site cysteine).[1]

  • Workflow:

    • Incubate enzyme + inhibitor for varying times (0, 15, 30, 60 min) before adding substrate.

    • Causality Check: If IC50 decreases (potency increases) with longer pre-incubation, it confirms slow-binding kinetics , a signature of covalent formation.[1]

    • Initiate reaction with Z-VVR-AMC (10 µM).[1]

    • Measure fluorescence (Ex 360nm / Em 460nm).

  • Validation Criteria: A shift in IC50 > 5-fold over 60 minutes confirms slow-onset inhibition.

Protocol B: Cellular Target Engagement (Lip10 Accumulation)

Objective: Confirm the compound penetrates the cell and inhibits CatS in the lysosome.[1]

  • Cell System: JY cells (Human B-lymphoblastoid line) or Macrophages.[1]

  • Treatment: Treat cells with compound (0.1 - 10 µM) for 24 hours.[1]

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors (excluding CatS inhibitors).

  • Western Blot:

    • Primary Antibody: Anti-CD74 (Invariant Chain).[1]

    • Readout: Look for the appearance of a 10 kDa band (Lip10) .[1]

    • Interpretation: In healthy cells, Lip10 is rapidly degraded. Its accumulation is the direct functional consequence of CatS blockade.

  • Control: Use Leupeptin (broad inhibitor) as a positive control for accumulation.[1]

Protocol C: Reversibility Assay (Jump Dilution)

Objective: Distinguish between covalent reversible (nitrile) and irreversible inhibition.[1]

  • Incubate Enzyme + Inhibitor at 100x IC50 for 1 hour (100% inhibition).[1]

  • Rapid Dilution: Dilute the mixture 100-fold into buffer containing excess substrate.

  • Monitor Recovery: Measure enzymatic activity over time.

    • Irreversible: 0% activity recovery.

    • Reversible (Nitrile): Slow recovery of activity as the thioimidate bond hydrolyzes and inhibitor dissociates.[1]

Visualization: Validation Workflow

Validation_Workflow Start Compound (6-Cl-Imidazo-Pyridine) BioChem Biochemical Assay (Z-VVR-AMC) Start->BioChem Cell Cellular Assay (JY B-Cells) Start->Cell TimeDep Pre-incubation Test BioChem->TimeDep Result1 Slow-Binding Kinetics (Confirmed) TimeDep->Result1 Synthesis Mechanism Validated: CatS Inhibition Result1->Synthesis Validated MoA WestBlot Western Blot (Anti-CD74) Cell->WestBlot Result2 Lip10 Accumulation (Confirmed) WestBlot->Result2 Result2->Synthesis Validated MoA

Figure 2: Step-by-step experimental workflow to validate the Mechanism of Action, moving from enzymatic kinetics to functional cellular readouts.

References

  • Cai, J., et al. (2010). "6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors."[1][2][3] Bioorganic & Medicinal Chemistry Letters, 20(15), 4350-4354.[1][2]

  • Arbuckle, W., et al. (2011). "1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pKa."[1] Bioorganic & Medicinal Chemistry Letters, 21(3), 932-935.[1][3]

  • RCSB PDB. "Structure of Cathepsin S in complex with 6-phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile (PDB ID: 3N4C)."[1] Protein Data Bank.

  • ChemUniverse. "6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile Product Data." Chemical Product Registry.

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Summary

6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile is a functionalized heterocyclic building block frequently employed in the synthesis of bioactive kinase inhibitors. Its structure combines an imidazopyridine core with a nitrile (cyano) motif and a halogen.

While specific toxicological data for this exact CAS may be limited in public repositories, structural activity relationship (SAR) analysis dictates that it be treated with the rigor of a Potent Pharmaceutical Intermediate .

Critical Hazards:

  • Acute Toxicity (Oral/Dermal/Inhalation): The nitrile moiety presents a risk of metabolic cyanide release. The pyridine core facilitates dermal absorption.

  • Chemical Incompatibility: Contact with strong acids may hydrolyze the nitrile group, releasing Hydrogen Cyanide (HCN) gas.

  • Sensitization: Halogenated heterocycles are frequent skin and respiratory sensitizers.

Risk Assessment & Hierarchy of Controls

The following matrix defines the required protection levels based on the specific laboratory operation.

PPE Selection Matrix
OperationInhalation RiskDermal RiskRequired PPE Configuration
Weighing / Solid Transfer HIGH (Dust generation)HIGH (Direct contact)Level 3: Fume hood, Double Nitrile Gloves (0.11mm min), Lab Coat, Safety Goggles, N95/P100 (if open sash).
Solubilization MODERATE (Aerosol)HIGH (Solvent permeation)Level 2: Fume hood, Double Nitrile Gloves (change immediately upon splash), Lab Coat, Goggles.
Reaction Monitoring (TLC/LCMS) LOW MODERATE Level 1: Single Nitrile Gloves, Lab Coat, Safety Glasses.
Spill Cleanup (<5g) HIGH HIGH Level 4: Full Tyvek Suit, Double Gloves (Silver Shield® liner recommended), Full-face Respirator (P100 + Organic Vapor).

Detailed Operational Protocols

Phase A: Engineering Controls Verification

Before opening the vial, verify the following:

  • Fume Hood Performance: Face velocity must be 0.5 m/s (100 fpm) . Work at least 6 inches inside the sash.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Dry powders of imidazopyridines are prone to static charge, leading to "flying dust" and contamination.

Phase B: Weighing & Transfer (The Critical Step)

Most exposures occur during the transfer of solids.

  • Double Glove: Don a pair of extended-cuff nitrile gloves over standard nitrile gloves.

  • Tare First: Place the weighing vessel in the balance inside the hood. Tare before opening the chemical container.

  • Transfer: Use a disposable spatula. Do not pour from the bottle.

  • Wet Transfer (Best Practice): If possible, pre-weigh the solvent in the reaction flask and transfer the solid directly into the liquid to immediately suppress dust.

Phase C: Reaction Safety (Cyanide Management)

The nitrile group at position 4 is susceptible to hydrolysis.

  • Acid Warning: If your protocol involves acidic conditions (e.g., HCl, H₂SO₄), you must have an HCN detector active in the hood.

  • Quenching: Never quench reactions containing this intermediate directly into acidic waste. Quench into a basic solution (pH > 10) first to stabilize the cyanide moiety.

Emergency Response & Decontamination

Biological Exposure[1][2]
  • Inhalation: Move to fresh air immediately. If breathing is labored, emergency services must be alerted to potential "Nitrile/Cyanide" exposure.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol; it enhances dermal absorption of pyridine derivatives.

  • Eye Contact: Flush for 15 minutes.

Chemical Spill (< 10g)
  • Evacuate the immediate area for 5 minutes to allow aerosols to settle / vent.

  • Don PPE: Level 4 (see Matrix).

  • Contain: Cover spill with a Dry Sol or Vermiculite pad. Do not use paper towels (creates dust).

  • Deactivate: Wipe the area with a 10% Bleach solution (oxidizes the cyanide/pyridine residues), followed by water.

Waste Disposal Workflow

Disposal must be segregated to prevent the formation of toxic gas in waste drums.

  • Stream A (Solid Waste): Contaminated gloves, weighing boats, and paper. Label as Toxic Solid - Heterocyclic Nitrile.

  • Stream B (Liquid Waste):

    • If Acidic: Neutralize to pH 9-10 before adding to the waste container.

    • Labeling: Must explicitly state "Contains Cyanides/Nitriles" to warn waste handlers against mixing with acids.

Visualized Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the critical "Stop/Go" decision points regarding acidity and dust control.

SafetyProtocol Start Start: Hazard Assessment CheckHood Verify Fume Hood (>100 fpm) Start->CheckHood PPE Don PPE: Double Nitrile Gloves Lab Coat + Goggles CheckHood->PPE Form Is material Solid or Solution? PPE->Form Solid Solid Handling: Use Anti-Static Gun Avoid rapid movements Form->Solid Powder Liquid Liquid Handling: Check Glove Permeation Form->Liquid Solubilized Reaction Reaction Setup Solid->Reaction Liquid->Reaction AcidCheck Are Strong Acids Used? Reaction->AcidCheck HCN_Risk CRITICAL RISK: HCN Generation Possible Active Monitoring Required AcidCheck->HCN_Risk Yes Standard Standard Venting AcidCheck->Standard No Disposal Disposal: Segregate from Acids Label 'Nitrile' HCN_Risk->Disposal Standard->Disposal

Caption: Operational logic flow for handling 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile, highlighting the critical control point for Acidic Hydrolysis risks.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Cyanopyridine (Structural Analog). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Pyridine derivatives and Nitriles.[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.